Product packaging for Sotalol(Cat. No.:CAS No. 3930-20-9)

Sotalol

Cat. No.: B1662669
CAS No.: 3930-20-9
M. Wt: 272.37 g/mol
InChI Key: ZBMZVLHSJCTVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sotalol Hydrochloride is a chemical compound of significant interest in cardiovascular and pharmacological research. It is a non-selective beta-adrenergic receptor blocker (beta-blocker) that also exhibits Class III antiarrhythmic properties by potently inhibiting the rapid component of the delayed rectifier potassium current (IKr), which leads to a prolongation of the cardiac action potential duration and the QT interval . This dual mechanism of action makes it a valuable tool for scientists studying cardiac electrophysiology, arrhythmogenesis, and the pharmacology of ion channels. In a research setting, this compound is used to model specific cardiac conditions, such as acquired long QT syndrome and Torsades de Pointes, for the investigation of pro-arrhythmic mechanisms and the safety profiling of new chemical entities . Its beta-blocking activity also allows for its application in studies related to sympathetic nervous system overactivity, myocardial ischemia, and hypertension. Researchers utilize this compound to explore its effects on heart rate (chronotropy), contractility (inotropy), and conduction velocity, providing insights into the regulation of cardiac output and rhythm. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N2O3S B1662669 Sotalol CAS No. 3930-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMZVLHSJCTVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

959-24-0 (mono-hydrochloride)
Record name Sotalol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0023589
Record name Sotalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sotalol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014632
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.82e-01 g/L
Record name Sotalol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014632
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3930-20-9
Record name Sotalol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3930-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sotalol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sotalol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00489
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sotalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOTALOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6D97U294I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sotalol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014632
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

206.5 - 207 °C
Record name Sotalol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00489
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sotalol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014632
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Sotalol's Dual-Edged Sword: A Technical Guide to its Mechanism of Action on the Cardiac Action Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Duality of Sotalol in Cardiac Electrophysiology

This compound holds a distinctive position in the armamentarium of antiarrhythmic drugs due to its dual mechanism of action, exhibiting both Class II (β-adrenergic blockade) and Class III (potassium channel blockade) properties according to the Vaughan Williams classification.[1][2] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms through which this compound modulates the cardiac action potential. Understanding this duality is paramount for researchers, scientists, and drug development professionals engaged in the fields of cardiology and pharmacology, as it dictates both the therapeutic efficacy and the potential proarrhythmic risks associated with this agent.[2][3]

This compound hydrochloride is administered as a racemic mixture of d- and l-sotalol.[4] While both isomers contribute almost equally to the Class III antiarrhythmic effects, the l-isomer is predominantly responsible for the β-blocking activity.[4][5] This stereoselectivity has significant implications for the drug's overall electrophysiological profile.

Part 1: The Foundation - Class II β-Adrenergic Blockade

The β-adrenergic blocking properties of this compound are fundamental to its antiarrhythmic action, particularly in conditions of heightened sympathetic tone.[1][6] This non-cardioselective blockade of β-1 and β-2 adrenergic receptors mitigates the effects of catecholamines, such as epinephrine and norepinephrine, on the heart.[7][8]

Mechanism of Action at the Cellular Level

Under normal physiological conditions, catecholamine binding to β-adrenergic receptors activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). PKA phosphorylates various intracellular targets, including L-type calcium channels and components of the sarcoplasmic reticulum, resulting in an increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

This compound, by competitively inhibiting this pathway, exerts a negative chronotropic and dromotropic effect.[9] This translates to a slowing of the sinus rate and a prolongation of the atrioventricular (AV) nodal conduction time and refractoriness.[9][10] These effects are crucial in managing supraventricular tachycardias and controlling the ventricular rate in atrial fibrillation.[9][11]

G cluster_0 β-Adrenergic Signaling Catecholamines Catecholamines (Epinephrine, Norepinephrine) BetaReceptor β-Adrenergic Receptor Catecholamines->BetaReceptor GsProtein Gs Protein BetaReceptor->GsProtein Activates AdenylateCyclase Adenylate Cyclase GsProtein->AdenylateCyclase Activates cAMP cAMP AdenylateCyclase->cAMP Converts ATP ATP ATP->AdenylateCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularEffects Increased Heart Rate Increased Contractility PKA->CellularEffects Leads to This compound This compound (l-isomer) This compound->BetaReceptor Inhibits

Caption: this compound's Class II inhibitory action on the β-adrenergic signaling pathway.

Part 2: The Defining Feature - Class III Potassium Channel Blockade

The hallmark of this compound's antiarrhythmic profile lies in its Class III activity: the blockade of potassium channels, which directly prolongs the duration of the cardiac action potential.[7][12] This effect is independent of its β-blocking properties and is crucial for its efficacy in treating both atrial and ventricular arrhythmias.[6]

Targeting the Rapid Delayed Rectifier Potassium Current (IKr)

The primary target of this compound's Class III action is the rapid component of the delayed rectifier potassium current (IKr), encoded by the human Ether-à-go-go-Related Gene (hERG).[3][13] The IKr current plays a critical role in phase 3 repolarization of the cardiac action potential.[14] By inhibiting this current, this compound delays the efflux of potassium ions from the cardiomyocyte, thereby prolonging the repolarization phase.[1][12] This leads to an increase in the action potential duration (APD) and the effective refractory period (ERP) in atrial, ventricular, and nodal tissues.[3][15] The prolongation of the ERP is a key antiarrhythmic mechanism, as it makes the cardiac tissue less susceptible to premature stimuli and helps to terminate re-entrant arrhythmias.[16]

G cluster_0 Ventricular Action Potential cluster_1 Effect of this compound AP Phase 0 (Na+ influx) Phase 1 (K+ efflux) Phase 2 (Ca2+ influx, K+ efflux) Phase 3 (K+ efflux) Phase 4 (Resting Potential) This compound This compound IKr I_Kr (hERG) Potassium Channel This compound->IKr Blocks IKr->AP:p3 Mediates Repolarization Prolongation Prolonged Phase 3 Increased APD Increased ERP IKr->Prolongation

Caption: this compound's Class III effect on the cardiac action potential via IKr blockade.

Dose-Dependent Effects and Clinical Implications

It is important to note that the β-blocking (Class II) effects of this compound are observed at lower doses (as low as 25 mg), while the potassium channel blocking (Class III) effects become more prominent at higher doses (typically 80 mg and above).[3][9] This dose-response relationship has significant clinical implications for titration and management of therapy. The prolongation of the QT interval on the surface electrocardiogram is a direct consequence of the increased APD and is a key marker of this compound's Class III effect.[3][11] However, excessive QT prolongation increases the risk of a life-threatening ventricular arrhythmia known as Torsades de Pointes.[2][3]

Experimental Validation: Methodologies for Characterizing this compound's Action

The dual mechanism of this compound has been extensively characterized through various electrophysiological techniques. These methodologies are crucial for both preclinical drug development and for understanding the nuances of its clinical application.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for directly measuring the effects of a compound on specific ion channels.[13] This method allows for the precise control of the cell membrane potential and the recording of ionic currents in isolated cardiomyocytes or in cell lines stably expressing the hERG channel.[17][18]

Protocol for Assessing this compound's Effect on hERG Channels:

  • Cell Preparation: HEK293 cells stably transfected with hERG cDNA are cultured under standard conditions.

  • Electrode Preparation: Borosilicate glass microelectrodes are fabricated and filled with an appropriate intracellular solution.

  • Giga-seal Formation: The microelectrode is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (giga-ohm) seal.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow for electrical access to the cell's interior.[13]

  • Voltage-Clamp Protocol: A specific voltage protocol is applied to elicit and measure hERG currents. A typical protocol involves a depolarizing step to activate and then inactivate the channels, followed by a repolarizing step to measure the peak tail current, which reflects the channel's activity.[13]

  • Drug Application: A baseline recording of the hERG current is established. This compound is then perfused at various concentrations, and the percentage reduction in the peak tail current is measured to determine the IC50.[13]

DrugIC50 for hERG Block (Manual Patch-Clamp)Reference
This compound78 µM[19]
Terfenadine31 nM[19]
Optical Mapping of the Cardiac Action Potential

Optical mapping is a powerful technique that allows for the simultaneous recording of action potentials from multiple sites across a large area of cardiac tissue.[20][21] This provides invaluable spatial information about the effects of a drug on action potential duration and conduction.

Experimental Workflow for Optical Mapping:

  • Heart Preparation: An isolated heart (e.g., rabbit or guinea pig) is Langendorff-perfused with a physiological solution.

  • Dye Loading: The heart is stained with a voltage-sensitive dye that binds to the cardiomyocyte membrane.[22]

  • Excitation and Emission: The dye is excited with a specific wavelength of light, and the emitted fluorescence, which is proportional to the transmembrane potential, is recorded by a high-speed camera.[22]

  • Data Acquisition and Analysis: The optical signals are processed to reconstruct action potentials and to create maps of activation, repolarization, and action potential duration.[21]

  • Drug Perfusion: this compound is perfused through the coronary circulation, and its effects on the spatial distribution of APD and the induction of arrhythmias are assessed.[23]

G cluster_0 Optical Mapping Workflow HeartPrep Isolated Heart Preparation DyeLoading Voltage-Sensitive Dye Loading HeartPrep->DyeLoading SotalolPerfusion This compound Perfusion HeartPrep->SotalolPerfusion Excitation Light Excitation DyeLoading->Excitation Emission Fluorescence Emission Excitation->Emission Camera High-Speed Camera Recording Emission->Camera DataProcessing Data Processing & Analysis Camera->DataProcessing APDMaps APD Maps & Arrhythmia Analysis DataProcessing->APDMaps

Caption: Experimental workflow for optical mapping of this compound's effects.

A Noteworthy Phenomenon: Reverse Use-Dependence

A critical aspect of this compound's Class III action is its "reverse use-dependence."[3] This means that its effect of prolonging the action potential is more pronounced at slower heart rates and diminishes at faster heart rates.[24][25] This phenomenon is thought to be a contributing factor to the increased risk of proarrhythmia, particularly Torsades de Pointes, in patients with bradycardia.[3] The mechanism underlying reverse use-dependence is complex but is related to the kinetics of this compound's binding to the IKr channel.[26][27]

Conclusion: A Synthesized Perspective

This compound's mechanism of action on the cardiac action potential is a compelling example of multi-target pharmacology. Its Class II β-adrenergic blockade provides a foundational anti-sympathetic effect, while its Class III potassium channel blockade directly modulates cardiac repolarization. This dual activity confers a broad spectrum of antiarrhythmic efficacy but also necessitates a thorough understanding of its dose-dependent effects and the phenomenon of reverse use-dependence to mitigate the risk of proarrhythmia. The experimental methodologies outlined in this guide are essential tools for the continued investigation and development of safer and more effective antiarrhythmic therapies.

References

Sotalol enantiomers (d- and l-sotalol) electrophysiologic effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophysiologic Effects of Sotalol Enantiomers

Abstract

This compound is a cornerstone antiarrhythmic agent clinically administered as a racemic mixture of its d- and l-stereoisomers. While structurally mirror images, these enantiomers possess distinct pharmacological profiles that are critical for researchers, scientists, and drug development professionals to understand. This technical guide provides a comprehensive exploration of their differential electrophysiologic effects, focusing on the underlying ionic mechanisms and the experimental methodologies required for their characterization. We delve into the stereoselective nature of beta-adrenergic blockade versus the non-stereoselective effects on potassium channels, offering field-proven insights into experimental design and data interpretation.

Introduction: The Principle of Stereoselectivity in this compound's Action

This compound's unique position in the Vaughan-Williams classification system, exhibiting both Class II and Class III antiarrhythmic properties, is a direct consequence of its stereochemistry.[1][2] The drug is composed of equimolar amounts of d-(+)-sotalol and l-(-)-sotalol.[3] The fundamental divergence in their effects is the primary driver for dissecting their individual contributions to both therapeutic efficacy and potential proarrhythmic risk.

  • l-Sotalol: Possesses both non-selective β-adrenergic blocking (Class II) activity and potassium channel-blocking (Class III) properties.[3][4]

  • d-Sotalol: Is largely devoid of β-blocking activity but retains potent Class III effects, comparable in magnitude to the l-isomer.[5][6][7]

Understanding this distinction is not merely academic; it has profound implications for targeted drug design and for interpreting the clinical profile of the racemic mixture, where the anti-sympathetic nervous system effects of l-sotalol may modulate the proarrhythmic potential stemming from the Class III action of both enantiomers.[8]

Core Electrophysiologic Mechanisms: A Tale of Two Targets

The dual actions of racemic this compound can be attributed to two distinct molecular targets. The interaction with these targets is stereoselective in one case and non-selective in the other.

Class III Effect: Non-Stereoselective IKr Potassium Channel Blockade

The defining Class III action of this compound is the prolongation of the cardiac action potential duration (APD).[9][10] This effect is the primary mechanism for terminating and preventing re-entrant arrhythmias.

  • Molecular Target: Both d- and l-sotalol are potent competitive inhibitors of the rapid component of the delayed rectifier potassium current (IKr).[4][11] This current, crucial for Phase 3 repolarization of the cardiac action potential, is conducted by channels encoded by the human Ether-à-go-go-Related Gene (hERG).[2]

  • Cellular Effect: By inhibiting IKr, both enantiomers delay the efflux of potassium ions during repolarization. This lengthens the APD and, consequently, the effective refractory period (ERP) in atrial, ventricular, and Purkinje tissues.[12][13] On the surface electrocardiogram (ECG), this is manifested as a dose-dependent prolongation of the QT interval.[5][11]

  • Clinical Ramification: The APD prolongation is the source of this compound's antiarrhythmic efficacy but also its primary liability—the risk of excessive QT prolongation leading to early afterdepolarizations (EADs) and the polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).[6][11][14]

Class II Effect: Stereoselective β-Adrenergic Blockade

The β-blocking activity of this compound is almost exclusively attributed to the l-enantiomer.[4][15]

  • Molecular Target: l-Sotalol is a non-cardioselective β-adrenoreceptor antagonist, meaning it blocks both β1 and β2 receptors.[15]

  • Cellular Effect: This action counters the effects of catecholamines (e.g., adrenaline) on the heart. The electrophysiologic consequences include a decrease in the sinus (heart) rate, slowed conduction through the atrioventricular (AV) node, and an increased AV nodal refractory period.[13][15]

  • Clinical Ramification: This provides rate control, particularly beneficial in atrial fibrillation, and may offer a protective antiarrhythmic effect by suppressing sympathetically-driven triggers of arrhythmias.[8] The affinity of d-sotalol for β-receptors is 30 to 60 times lower than that of l-sotalol.[3]

Quantitative Comparison of Enantiomer Activity

The following table summarizes the key quantitative differences in the in vitro pharmacology of d-sotalol and l-sotalol, underscoring the stereoselectivity in β-receptor binding versus the non-selectivity of IKr blockade.

Parameterd-Sotaloll-SotalolFold Difference (l- vs d-)Primary EffectReference(s)
β-Adrenergic Receptor Affinity (Ki) ~11 µmol/l~0.6 µmol/l~18xClass II[4]
β-Adrenergic Blocking Potency 30-60x weaker than l-isomerPotent30-60xClass II[3]
IKr (hERG) Channel Blockade (IC50) Potent, comparable to l-isomerPotent, comparable to d-isomer~1xClass III[4]
Action Potential Duration (APD) Prolongation Potent, comparable to l-isomerPotent, comparable to d-isomer~1xClass III[9][12]

Key Experimental Methodologies & Self-Validating Protocols

Characterizing the distinct electrophysiologic profiles of the this compound enantiomers requires precise and validated experimental techniques. Below are protocols for the two foundational assays.

Protocol 1: IKr Blockade Assessment via Whole-Cell Patch-Clamp

Expertise & Causality: The whole-cell patch-clamp technique is the definitive method ("gold standard") for quantifying a compound's direct effect on a specific ion channel.[4][16][17] By using a cell line (e.g., HEK-293) stably over-expressing the hERG channel, we isolate the IKr current from all other native cardiac currents, allowing for an unambiguous determination of the IC50 value for channel blockade. This reductionist approach is critical for mechanistic understanding.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells stably transfected with the KCNH2 (hERG) gene under standard conditions (e.g., 37°C, 5% CO2). Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP. pH adjusted to 7.2 with KOH.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a fine tip with a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Using a micromanipulator, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

    • Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip, achieving the "whole-cell" configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell membrane potential at -80 mV.

    • Apply a depolarizing step to +20 mV for 1-2 seconds to activate the hERG channels.

    • Repolarize to -50 mV to elicit the characteristic large "tail current" as channels recover from inactivation and deactivate. This tail current is the primary measurement for IKr. Repeat this protocol at a steady frequency (e.g., every 15 seconds).

  • Drug Application: Once a stable baseline current is established, apply increasing concentrations of d- or l-sotalol via the perfusion system, allowing the effect at each concentration to reach a steady state.

  • Data Analysis: Measure the peak amplitude of the IKr tail current at each concentration. Normalize the data to the baseline current and fit to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Trustworthiness (Self-Validation):

  • Continuously monitor the seal resistance and series resistance throughout the experiment. Recordings with unstable or low-quality seals (<1 GΩ) or high series resistance (>10 MΩ) should be discarded.

  • Include a positive control (e.g., E-4031, a potent and specific IKr blocker) to confirm assay sensitivity.

  • Perform a final washout step to ensure the observed block is reversible.

Protocol 2: Action Potential Duration Measurement in Isolated Cardiac Tissue

Expertise & Causality: While patch-clamp provides molecular specificity, assessing the effect on a native cardiac action potential is crucial for understanding the integrated physiological outcome. Isolated preparations like canine Purkinje fibers or guinea pig papillary muscles retain the complex interplay of multiple ion channels that shape the action potential.[18][19] This provides a more physiologically relevant context to confirm that IKr blockade translates into APD prolongation.

Step-by-Step Methodology:

  • Tissue Preparation: Humanely excise the heart from a subject animal (e.g., guinea pig). Isolate a papillary muscle from the right ventricle or a free-running Purkinje fiber.

  • Mounting & Superfusion: Mount the tissue in a temperature-controlled organ bath (37°C) and superfuse with oxygenated (95% O2, 5% CO2) Tyrode's solution.

  • Stimulation: Place stimulating electrodes at one end of the preparation and deliver electrical pulses at a constant cycle length (e.g., 1000 ms or 1 Hz) to elicit regular action potentials.

  • Intracellular Recording: Carefully impale a cell within the tissue with a sharp glass microelectrode (10-30 MΩ resistance) filled with 3 M KCl. This allows for the direct measurement of the transmembrane potential.

  • Data Acquisition: Record baseline action potentials using a suitable amplifier and digitizer. Key parameters to measure are Resting Membrane Potential (RMP), Action Potential Amplitude (APA), maximum upstroke velocity (Vmax), and Action Potential Duration at 50% and 90% repolarization (APD50 and APD90).

  • Drug Application: After recording a stable baseline, introduce d- or l-sotalol into the superfusate at the desired concentration.

  • Data Analysis: Once a new steady state is reached, record the action potentials again. Calculate the percentage change in APD90 as the primary measure of the Class III effect. Vmax is a sensitive indicator of Class I (sodium channel block) effects, which should be absent for both this compound enantiomers.[6]

Trustworthiness (Self-Validation):

  • The preparation is considered viable and stable if the RMP remains more negative than -75 mV and the APA is >100 mV throughout the baseline recording period.

  • Time-matched vehicle controls should be run in parallel to account for any time-dependent changes in the preparation's properties.

Visualization of Mechanisms and Workflows

Diagram 1: this compound Enantiomer Mechanism of Action

G cluster_0 Cardiac Action Potential cluster_1 Drug Actions cluster_2 Molecular Targets & Effects AP_Node Myocyte Membrane l_this compound l-Sotalol beta_receptor β-Adrenergic Receptor l_this compound->beta_receptor Blocks (Class II) ikr_channel IKr (hERG) Channel l_this compound->ikr_channel Blocks (Class III) d_this compound d-Sotalol d_this compound->ikr_channel Blocks (Class III) beta_receptor->av_node ↓ AV Conduction ↓ Heart Rate ikr_channel->apd ↑ Action Potential Duration ↑ QT Interval

Caption: Differentiated effects of l-sotalol and d-sotalol on cardiac molecular targets.

Diagram 2: Experimental Workflow for IKr Blockade Assessment

G start Start: hERG-expressing Cell Culture prep Cell Plating & Solution Preparation start->prep patch Whole-Cell Patch-Clamp Recording prep->patch baseline Establish Stable Baseline IKr Current patch->baseline drug_app Cumulative Drug Application (d- or l-sotalol) baseline->drug_app acquire Record Steady-State Current Inhibition drug_app->acquire acquire->drug_app Next Concentration analysis Data Analysis: Concentration-Response Curve acquire->analysis end Result: IC50 Value analysis->end

Caption: Stepwise workflow for determining IC50 of this compound enantiomers on hERG channels.

Clinical Significance and Proarrhythmic Considerations

The dual pharmacology of racemic this compound provides a broad spectrum of antiarrhythmic activity.[13] However, the Class III effect common to both enantiomers carries an inherent risk of TdP, particularly in the context of bradycardia, electrolyte abnormalities, or female sex.[11][20]

A pivotal finding in the field was that d-sotalol, despite being a potent Class III agent, failed to show a mortality benefit over placebo and was associated with a dose-dependent increase in mortality, largely due to TdP.[21][22] This highlighted that pure IKr blockade without the modulating effect of β-blockade might be less safe. The β-blocking properties of l-sotalol in the racemic mixture may mitigate some proarrhythmic risk by preventing sudden heart rate slowing and blunting sympathetic surges, which can exacerbate QT prolongation.

Furthermore, this compound exhibits "reverse use-dependence," where its APD-prolonging effect is more pronounced at slower heart rates.[9][23] This is a critical concept for clinicians and researchers, as it implies that the drug's proarrhythmic potential may be highest when the heart rate is low, such as during sleep or post-cardioversion.

Conclusion

The electrophysiologic profiles of d- and l-sotalol are a classic example of stereoselectivity in pharmacology. While both enantiomers are equipotent in their Class III antiarrhythmic action through the blockade of the IKr potassium channel, the clinically significant Class II β-blocking activity resides almost exclusively with the l-isomer. A thorough understanding of these distinct properties, validated through rigorous experimental methodologies like patch-clamp electrophysiology and isolated tissue studies, is essential for the rational design of new antiarrhythmic therapies and for the safe and effective clinical application of existing agents. The study of this compound's enantiomers continues to provide invaluable insights into the complex balance between antiarrhythmic efficacy and proarrhythmic risk.

References

An In-Depth Technical Guide to the Chemical Stability and Degradation Pathways of Sotalol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Sotalol Hydrochloride: A Stability Perspective

This compound hydrochloride is a unique antiarrhythmic agent possessing both non-selective beta-adrenergic receptor blocking (Vaughan Williams Class II) and cardiac action potential duration prolonging (Class III) properties.[1][2] This dual mechanism of action makes it a critical therapy for managing ventricular arrhythmias and atrial fibrillation.[3][4] The molecular integrity of this compound hydrochloride is paramount to its therapeutic efficacy and safety. Chemical degradation can lead to a loss of potency and the formation of potentially toxic impurities, making a thorough understanding of its stability profile essential for drug development, formulation, manufacturing, and storage.

This guide provides a comprehensive analysis of the chemical stability of this compound hydrochloride, detailing its degradation pathways under various stress conditions. It is intended for researchers, formulation scientists, and quality control professionals, offering field-proven insights into experimental design and interpretation, grounded in authoritative references.

Chemical Structure:

  • IUPAC Name: (RS)-N-{4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl}methanesulfonamide hydrochloride

  • Molecular Formula: C₁₂H₂₀N₂O₃S · HCl

  • Key Features: A chiral center at the secondary alcohol, a sulfonamide group, and a secondary amine, all of which represent potential sites for chemical reactions.

Forced Degradation: Probing the Intrinsic Stability of this compound Hydrochloride

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development.[5] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to elucidate its intrinsic stability, identify likely degradation products, and establish degradation pathways.[6] This information is crucial for developing stability-indicating analytical methods, which are designed to separate the intact drug from any degradants.[7]

Studies have shown that this compound hydrochloride exhibits varied stability under different stress conditions. It is notably susceptible to oxidation and photolysis, while demonstrating greater resistance to thermal and hydrolytic stress.[8][9]

Hydrolytic Degradation (Acidic, Basic, Neutral)

Hydrolysis involves the cleavage of chemical bonds by water. This compound hydrochloride's stability across a range of pH values is a critical parameter for liquid formulation development.

  • Acidic Conditions: Studies indicate that this compound hydrochloride is susceptible to degradation under strong acidic conditions.[10][11] One study observed degradation upon refluxing with 5M HCl for 6 hours.[11] The kinetics of this degradation often follow a pseudo-first-order reaction.[10]

  • Alkaline and Neutral Conditions: The drug is reported to be relatively stable under neutral and basic conditions.[8][9][10] Some studies show no significant degradation, while others suggest pH sensitivity with a bathochromic shift in its UV spectrum from acidic to basic solutions.[11]

Oxidative Degradation

Oxidation is a significant degradation pathway for this compound hydrochloride. The molecule contains functional groups that are susceptible to oxidative attack.

  • Mechanism: Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), can lead to the formation of specific degradation products.[8][9][10] Studies commonly use 3% to 30% H₂O₂ to induce and study this pathway.[5][8]

  • Key Degradant: A major oxidative degradant has been identified as N-(4-Acetylphenyl) methanesulfonamide (RS2), resulting from the oxidation of the secondary alcohol group to a ketone.[4][8]

Photodegradation

Photostability is a critical quality attribute, as exposure to light can induce degradation during manufacturing, storage, or administration.[12] this compound hydrochloride has been shown to be susceptible to degradation upon exposure to light.[8][9]

  • Mechanism: Photolytic degradation can be complex, often involving photo-oxidation or rearrangement reactions. The energy absorbed from light, typically in the UV range, can excite molecules and lead to the formation of reactive species.[13]

  • Key Degradant: A primary photodegradation product (RS1) has been identified, though its exact structure and formation mechanism can vary depending on the conditions (e.g., solvent, wavelength).[4][8]

Thermal Degradation

Assessing thermal stability is essential for determining appropriate manufacturing process temperatures and storage conditions.

  • Stability Profile: this compound hydrochloride is generally considered resistant to thermal stress under typical solid-state conditions.[8][9] Studies exposing the drug to temperatures around 100°C have shown minimal degradation.[8][14]

Summary of Forced Degradation Results

The following table summarizes the typical stability of this compound hydrochloride under various forced degradation conditions as reported in scientific literature.

Stress ConditionReagent/ParametersObservationCitation(s)
Acid Hydrolysis 1M - 5M HCl, elevated temp.Degradation observed; pseudo-first-order kinetics.[10][11]
Base Hydrolysis 1M NaOHGenerally stable.[8][9]
Oxidation 3% - 30% H₂O₂Significant degradation.[8][9][10]
Photolysis UV light (e.g., 4500 Lx)Significant degradation.[8][9]
Thermal (Dry Heat) 100 °CGenerally stable.[8][9][14]

Degradation Pathways and Identified Products

Understanding the chemical transformations this compound hydrochloride undergoes is crucial for risk assessment. The primary degradation pathways are oxidation and photolysis, leading to specific, identifiable products.

Primary Degradation Products
  • Oxidative Degradant (RS2): N-(4-Acetylphenyl) methanesulfonamide. This product forms from the oxidation of the secondary alcohol on the side chain to a ketone.[4][8]

  • Photolytic Degradant (RS1): The structure of the main photolytic degradant has been characterized using techniques like LC-MS/MS and NMR.[4][8]

  • Process Impurity (RS3): Some related substances may not be degradants but rather impurities from the manufacturing process, such as this compound-related compound B.[4][8]

The diagram below illustrates the major degradation pathways for this compound hydrochloride.

G cluster_main This compound Degradation Pathways cluster_stress Stress Conditions cluster_products Major Degradation Products This compound This compound Hydrochloride (Parent Drug) Oxidation Oxidation (e.g., 30% H₂O₂) This compound->Oxidation Photolysis Photolysis (e.g., UV Light) This compound->Photolysis RS2 RS2 N-(4-Acetylphenyl) methanesulfonamide Oxidation->RS2 RS1 RS1 (Photodegradant) Photolysis->RS1

Caption: Major degradation pathways of this compound HCl.

Experimental Protocol: Forced Degradation Study

A robust forced degradation study is the foundation of a stability-indicating method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the resulting degradants.

Objective

To evaluate the intrinsic stability of this compound hydrochloride bulk drug substance under various stress conditions as mandated by ICH guidelines (Q1A(R2)).[15]

Materials
  • This compound Hydrochloride Reference Standard

  • Hydrochloric Acid (HCl), 1M

  • Sodium Hydroxide (NaOH), 1M

  • Hydrogen Peroxide (H₂O₂), 30%

  • Methanol, HPLC Grade

  • Water, HPLC Grade

  • Potassium Dihydrogen Phosphate

  • Acetonitrile, HPLC Grade

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound hydrochloride in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution with 2M HCl to achieve a final concentration of 1M HCl.

    • Heat the solution at 80°C for a specified time (e.g., 6 hours).

    • Withdraw samples at intervals, cool, and neutralize with an equivalent amount of 1M NaOH. Dilute with mobile phase to the target concentration for analysis.

  • Base Hydrolysis:

    • Mix equal parts of the stock solution with 2M NaOH to achieve a final concentration of 1M NaOH.

    • Keep at room temperature for a specified time (e.g., 24 hours).

    • Withdraw samples, neutralize with 1M HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • Mix stock solution with 30% H₂O₂.

    • Keep at room temperature for a specified time (e.g., 24 hours), protected from light.

    • Withdraw samples and dilute with mobile phase.

  • Thermal Degradation (Solid State):

    • Place a thin layer of this compound hydrochloride powder in a petri dish.

    • Expose to 100°C in a hot air oven for a specified duration.

    • Dissolve the stressed powder in a solvent and dilute to the target concentration.

  • Photolytic Degradation:

    • Expose the this compound hydrochloride solution (in a quartz cuvette) and solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • A dark control sample should be stored under the same conditions but protected from light.

    • Prepare samples for analysis.

  • Analysis:

    • Analyze all stressed samples, a non-stressed control, and a blank using a validated stability-indicating HPLC method.

    • Common HPLC conditions include a C18 reversed-phase column with a mobile phase of phosphate buffer and acetonitrile, and UV detection at approximately 227 nm.[10][16]

Workflow for Stability-Indicating Method Development

G start Start: Define API forced_degradation Perform Forced Degradation (Acid, Base, Peroxide, Light, Heat) start->forced_degradation method_dev Develop HPLC Method (Column, Mobile Phase, Detector) forced_degradation->method_dev inject_samples Inject Stressed Samples & Control method_dev->inject_samples peak_purity Evaluate Peak Purity & Resolution (Using PDA/MS Detector) inject_samples->peak_purity is_specific Is Method Specific? (All peaks resolved?) peak_purity->is_specific optimize Optimize Method (Gradient, pH, Flow Rate) is_specific->optimize No validation Validate Method (ICH Q2) (Linearity, Accuracy, Precision) is_specific->validation Yes optimize->inject_samples finish End: Final Stability- Indicating Method validation->finish

Caption: Workflow for developing a stability-indicating method.

Stabilization and Formulation Strategies

The insights gained from stability studies directly inform formulation development and storage recommendations.

  • pH Control: For liquid formulations, maintaining a pH where this compound hydrochloride exhibits maximum stability is crucial. Given its relative stability in neutral to slightly acidic conditions, buffering agents can be employed.

  • Antioxidants: To mitigate oxidative degradation, the inclusion of antioxidants in the formulation could be considered, although this requires careful compatibility studies.

  • Packaging: The most critical stabilization strategy is protection from light. The use of amber-colored or opaque primary packaging (e.g., bottles, blister packs) is mandatory to prevent photodegradation.

  • Storage Conditions: Recommended storage should be at controlled room temperature, protected from high humidity and, most importantly, light.

Studies on extemporaneously prepared oral suspensions have shown that this compound hydrochloride can be stable for extended periods (e.g., 12-13 weeks) when stored in appropriate vehicles and protected in plastic bottles at both refrigerated and room temperatures.[17][18][19]

Conclusion

This compound hydrochloride is a robust molecule under thermal and hydrolytic stress but displays clear susceptibility to oxidative and photolytic degradation. The primary degradation pathways lead to the formation of specific, characterizable products. A comprehensive understanding of these pathways, achieved through systematic forced degradation studies, is essential for the development of stable, safe, and effective pharmaceutical products. The implementation of a validated stability-indicating analytical method and the use of light-protective packaging are the most critical controls to ensure the quality of this compound hydrochloride throughout its lifecycle.

References

Sotalol Pharmacokinetics and Tissue Distribution in Animal Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

This guide is intended for fellow researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a deeper understanding of the pharmacokinetic (PK) and tissue distribution profile of sotalol in key preclinical animal models. Our focus is on the "why" behind the experimental choices and the "how" of robust study design, ensuring that the data generated is not only accurate but also translatable and insightful. The protocols and data herein are curated to be self-validating, promoting reproducibility and confidence in your own research endeavors.

This compound: A Unique Therapeutic Agent Demanding Thorough Preclinical Evaluation

This compound is an antiarrhythmic agent with a dual mechanism of action, exhibiting both beta-adrenergic blocking (Class II) and potassium channel blocking (Class III) properties.[1] This unique profile makes it a valuable therapeutic, but also necessitates a comprehensive understanding of its disposition in the body to optimize efficacy and mitigate potential risks. Preclinical animal models are indispensable for elucidating the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, providing critical data for human dose prediction and safety assessment.

Pharmacokinetic Profile of this compound Across Key Animal Models

This compound's pharmacokinetic profile is characterized by its hydrophilic nature, limited plasma protein binding, and primary elimination via renal excretion as an unchanged drug.[2][3] These characteristics are generally consistent across the animal species commonly used in preclinical studies.

Absorption and Bioavailability

This compound is well-absorbed after oral administration in most species, with good to excellent bioavailability.[4] However, the presence of food can reduce its absorption.[3]

Distribution

This compound exhibits a moderate volume of distribution, consistent with its hydrophilic properties which limit extensive partitioning into tissues.[3][5] It does not bind to plasma proteins, meaning the unbound, pharmacologically active concentration is essentially equal to the total plasma concentration.[2][3]

Metabolism

A key feature of this compound is its lack of significant metabolism in humans and animal models.[2][3] This simplifies pharmacokinetic modeling and reduces the potential for drug-drug interactions mediated by metabolic enzymes.

Excretion

The primary route of elimination for this compound is renal excretion, with the majority of the administered dose recovered as unchanged drug in the urine.[2][3][4] This has important implications for dose adjustments in subjects with impaired renal function.

Table 1: Comparative Pharmacokinetic Parameters of this compound in Various Animal Models

ParameterDogCatHorseRatCynomolgus Monkey
Oral Bioavailability (%) 75-90[6]88.4[4]48[5]High (not specified)Good (inferred)[7]
Elimination Half-life (h) 4.8[6]2.75 (single dose), 4.29 (chronic)[4]15.24[5]Not specifiedNot specified
Volume of Distribution (L/kg) Not specified2.18[4]Moderate (not specified)[5]Not specifiedNot specified
Clearance (mL/min/kg) Not specified9.22[4]Not specified33.7 (S-enantiomer)[2]Not specified
Primary Route of Elimination Renal (unchanged)[6]Renal (unchanged)[4]Renal (inferred)Renal (unchanged)[2]Renal (inferred)

Tissue Distribution of this compound: Insights into Target Organ Exposure

Understanding the extent to which this compound distributes into various tissues, particularly the heart, is crucial for correlating pharmacokinetic profiles with pharmacodynamic effects. Animal studies have confirmed the distribution of this compound to key organs.[2][3]

Myocardial Distribution

As the primary target organ, the concentration of this compound in the myocardium is of significant interest. Studies in dogs have demonstrated that this compound readily distributes into myocardial tissue.[4]

Distribution to Other Tissues

This compound also distributes to other well-perfused organs such as the kidneys and liver.[2][3] Due to its hydrophilic nature, penetration into the central nervous system is poor.[2][3]

Table 2: this compound Tissue Distribution Data in Animal Models (Illustrative)

SpeciesTissueTissue-to-Plasma Ratio (Kp)Reference
DogMyocardium~10-20 µg/g (at therapeutic plasma levels)[4]
RatGeneralDistributes to heart, liver, kidney[2][3]

Note: Comprehensive quantitative Kp values across a wide range of tissues are not extensively published. The data presented is based on available literature and serves as an illustrative example.

Experimental Protocols for this compound Pharmacokinetic and Tissue Distribution Studies

The following protocols are designed to provide a robust framework for conducting preclinical studies on this compound. Adherence to ethical guidelines for animal research is paramount throughout these procedures.[5][8][9][10][11]

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Key principles include Replacement, Reduction, and Refinement (the 3Rs).[10][11]

Pharmacokinetic Study Protocol in Rats

This protocol outlines a typical single-dose pharmacokinetic study in rats.

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

Materials:

  • Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins.

  • This compound hydrochloride.

  • Vehicle for dosing (e.g., saline for IV, water for oral gavage).

  • Blood collection tubes (e.g., heparinized).

  • Centrifuge.

  • Analytical instrumentation (e.g., LC-MS/MS).

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions for at least 3-5 days prior to the study.

  • Fasting: Fast animals overnight (with free access to water) before dosing.

  • Dosing:

    • Intravenous (IV) Group (n=3-5): Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) via the jugular vein cannula.

    • Oral (PO) Group (n=3-5): Administer a single dose of this compound (e.g., 10-20 mg/kg) by oral gavage.

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.[12][13]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, CL, Vd) using non-compartmental analysis software.

Diagram 1: Experimental Workflow for a Rat Pharmacokinetic Study

G cluster_pre Pre-Study cluster_exp Experiment cluster_post Analysis Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dosing Dosing (IV or PO) Fasting->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation Sampling->Processing Bioanalysis LC-MS/MS Analysis Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Caption: Workflow for a typical rodent pharmacokinetic study.

Tissue Distribution Study Protocol in Rats

This protocol describes a method for determining the tissue distribution of this compound.

Objective: To quantify the concentration of this compound in various tissues at a specific time point after administration.

Materials:

  • Male Sprague-Dawley rats (250-300 g).

  • This compound hydrochloride.

  • Dosing vehicle.

  • Surgical instruments for tissue harvesting.

  • Homogenizer (e.g., bead beater or rotor-stator).

  • Centrifuge.

  • Analytical instrumentation (e.g., LC-MS/MS).

Procedure:

  • Dosing: Administer a single dose of this compound (e.g., 10 mg/kg, PO) to a group of rats (n=3-5 per time point).

  • Tissue Collection: At a predetermined time point (e.g., Tmax from the PK study), euthanize the animals and perfuse with saline to remove blood from the tissues.

  • Tissue Harvesting: Carefully dissect and collect tissues of interest (e.g., heart, lung, liver, kidney, brain, muscle).

  • Sample Preparation:

    • Rinse each tissue with cold saline, blot dry, and weigh.

    • Homogenize the tissues in a suitable buffer (e.g., phosphate-buffered saline) to create a tissue homogenate.[14][15]

  • Sample Extraction: Extract this compound from the tissue homogenate using an appropriate method (e.g., protein precipitation with acetonitrile).

  • Bioanalysis: Quantify this compound concentrations in the tissue extracts using a validated LC-MS/MS method.

  • Data Analysis: Calculate the tissue concentration (ng/g of tissue) and the tissue-to-plasma concentration ratio (Kp).

Diagram 2: Workflow for a Rodent Tissue Distribution Study

G Dosing This compound Administration Euthanasia Euthanasia at Tmax Dosing->Euthanasia Perfusion Saline Perfusion Euthanasia->Perfusion Harvesting Tissue Harvesting Perfusion->Harvesting Homogenization Tissue Homogenization Harvesting->Homogenization Extraction Sample Extraction Homogenization->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Calculation Kp Calculation Analysis->Calculation

Caption: Step-by-step workflow for a tissue distribution study.

Bioanalytical Method: LC-MS/MS for this compound Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in biological matrices.[12][13][16]

Key Parameters:

  • Chromatography: Reversed-phase HPLC with a C18 column.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier (e.g., formic acid).

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Mass Spectrometry: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

Causality and Self-Validation in Experimental Design

The protocols provided are designed to be self-validating. For instance, in the pharmacokinetic study, the inclusion of both IV and oral routes allows for the calculation of absolute bioavailability, providing a critical internal control. In tissue distribution studies, the perfusion step is crucial to minimize blood contamination, ensuring that the measured drug concentration is truly representative of the tissue compartment. The use of a validated bioanalytical method with appropriate quality controls is fundamental to the integrity of the entire study.

Conclusion: A Framework for Robust Preclinical this compound Research

This guide provides a comprehensive overview of this compound's pharmacokinetics and tissue distribution in key animal models, grounded in established scientific principles and methodologies. By understanding the underlying reasons for experimental choices and adhering to rigorous, self-validating protocols, researchers can generate high-quality, reliable data that will be instrumental in the continued development and safe use of this important therapeutic agent.

References

Methodological & Application

Application Note: Quantification of Sotalol in Human Plasma via HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sotalol is a non-selective beta-adrenergic blocking agent and a class III antiarrhythmic agent, utilized in the management of ventricular and atrial arrhythmias.[1][2] Its therapeutic efficacy and potential for adverse effects, such as QT interval prolongation, necessitate precise monitoring of its plasma concentrations.[2] This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of this compound in human plasma. The methodology described herein is designed for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials, adhering to the principles of international regulatory guidelines.[3][4][5]

Principle of the Method

This method employs a simple protein precipitation technique for sample preparation, followed by chromatographic separation on a reverse-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). An internal standard (IS), such as atenolol, is used to ensure accuracy and precision by correcting for variations in sample processing and instrument response.[6][7]

Materials and Reagents

Material/Reagent Supplier Grade
This compound HydrochlorideSigma-AldrichReference Standard
Atenolol (Internal Standard)Sigma-AldrichReference Standard
AcetonitrileFisher ScientificHPLC Grade
MethanolFisher ScientificHPLC Grade
Formic AcidThermo Fisher ScientificLC-MS Grade
Ammonium AcetateSigma-AldrichAnalytical Grade
Human Plasma (K2-EDTA)BioIVTPooled, Screened
Deionized WaterMilli-Q® System18.2 MΩ·cm

Instrumentation and Analytical Conditions

High-Performance Liquid Chromatography (HPLC)
Parameter Condition
System Agilent 1260 Infinity II or equivalent
Column Thermo Acclaim RP-C18 (250 x 4.6 mm, 5 µm) or equivalent[8]
Mobile Phase A 5 mM Ammonium Acetate with 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2.0 min, 5% B; 2.0-4.0 min, 5-95% B; 4.0-5.0 min, 95% B; 5.1-6.0 min, 5% B
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Autosampler Temperature 4°C
Tandem Mass Spectrometry (MS/MS)
Parameter Condition
System Sciex QTRAP 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 550°C
MRM Transitions This compound: m/z 273.2 → 255.1; Atenolol (IS): m/z 267.2 → 190.1[6]
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride and atenolol in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for calibration curve and quality control samples.[8]

  • Internal Standard Working Solution (100 ng/mL): Dilute the atenolol stock solution with the same diluent.

Sample Preparation: Protein Precipitation

The causality behind choosing protein precipitation lies in its simplicity, speed, and effectiveness for removing the majority of plasma proteins, which can interfere with the analysis and damage the HPLC column. Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while being a good solvent for this compound.

  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • For calibration standards and quality control samples, spike with the corresponding working standard solutions. For blank samples, add an equivalent volume of diluent.

  • Add 20 µL of the internal standard working solution to all tubes except the blank.

  • Add 300 µL of ice-cold acetonitrile to all tubes to precipitate proteins.

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[9]

  • Reconstitute the dried residue with 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex for 30 seconds and transfer to HPLC vials for analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma 100 µL Plasma spike Spike with this compound/IS plasma->spike precipitate Add 300 µL Acetonitrile spike->precipitate vortex1 Vortex precipitate->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Injection reconstitute->hplc msms MS/MS Detection (MRM) hplc->msms data Data Acquisition & Quantification msms->data

Caption: Workflow for this compound Quantification in Plasma.

Method Validation

The bioanalytical method was validated according to the International Council for Harmonisation (ICH) M10 guideline.[10][11]

Selectivity and Specificity

Selectivity was assessed by analyzing six different lots of blank human plasma to ensure no endogenous interferences were observed at the retention times of this compound and the internal standard.

Linearity and Range

The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound. A linear regression with a weighting factor of 1/x² was used. The typical linear range for this compound in human plasma is 5 to 500 ng/mL.[6]

Parameter Acceptance Criteria Result
Calibration Range -5 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.99> 0.995
Back-calculated Concentrations ±15% of nominal (±20% at LLOQ)Pass
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing quality control samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ 5< 10%± 10%< 12%± 12%
LQC 15< 8%± 8%< 10%± 10%
MQC 150< 7%± 7%< 9%± 9%
HQC 400< 6%± 6%< 8%± 8%

Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% at LLOQ), Accuracy (%Bias) within ±15% (±20% at LLOQ).[12][13]

Matrix Effect

The matrix effect is a critical parameter in LC-MS/MS bioanalysis, as co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate results.[14][15] It was evaluated by comparing the peak response of this compound in post-extraction spiked plasma samples with the response in a neat solution at the same concentration. The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%.[6]

G cluster_0 Matrix Effect Evaluation A Response in Neat Solution C Matrix Factor = B / A A->C B Response in Post-Extraction Spiked Plasma B->C D IS-Normalized Matrix Factor (Analyte MF / IS MF) C->D E Assess Variability (CV% ≤ 15%) D->E

Caption: Logic for Assessing Matrix Effect.

Recovery

Extraction recovery was determined by comparing the peak areas of this compound from pre-extraction spiked samples to those of post-extraction spiked samples at LQC, MQC, and HQC levels.

Stability

The stability of this compound in plasma was assessed under various conditions to ensure sample integrity from collection to analysis. This includes freeze-thaw stability, short-term bench-top stability, long-term storage stability, and autosampler stability.

Data Analysis

Data acquisition and processing were performed using the instrument-specific software (e.g., Sciex Analyst®). The concentration of this compound in unknown samples was calculated from the linear regression equation of the calibration curve.

Conclusion

This application note presents a validated HPLC-MS/MS method for the reliable quantification of this compound in human plasma. The method is sensitive, specific, accurate, and precise, making it suitable for high-throughput analysis in clinical and research settings. The simple protein precipitation sample preparation procedure allows for rapid sample turnaround time. The validation results demonstrate that the method meets the criteria set forth by international regulatory guidelines for bioanalytical method validation.[16][17][18]

References

Application Note: A Validated Patch-Clamp Protocol for Assessing Sotalol's Inhibitory Effect on the IKr Current (hERG)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of IKr in Cardiac Safety Pharmacology

The repolarization phase of the cardiac action potential is a finely tuned process that ensures the proper rhythm of the heart. A key contributor to this process is the rapid component of the delayed rectifier potassium current, known as IKr.[1][2] This current is conducted by the pore-forming α-subunit of a potassium channel encoded by the human Ether-à-go-go-Related Gene (hERG), also known as KCNH2 or Kv11.1.[3][4]

The hERG channel exhibits unique gating kinetics: it activates slowly upon membrane depolarization and then undergoes rapid, voltage-dependent inactivation.[1][2][5] This results in a paradoxical increase in outward K+ current during the early repolarization phase (Phase 3) of the action potential, which is crucial for terminating the plateau phase and returning the cardiomyocyte to its resting state.[1][6][7]

Due to its central role in cardiac repolarization, the hERG channel is a primary target for drug-induced cardiotoxicity.[8][9] Inhibition of IKr can delay ventricular repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[10][11] This condition, known as Long QT Syndrome (LQTS), significantly increases the risk of developing a life-threatening polymorphic ventricular tachycardia called Torsades de Pointes (TdP).[8][9][11] Consequently, regulatory bodies like the FDA mandate rigorous assessment of a new chemical entity's effect on the hERG channel as a core component of preclinical safety evaluation.[12][13][14]

Sotalol is a well-characterized Class III antiarrhythmic agent that also possesses non-selective β-blocking (Class II) activity.[10][15][16] Its primary Class III mechanism involves the blockade of IKr, which prolongs the action potential duration and effective refractory period.[10][15] While therapeutically beneficial in specific contexts, this action also carries an inherent risk of proarrhythmia.[10]

This application note provides a detailed, field-proven protocol for quantifying the inhibitory effect of this compound on the IKr current using the gold-standard whole-cell patch-clamp technique in a heterologous expression system. The methodology is designed to be robust, self-validating, and suitable for generating high-quality data for regulatory submission or research purposes.

Principle of the Assay: Isolating IKr with a Tail Current Protocol

The whole-cell patch-clamp technique allows for the direct measurement of ionic currents across the entire cell membrane by controlling the membrane voltage.[17] To specifically assess IKr inhibition, it is essential to use a voltage protocol that isolates the hERG current from other endogenous currents in the cell.

The unique gating properties of the hERG channel are exploited for this purpose. A long depolarizing pulse (e.g., to +20 mV) is applied, which first causes the channels to open (activate) and then quickly enter a non-conducting, inactivated state.[4][5] Because inactivation is much faster than activation, the outward current observed during this depolarizing step is relatively small.[1]

The key measurement is taken upon repolarization to a negative potential (e.g., -50 mV). This voltage step rapidly relieves the channel from inactivation, allowing a large number of channels to briefly pass through the open state before closing (deactivating).[1] This elicits a large, transient outward "tail current" that is characteristic of IKr. The peak amplitude of this tail current is directly proportional to the number of functional hERG channels and is the primary endpoint for quantifying drug-induced block.

Caption: Voltage-clamp protocol to isolate the IKr tail current.

Materials and Reagents

Cell Line
  • Human Embryonic Kidney (HEK293) cells stably transfected with hERG (KCNH2) cDNA. These cells provide a robust expression of the channel with minimal background currents, making them an industry standard.[18][19]

Solutions

It is critical to prepare solutions with high-purity water and analytical-grade reagents. The osmolarity of the intracellular solution should be 10-20 mOsm lower than the extracellular solution to promote seal formation.[20]

Table 1: Composition of Electrophysiology Solutions
Extracellular Solution (ECS) Concentration (mM) Intracellular Solution (ICS)
NaCl140KCl
KCl4NaCl
CaCl₂2KF
MgCl₂1EGTA
D-Glucose5HEPES
HEPES10
Adjust pH to 7.4 with NaOHAdjust pH to 7.2 with KOH
Osmolarity: ~310-320 mOsmOsmolarity: ~290-300 mOsm
This formulation is adapted from standard protocols used for hERG recordings.[21]
Test Compound
  • This compound Hydrochloride: Prepare a 100 mM stock solution in deionized water.

  • Working Solutions: Perform serial dilutions from the stock solution into the Extracellular Solution (ECS) on the day of the experiment to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 30 µM, 100 µM, 300 µM, 1 mM). The concentration range should bracket the known IC50 value.[3][22]

  • Vehicle Control: Extracellular Solution (ECS) containing the same final concentration of the solvent used for the highest drug concentration (if any). For this compound, the vehicle is simply ECS.

Equipment & Consumables
  • Inverted microscope with DIC optics

  • Patch-clamp amplifier (e.g., Axopatch 200B) and digitizer (e.g., Digidata 1550)

  • Micromanipulators

  • Vibration isolation table

  • Perfusion system for solution exchange

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller and microforge

  • Computer with data acquisition and analysis software (e.g., pCLAMP)

Detailed Experimental Protocol

Caption: High-level experimental workflow for IKr assessment.

Cell Preparation
  • Plate HEK293-hERG cells onto glass coverslips at a low density 24-48 hours before the experiment to ensure a high percentage of single, isolated cells.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with Extracellular Solution (ECS) at room temperature.

Establishing a Whole-Cell Recording
  • Pull patch pipettes from borosilicate glass capillaries. The target resistance should be 2-4 MΩ when filled with Intracellular Solution (ICS).

  • Fill a pipette with filtered ICS, ensuring no air bubbles are trapped at the tip.

  • Using a micromanipulator, approach a single, healthy-looking cell with positive pressure applied to the pipette.

  • Once the pipette touches the cell membrane, release the positive pressure to allow the pipette to form a high-resistance seal with the membrane.

  • Apply gentle suction to achieve a Giga-ohm seal (a seal resistance > 1 GΩ). This is a critical quality control step. [23][24] A high-resistance seal minimizes leak currents and ensures recording stability.

  • Once a stable gigaseal is formed, apply a brief, sharp pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Allow the cell to stabilize for 3-5 minutes to permit the dialysis of the pipette solution with the cell's cytosol.[23]

Data Acquisition and Quality Control
  • Clamp the cell at a holding potential of -80 mV.

  • Continuously monitor cell health and patch quality. Key parameters must meet the following self-validation criteria throughout the experiment:

    • Seal Resistance (Rseal): > 1 GΩ

    • Series Resistance (Rs): < 20 MΩ, and should not vary by more than 20% during the recording.[23][24] Compensate for at least 70-80% of the series resistance using the amplifier circuitry to minimize voltage errors.

    • Leak Current: < 100 pA at the holding potential.[23][24]

  • Apply the voltage-clamp protocol (as described in Section 2.0) repetitively, for instance, every 15 seconds.

  • Begin perfusion with the vehicle (ECS). Record the baseline IKr tail current for at least 3-5 minutes to ensure stability (i.e., less than 5-10% "rundown" or change in amplitude). This stable baseline serves as the 0% inhibition control.

  • Apply this compound in increasing concentrations, allowing the current inhibition to reach a steady state at each concentration (typically 3-5 minutes) before recording the blocked current.

  • After the highest concentration, perform a final "washout" step by perfusing with ECS to check for reversibility of the block.

Data Analysis and Interpretation

Quantifying Current Inhibition
  • For each concentration, measure the peak amplitude of the IKr tail current during the repolarizing step to -50 mV.

  • Calculate the percentage of current inhibition for each this compound concentration using the following formula:

    % Inhibition = ( 1 - ( I_drug / I_baseline ) ) * 100

    Where:

    • I_drug is the peak tail current in the presence of this compound.

    • I_baseline is the stable peak tail current recorded in the vehicle control.

Dose-Response Analysis and IC50 Determination
  • Plot the % Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).

  • Fit the resulting data points to the four-parameter Hill equation to determine the IC50 (the concentration at which 50% of the current is inhibited) and the Hill slope.[25][26]

    Y = Bottom + (Top - Bottom) / (1 + (IC50 / X)^HillSlope)

    Where:

    • Y is the % Inhibition.

    • X is the this compound concentration.

    • Bottom is the minimal inhibition (constrained to 0).

    • Top is the maximal inhibition (constrained to 100).

    • IC50 is the half-maximal inhibitory concentration.

    • HillSlope describes the steepness of the curve.

Table 2: Example Data for this compound Dose-Response Analysis
This compound Concentration (µM) Mean % Inhibition (n=5)
103.5
309.8
10027.1
30054.2
100078.9
300091.5
Calculated IC50 ~288 µM
Note: These are representative data. The IC50 for d-sotalol and l-sotalol are reported to be approximately 286 µM and 288 µM, respectively.[22]

Mechanism of Action Visualization

This compound's blockade of IKr delays Phase 3 repolarization, prolonging the action potential duration (APD).

Sotalol_Mechanism cluster_AP Cardiac Action Potential cluster_Channel Ion Channel Activity cluster_Result Electrophysiological Outcome AP_Node Phase 0 (Na+ Influx) Phase 1 (Initial Repolarization) Phase 2 (Plateau) (Ca2+ Influx) Phase 3 (Repolarization) (K+ Efflux) Phase 4 (Resting) IKr IKr Current (hERG Channel) IKr->AP_Node Drives Phase 3 Repolarization Result Delayed Repolarization & Prolonged Action Potential This compound This compound This compound->IKr Blocks

Caption: this compound blocks the IKr current, delaying Phase 3 repolarization.

References

Spectrophotometric Determination of Sotalol in Pharmaceutical Formulations: A Validated Colorimetric Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust, validated, and cost-effective visible spectrophotometric method for the quantitative determination of Sotalol hydrochloride in pharmaceutical tablet formulations. This compound, a non-selective beta-adrenergic blocker with Class III antiarrhythmic properties, requires precise quantification to ensure dosage accuracy and patient safety.[1][2] The described protocol is based on the formation of a stable, colored azo dye resulting from the reaction of this compound with a diazonium salt (diazole red 2J) in an alkaline medium. This method offers enhanced selectivity over direct UV spectrophotometry, which can be susceptible to interference from common pharmaceutical excipients.[3] The protocol has been structured to meet the validation requirements of the International Council for Harmonisation (ICH) guidelines, ensuring linearity, accuracy, precision, and robustness.[4]

Introduction and Scientific Principle

This compound is a critical medication for managing cardiac arrhythmias.[1][2] Its dual action as a beta-blocker and a cardiac action potential duration prolonging agent necessitates stringent quality control of its pharmaceutical dosage forms.[5] While High-Performance Liquid Chromatography (HPLC) is a common method for this compound analysis, spectrophotometry offers a simpler, more accessible, and rapid alternative for routine quality control, provided the method is properly validated.[5][6][7]

The fundamental principle of this assay is a derivatization reaction that converts the non-colored this compound molecule into a chromophore with strong absorbance in the visible region of the electromagnetic spectrum. This compound possesses a phenolic hydroxyl group which, under alkaline conditions, becomes susceptible to electrophilic substitution. This method utilizes a diazonium salt, which acts as an electrophile, to couple with the activated aromatic ring of this compound. This azo coupling reaction yields a stable, intensely colored product, as depicted in Figure 1.

The intensity of the color produced is directly proportional to the concentration of this compound in the sample, in accordance with the Beer-Lambert Law. The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax), determined to be 380 nm.[3]

Materials and Instrumentation

Instrumentation
  • UV-Visible Spectrophotometer: A double-beam spectrophotometer capable of scanning in the 200-800 nm range. (e.g., SPECORD-200, Analytic Jena AG or equivalent).[8]

  • Analytical Balance: Readability of 0.01 mg.

  • Ultrasonic Bath: For ensuring complete dissolution of the analyte.[3]

  • Calibrated Glassware: Class A volumetric flasks, pipettes, and burettes.

Reagents and Standards
  • This compound Hydrochloride Reference Standard: USP or equivalent grade, with known purity.

  • This compound Tablets: Commercially available tablets (e.g., 80 mg, 160 mg).[8]

  • Diazole Red 2J (Color Reagent): 0.2% (w/v) solution in methanol.[3]

  • Sodium Carbonate (Na₂CO₃): 0.1% (w/v) aqueous solution.[3]

  • Methanol: HPLC or analytical grade.

  • Purified Water: Deionized or distilled.

Detailed Experimental Protocol

Preparation of Standard and Reagent Solutions
  • This compound Standard Stock Solution (300 µg/mL):

    • Accurately weigh approximately 30.0 mg of the this compound hydrochloride reference standard.

    • Transfer the powder to a 100.0 mL Class A volumetric flask.

    • Dissolve in and dilute to the mark with methanol. Mix thoroughly. This solution should be stored under refrigeration when not in use.

  • Reagent and Blank Solutions:

    • Diazole Red 2J Solution (0.2% w/v): Dissolve 200 mg of Diazole Red 2J in 100 mL of methanol.

    • Sodium Carbonate Solution (0.1% w/v): Dissolve 100 mg of Na₂CO₃ in 100 mL of purified water.

    • Compensating/Blank Solution: In a 10.0 mL volumetric flask, combine 1.0 mL of 0.2% Diazole Red 2J solution, 0.2 mL of 0.1% sodium carbonate solution, and 2.0 mL of methanol. Dilute to the mark with purified water and mix. This blank is used to zero the spectrophotometer, correcting for any absorbance from the reagents themselves.

Preparation of Sample Solution from Tablets
  • Weigh and finely powder no fewer than 20 this compound tablets to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to approximately 30.0 mg of this compound hydrochloride.

  • Transfer this powder to a 100.0 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 5 minutes to ensure complete dissolution of the active ingredient.[3]

  • Dilute to the mark with methanol, mix well, and filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. The nominal concentration of this solution is 300 µg/mL.

Measurement Procedure and Quantification
  • Pipette 1.0 mL of the filtered sample solution into a 10.0 mL volumetric flask.

  • Add 1.0 mL of the 0.2% Diazole Red 2J solution.

  • Add 0.2 mL of the 0.1% sodium carbonate solution to create the necessary alkaline environment for the coupling reaction.

  • Allow the mixture to stand for 15 minutes at room temperature for complete color development.[3]

  • Add 2.0 mL of methanol, then dilute to the final volume of 10.0 mL with purified water and mix thoroughly.

  • Set the spectrophotometer to 380 nm.

  • Use the "Compensating Solution" (prepared in section 3.1) to set the absorbance to zero.

  • Measure the absorbance of the final sample solution.

  • The concentration of this compound in the sample is determined using a calibration curve prepared concurrently.

Workflow for this compound Quantification

G cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_analysis Analysis weigh_tablets 1. Weigh & Powder Tablets dissolve_sample 2. Dissolve Powder in Methanol & Sonicate weigh_tablets->dissolve_sample filter_sample 3. Filter to Create Sample Stock dissolve_sample->filter_sample pipette 4. Pipette Aliquot (Sample or Standard) filter_sample->pipette weigh_std 1. Weigh this compound Reference Standard dissolve_std 2. Dissolve in Methanol to Create Standard Stock weigh_std->dissolve_std dissolve_std->pipette add_reagent 5. Add Diazole Red 2J & Sodium Carbonate pipette->add_reagent incubate 6. Incubate 15 min for Color Development add_reagent->incubate dilute 7. Dilute to Final Volume incubate->dilute measure 8. Measure Absorbance at 380 nm dilute->measure calculate 9. Calculate Concentration via Calibration Curve measure->calculate

Caption: Experimental workflow for the spectrophotometric determination of this compound.

Method Validation Protocol (ICH Guidelines)

To ensure the reliability and suitability of the analytical method, validation should be performed according to ICH Q2(R1) guidelines.[4]

Linearity and Range

Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical response.

  • Protocol:

    • Prepare a series of at least five working standard solutions by diluting the this compound Standard Stock Solution (300 µg/mL) with methanol. A suggested concentration range is 5-35 µg/mL in the final solution.

    • Process each working standard according to the measurement procedure described in section 3.3.

    • Construct a calibration curve by plotting the absorbance versus the final concentration (µg/mL).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

ParameterAcceptance CriteriaTypical Result
Linearity Range (µg/mL)-5 - 35
Correlation Coefficient (r²)≥ 0.9990.9998
Slope (m)-0.025
Y-Intercept (c)Close to zero0.005
Table 1: Representative Linearity Data.
Accuracy (Recovery)

Accuracy is determined by measuring the agreement between the determined value and the true value. This is typically assessed using the standard addition method.

  • Protocol:

    • Prepare a sample solution from a powdered tablet matrix as described in section 3.2.

    • Spike the sample solution with known amounts of the this compound Standard Stock Solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).

    • Analyze each spiked sample in triplicate using the established procedure.

    • Calculate the percentage recovery for each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spiked LevelAmount Added (µg)Amount Recovered (µg)% Recovery
80%8.07.9599.38%
100%10.010.08100.80%
120%12.011.9299.33%
Table 2: Representative Accuracy (Recovery) Data.
Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of this compound at 100% of the test concentration on the same day, under the same experimental conditions.

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on different equipment.

    • Calculate the mean, standard deviation (SD), and the relative standard deviation (%RSD) for each set of measurements.

  • Acceptance Criteria: The %RSD should not be more than 2.0%.

Precision LevelnMean Assay (%)% RSD
Repeatability (Day 1)699.8%0.85%
Intermediate (Day 2)6100.3%1.10%
Table 3: Representative Precision Data.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components (excipients).

  • Protocol:

    • Prepare a placebo solution containing all the excipients found in the tablet formulation, but without the this compound active pharmaceutical ingredient (API).

    • Analyze the placebo solution using the complete analytical procedure.

    • Compare the resulting absorbance to that of the standard solution.

  • Acceptance Criteria: The placebo solution should show no significant absorbance at 380 nm, indicating that the excipients do not interfere with the assay.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Protocol: LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) Where:

    • σ = the standard deviation of the y-intercept of the regression line.

    • S = the slope of the calibration curve.

  • Acceptance Criteria: These values should be calculated and reported to define the limits of the method's performance.

Conclusion

The described visible spectrophotometric method provides a simple, accurate, precise, and reliable means for the routine quality control analysis of this compound hydrochloride in pharmaceutical tablets. The colorimetric reaction with Diazole Red 2J enhances specificity compared to direct UV analysis. The comprehensive validation protocol outlined ensures that the method is fit for its intended purpose and adheres to the stringent standards of the pharmaceutical industry, offering a cost-effective alternative to chromatographic techniques for batch release and quality assurance.

References

Application Note: Assessing Sotalol Efficacy Using the Lang-endorff-Perfused Isolated Heart Model

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Langendorff Heart as a Powerful Ex Vivo Tool

The Langendorff isolated perfused heart technique, pioneered by Oskar Langendorff in 1895, remains a cornerstone of cardiovascular research.[1] This ex vivo model involves retrogradely perfusing an isolated mammalian heart through the aorta, forcing the aortic valve to close and directing the perfusate into the coronary arteries.[2][3] This method sustains the heart's viability for several hours, allowing for the controlled investigation of cardiac function without the confounding influences of the systemic neurohumoral environment.[2] Its adaptability has made it an invaluable tool for studying cardiac physiology, pathophysiology, and the effects of pharmacological agents.[1][4]

This application note provides a comprehensive guide to utilizing the Langendorff preparation for studying the efficacy of Sotalol, a unique antiarrhythmic drug. We will delve into the scientific rationale behind the experimental design, provide a detailed step-by-step protocol, and outline the expected outcomes and data analysis.

Scientific Rationale: Understanding this compound's Dual Mechanism of Action

This compound is classified as a Class III antiarrhythmic agent under the Vaughan-Williams classification system.[5][6] Its primary mechanism of action involves blocking potassium channels, specifically the delayed rectifier potassium current (I_Kr), which is crucial for the repolarization phase (phase 3) of the cardiac action potential.[7][8] By inhibiting this current, this compound prolongs the action potential duration (APD) and the effective refractory period (ERP) in atrial and ventricular muscle.[9][10] This increased refractoriness makes the cardiac tissue less susceptible to re-entrant arrhythmias.[8]

Crucially, this compound also possesses non-selective β-adrenergic blocking activity (Class II effect).[5][11] This dual action is attributed to its racemic mixture; both d- and l-isomers contribute to the Class III effects, while the l-isomer is responsible for the β-blockade.[10][11] The β-blocking properties help to reduce heart rate, decrease myocardial contractility, and lower blood pressure.[7][12] This combined mechanism makes this compound a potent agent for treating a variety of supraventricular and ventricular arrhythmias.[11] However, the prolongation of the QT interval, a direct consequence of its Class III action, carries a risk of proarrhythmia, most notably Torsades de Pointes, which is concentration-dependent.[5]

The Langendorff model is exceptionally well-suited to dissect these effects. It allows for the direct measurement of this compound's impact on cardiac electrophysiology (e.g., ECG parameters like QT interval) and mechanical function (e.g., left ventricular developed pressure) in a controlled setting.[13][14]

Core Experimental Workflow

The following diagram outlines the key stages of a this compound efficacy study using the Langendorff perfusion system.

G cluster_prep Preparation cluster_langendorff Langendorff Perfusion cluster_experiment Experimental Protocol cluster_data Data Acquisition & Analysis animal_prep Animal Anesthesia & Heparinization heart_excision Heart Excision & Cardioplegia animal_prep->heart_excision cannulation Aortic Cannulation heart_excision->cannulation stabilization Stabilization Period (15-20 min) cannulation->stabilization baseline Baseline Recording (20-30 min) stabilization->baseline sotalol_perfusion This compound Perfusion (Dose-Response) baseline->sotalol_perfusion washout Washout Period sotalol_perfusion->washout data_acq Continuous Recording (ECG, LVP, etc.) washout->data_acq data_analysis Analysis of Key Parameters data_acq->data_analysis

Caption: Experimental workflow for this compound efficacy testing in a Langendorff-perfused heart.

Detailed Protocols

Part 1: Langendorff Apparatus Setup and Heart Preparation

Materials:

  • Langendorff apparatus (including a water-jacketed heart chamber, perfusate reservoir, bubble trap, and peristaltic pump)[15][16]

  • Krebs-Henseleit buffer (see composition below)

  • Data acquisition system with appropriate transducers and software (for ECG and pressure)[15][17]

  • Surgical instruments for heart excision

  • Animal model (e.g., Sprague-Dawley rat)

  • Anesthetic (e.g., pentobarbital)

  • Heparin

  • Ice-cold cardioplegic solution

Krebs-Henseleit Buffer Composition (in mM):

ComponentConcentration (mM)
NaCl118
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25
Glucose11

Buffer should be freshly prepared, filtered, and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4 at 37°C.

Protocol:

  • Animal Preparation: Anesthetize the animal according to approved institutional protocols. Administer heparin to prevent blood clotting.[18]

  • Heart Excision: Perform a thoracotomy to expose the heart. Carefully dissect the aorta, ensuring a sufficient length for cannulation. Swiftly excise the heart and immediately place it in ice-cold cardioplegic solution to arrest contractions and protect the myocardium.[19]

  • Aortic Cannulation: Mount the heart on the aortic cannula of the Langendorff apparatus. Secure the aorta with a ligature. Ensure the cannula tip does not pass through the aortic valve.[20]

  • Initiate Perfusion: Begin retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg for a rat heart).[3]

  • Stabilization: Allow the heart to stabilize for 15-20 minutes. During this time, the heart should resume a regular, spontaneous rhythm. Trim away any excess non-cardiac tissue.[18]

  • Instrumentation:

    • ECG: Place electrodes on the surface of the heart (e.g., one on the apex and one on the atria) to record a pseudo-ECG.[13][17]

    • Left Ventricular Pressure (LVP): Carefully insert a fluid-filled balloon, connected to a pressure transducer, into the left ventricle via the mitral valve. Inflate the balloon to achieve a stable end-diastolic pressure of 5-10 mmHg.[19]

Part 2: this compound Efficacy Study Protocol
  • Baseline Recording: Once the heart is stable and instrumented, record baseline data for 20-30 minutes. This includes heart rate (HR), left ventricular developed pressure (LVDP), maximum and minimum rates of pressure change (dP/dt_max and dP/dt_min), and ECG parameters (PR, QRS, QT intervals).[19]

  • This compound Perfusion (Dose-Response):

    • Prepare a series of this compound concentrations in the Krebs-Henseleit buffer. A typical concentration range for in vitro studies might be 1 µM to 100 µM.[21]

    • Introduce the lowest concentration of this compound into the perfusate.

    • Allow the heart to equilibrate with the drug for a set period (e.g., 15-20 minutes) until a steady-state effect is observed.

    • Record all parameters.

    • Incrementally increase the this compound concentration, repeating the equilibration and recording steps for each dose.

  • Washout: After the highest concentration has been tested, switch the perfusion back to the drug-free Krebs-Henseleit buffer. Record data for a washout period of at least 30 minutes to assess the reversibility of the drug's effects.

Data Acquisition and Analysis

A robust data acquisition system is critical for capturing the dynamic changes in cardiac function.[16][22] The following parameters should be continuously monitored and analyzed:

ParameterDescriptionExpected Effect of this compound
Heart Rate (HR) Beats per minute (bpm)Decrease (β-blockade)[23]
Left Ventricular Developed Pressure (LVDP) Systolic Pressure - Diastolic Pressure (mmHg)Decrease (negative inotropy due to β-blockade)[24][25]
+dP/dt_max Maximum rate of pressure increase (mmHg/s)Decrease (reduced contractility)[24][25]
-dP/dt_min Maximum rate of pressure decrease (mmHg/s)Decrease (impaired relaxation)[24][25]
QT Interval A measure of ventricular repolarization (ms)Prolongation (K+ channel blockade)[5][23]
Corrected QT (QTc) QT interval corrected for heart rate (e.g., using Bazett's formula)Significant Prolongation[21]

This compound's Mechanism on the Cardiac Action Potential

The following diagram illustrates how this compound's primary action—blocking the delayed rectifier potassium current (I_Kr)—prolongs the cardiac action potential.

G cluster_membrane Cardiac Myocyte Membrane cluster_potential Action Potential This compound This compound IKr_Channel Delayed Rectifier K+ Channel (IKr) This compound->IKr_Channel Blocks K_efflux K+ Efflux Phase3 Phase 3 Repolarization IKr_Channel->Phase3 Governs APD Action Potential Duration (APD) Phase3->APD Prolonged ERP Effective Refractory Period (ERP) APD->ERP Increased

Caption: this compound blocks the IKr potassium channel, delaying repolarization and prolonging the action potential duration.

Troubleshooting and Best Practices

  • Ectopic Beats: The appearance of ectopic beats can indicate hypoxia or underperfusion. Ensure adequate oxygenation of the buffer and appropriate perfusion pressure.[26]

  • Cannulation: Proper cannulation is crucial. If the cannula perforates the aortic valve, it will affect perfusion and experimental outcomes.[20]

  • Temperature Control: Maintain a constant temperature of 37°C throughout the system, as cardiac function is highly temperature-dependent.[27]

  • Baseline Stability: A stable baseline is essential before drug administration. If the heart is not stable, the data will be unreliable.[18]

  • Exclusion Criteria: Define clear exclusion criteria for experiments, such as an excessive time between heart excision and perfusion, or poor baseline function (e.g., low Rate Pressure Product).[19]

Conclusion

The Langendorff isolated heart model provides a reliable and reproducible platform for assessing the electrophysiological and hemodynamic effects of this compound. By carefully controlling experimental conditions and meticulously recording key parameters, researchers can gain valuable insights into the drug's efficacy and potential proarrhythmic risks. This application note serves as a detailed guide to aid in the design and execution of such studies, ultimately contributing to a better understanding of cardiac pharmacology and the development of safer and more effective antiarrhythmic therapies.

References

Application Note & Protocol: In Vivo Electrophysiology Study of Sotalol in Canines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual-Action Profile of Sotalol and the Canine Model

This compound is a unique antiarrhythmic agent characterized by a dual mechanism of action. It is a non-selective β-adrenergic receptor blocker (Vaughan Williams Class II activity) and also an inhibitor of the delayed rectifier potassium current (IKr), which prolongs the cardiac action potential duration (Vaughan Williams Class III activity).[1][2][3] This Class III effect is crucial as it leads to an increase in the QT interval on the surface electrocardiogram (ECG), a key measure of ventricular repolarization.[4][5] While therapeutically beneficial for certain arrhythmias, significant QT prolongation can create a proarrhythmic environment, potentially leading to life-threatening arrhythmias like Torsades de Pointes.[1][6]

Therefore, a precise understanding of this compound's in vivo electrophysiological effects is paramount for both therapeutic development and safety assessment. The canine model is exceptionally well-suited for cardiovascular safety pharmacology studies.[7] The electrophysiology of the canine heart, including its ion channel expression and action potential morphology, shares significant similarities with that of humans, making it a reliable model for predicting clinical outcomes, particularly regarding QT interval prolongation.[8][9][10] This protocol outlines a comprehensive in vivo electrophysiology study in conscious, telemetered canines to characterize the dose-dependent effects of this compound, in alignment with the principles of the ICH S7B guidelines.[11][12][13][14]

Core Scientific Principles & Experimental Rationale

The primary objective of this study is to quantify the effects of this compound on key electrocardiographic intervals and hemodynamic parameters. The experimental design is built on the following principles:

  • Conscious, Unrestrained Model: To eliminate the confounding effects of anesthesia and handling stress on cardiovascular parameters, surgically implanted telemetry devices are used.[15][16] This allows for continuous, high-fidelity data collection from freely moving animals in their home environment, providing a more accurate representation of the drug's true physiological impact.[7]

  • Dose-Response Characterization: Evaluating multiple dose levels of this compound is critical to establishing a clear relationship between drug exposure and the magnitude of the electrophysiological response. This is essential for determining therapeutic windows and safety margins.

  • Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: By collecting simultaneous blood samples for pharmacokinetic analysis, the relationship between this compound concentration in the blood and the observed electrophysiological changes (pharmacodynamics) can be modeled. This provides a deeper understanding of the drug's effects over time.[15]

Experimental Workflow Overview

The following diagram illustrates the major phases of the in vivo this compound electrophysiology study.

G cluster_pre Pre-Study Phase cluster_exp Experimental Phase (Latin Square Crossover) cluster_post Post-Study Phase A Animal Acclimation (Minimum 7 days) B Telemetry Device Surgical Implantation A->B C Post-Surgical Recovery (Minimum 14 days) B->C D Baseline Data Collection (24 hours pre-dose) C->D E This compound / Vehicle Administration (e.g., Oral Gavage) D->E F Post-Dose Monitoring (Continuous Telemetry for 24 hours) E->F G Serial Blood Sampling (PK) E->G H Washout Period (e.g., 7 days) F->H H->D Repeat for next treatment group I ECG Data Analysis (Interval Measurement, QT Correction) K PK/PD Modeling & Statistical Analysis I->K J PK Analysis (Plasma Concentration) J->K L Final Report Generation K->L

Caption: High-level workflow for the canine in vivo this compound electrophysiology study.

Detailed Experimental Protocols

PART 1: Animal Preparation and Surgical Instrumentation
  • Animal Model:

    • Species: Purpose-bred Beagle dogs.

    • Rationale: Beagles are a standard non-rodent species for safety pharmacology due to their moderate size, docile temperament, and well-characterized cardiovascular physiology.[9]

    • Health Status: All animals must be healthy, free of cardiovascular abnormalities (confirmed by veterinary examination and baseline ECG), and acclimated to the facility for at least one week.

  • Telemetry Device Implantation:

    • Device: A fully implantable telemetry device capable of measuring ECG (Lead II configuration), core body temperature, and systemic arterial blood pressure (e.g., PhysioTel™ D70-PCTP).[15]

    • Surgical Procedure: Under general anesthesia and aseptic conditions, the device body is implanted subcutaneously or intra-abdominally. The pressure-sensing catheter is inserted into the femoral or carotid artery, and ECG leads are placed in a configuration that approximates a standard Lead II vector.

    • Rationale: This surgical instrumentation is the foundation of the conscious animal model, enabling stress-free, continuous data acquisition.[7]

    • Post-Operative Care: A minimum of a 14-day recovery period is mandatory to allow for complete healing and return to normal physiological status. Analgesics should be administered as prescribed by the attending veterinarian.

PART 2: Anesthesia Protocol for Surgical Implantation

This protocol is for the surgical implantation phase only. The electrophysiology study itself is conducted in conscious animals.

Phase Drug Dosage Route Rationale & Key Considerations
Premedication Methadone or other pure µ-opioid agonist0.2-0.5 mg/kgIMProvides preemptive analgesia and sedation, reducing the required dose of induction and maintenance agents.[18][19]
Acepromazine (optional)0.02-0.05 mg/kgIMProvides additional sedation and muscle relaxation. Use with caution due to potential for vasodilation and hypotension.[20]
Induction Propofol or AlfaxaloneTo effect (e.g., 2-4 mg/kg)IVRapid onset and short duration of action, allowing for smooth induction and endotracheal intubation.[18][19]
Maintenance Isoflurane or Sevoflurane1-2.5% in 100% OxygenInhalationAllows for precise control over the depth of anesthesia and has well-characterized, though minimal, effects on cardiac electrophysiology compared to other agents.[21]

Note: Throughout the surgical procedure, continuous monitoring of vital signs (ECG, blood pressure, SpO2, end-tidal CO2, temperature) is mandatory as per the 2020 AAHA Anesthesia and Monitoring Guidelines.[22]

PART 3: this compound Dosing and Administration
Parameter Specification Rationale
Treatment Groups 1. Vehicle Control (e.g., Water or 0.5% Methylcellulose)To establish a baseline and control for any effects of the administration procedure itself.
2. Low-Dose this compound (e.g., 0.5 - 1 mg/kg)To identify the threshold for electrophysiological effects.
3. Mid-Dose this compound (e.g., 2 - 3 mg/kg)To characterize the dose-response relationship. A typical clinical dose is 1-2.5 mg/kg PO, q12h.[23][24][25]
4. High-Dose this compound (e.g., 5 mg/kg)To assess effects at supratherapeutic exposures and define the safety margin.
Route of Administration Oral (PO) via gavage or Intravenous (IV) infusionOral administration mimics the intended clinical route. IV administration provides direct systemic exposure and is useful for acute effect studies.[26][27]
Dose Volume Standardized (e.g., 1-2 mL/kg for PO)Ensures consistency across all treatment groups.
PART 4: Data Acquisition and Analysis
  • Data Collection:

    • Baseline: Continuous telemetry data is recorded for at least 24 hours prior to the first dose to establish a stable baseline for each animal.

    • Post-Dose: Data is recorded continuously for 24 hours following administration to capture the full time course of the drug's effect, including peak effects (Tmax) and duration.

    • Blood Sampling: If PK/PD is an objective, blood samples are collected via a vascular access port at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[15]

  • ECG Analysis:

    • Primary Endpoints: The following parameters are measured from the Lead II ECG signal.

    • QT Interval Correction: The measured QT interval is inversely related to heart rate.[5][6] It must be corrected (QTc) to allow for accurate comparisons across different heart rates. Fridericia's formula (QTcF = QT / RR1/3) is often preferred in canines as it may provide less overcorrection at slower heart rates compared to Bazett's formula.[24][28] An individual animal correction factor can also be derived from baseline data for the most accurate assessment.[14]

    • Data Averaging: Data should be averaged over specific time intervals (e.g., 1-minute averages) to smooth out beat-to-beat variability.

Parameter Description Expected Effect of this compound
Heart Rate (HR) Beats per minute (bpm)Decrease (due to Class II β-blocking effect)
PR Interval Time from atrial to ventricular depolarizationIncrease (due to slowed AV nodal conduction)[2]
QRS Duration Duration of ventricular depolarizationNo significant change expected[2]
QT Interval Duration of ventricular depolarization and repolarizationDose-dependent increase (prolongation)[1][2]
QTc Interval Heart rate-corrected QT intervalDose-dependent increase (prolongation)

Mechanism of Action: this compound's Effect on the Cardiac Action Potential

This compound's dual action directly alters the electrophysiology of cardiac myocytes. Its Class II (β-blockade) effect reduces the heart rate, while its Class III effect prolongs repolarization.

References

Development of a Stable Oral Suspension of Sotalol for Pediatric Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Imperative for a Pediatric Sotalol Formulation

This compound hydrochloride, a class III antiarrhythmic agent, is a cornerstone in managing tachyarrhythmias in pediatric patients, including supraventricular and ventricular tachycardias.[1] Despite its critical role, a commercially licensed, age-appropriate oral liquid formulation of this compound is not widely available, compelling healthcare professionals to rely on extemporaneously compounded preparations.[1][2] This practice, while necessary, introduces variability and potential risks related to dose accuracy, stability, and the inclusion of unsuitable excipients for vulnerable pediatric populations, particularly neonates.[1][3]

The development of a standardized, stable, and palatable oral this compound suspension is therefore a significant unmet need in pediatric cardiology. Such a formulation would not only enhance therapeutic safety and efficacy but also facilitate rigorous clinical research in this population. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and stability testing of a stable oral this compound suspension intended for pediatric research.

Section 1: Pre-formulation and Excipient Considerations

The initial phase of developing a pediatric oral suspension involves a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties and the careful selection of excipients. The primary goal is to create a formulation that is safe, stable, and acceptable to children.

Physicochemical Properties of this compound Hydrochloride

This compound hydrochloride is a water-soluble, non-selective beta-adrenergic blocker. Its aqueous solubility simplifies the formulation of a solution or suspension. However, factors such as pH and light sensitivity must be considered to ensure long-term stability.

Excipient Selection: A Pediatric-Centric Approach

Excipient choice is paramount in pediatric formulations. The guiding principle is minimalism, especially for neonates, to avoid adverse effects associated with certain additives.[1][4]

  • Vehicle: A suitable suspending vehicle is the foundation of the formulation. Commercially available vehicles like a 1:1 mixture of Ora-Plus® and Ora-Sweet® or a combination of methylcellulose and simple syrup have been shown to provide good stability for this compound suspensions.[2][5][6] For neonatal formulations, a simple aqueous solution with minimal to no additives is preferable.[1]

  • Sweeteners: Palatability is crucial for medication adherence in children. Simple syrup or artificial sweeteners like sodium saccharin can be used.[1] However, the potential for adverse effects from sweeteners like sorbitol (laxative effect) should be considered.[3]

  • Preservatives: For multi-dose formulations, a preservative is necessary to prevent microbial growth. Potassium sorbate is a commonly used and effective preservative in oral liquid preparations.[1] However, preservatives should be avoided in formulations intended for neonates.[1]

  • pH-modifying agents: Citric acid can be used to maintain a stable pH, which is critical for the chemical stability of this compound.[1]

Table 1: Recommended Excipients for a Pediatric this compound Oral Suspension

Excipient CategoryRecommended ExcipientConcentration RangeRationale and Considerations
Vehicle Purified Waterq.s.Primary solvent for this compound hydrochloride.
Ora-Plus®:Ora-Sweet® (1:1)q.s.Commercially available, provides good suspension and palatability.[2][5]
1% Methylcellulose:Simple Syrup NF (1:9)q.s.An alternative vehicle with demonstrated stability.[2]
Sweetener Simple Syrup (Sucrose 64% w/w)20-50% v/vProvides sweetness and viscosity.[1]
Sodium Saccharin0.1% w/vArtificial sweetener for sugar-free formulations.[1]
Preservative Potassium Sorbate0.1% w/vEffective antimicrobial agent. Avoid in neonatal formulations.[1]
Buffering Agent Citric Acid0.08% w/vMaintains a stable pH to prevent degradation.[1]

Section 2: Formulation Development and Preparation Protocol

This section outlines a detailed protocol for the preparation of a 5 mg/mL this compound oral suspension, a commonly cited concentration in literature for pediatric use.[2][5]

Formulation Composition

Table 2: Composition of a 100 mL Batch of 5 mg/mL this compound Oral Suspension

ComponentQuantityPurpose
This compound Hydrochloride Powder500 mgActive Pharmaceutical Ingredient
Purified Waterq.s. to 100 mLVehicle
Optional: Suspending/Sweetening Vehicle
Ora-Plus®50 mLSuspending Agent
Ora-Sweet®50 mLSweetening Vehicle
Optional: Preservative and pH Modifier (for non-neonatal use)
Potassium Sorbate100 mgPreservative
Citric Acid80 mgpH Modifier
Step-by-Step Preparation Protocol
  • API Preparation: Accurately weigh 500 mg of this compound hydrochloride powder using a calibrated analytical balance.

  • Solubilization (for aqueous solution): If preparing a simple aqueous solution, dissolve the this compound hydrochloride powder in a portion of purified water in a calibrated volumetric flask.

  • Compounding with Commercial Vehicles:

    • Levigate the this compound hydrochloride powder with a small amount of Ora-Sweet® to form a smooth paste.

    • Geometrically incorporate the Ora-Plus® into the paste.

    • Transfer the mixture to a graduated cylinder and add Ora-Sweet® to the final volume of 100 mL. Mix thoroughly.

  • Inclusion of Preservative and pH Modifier:

    • If using potassium sorbate and citric acid, dissolve these in a small amount of purified water before adding to the main formulation.

  • Final Mixing and Packaging:

    • Ensure the final suspension is homogenous by shaking vigorously.

    • Package the suspension in amber glass or plastic bottles to protect from light.[2]

    • Label the bottles with the drug name, concentration, date of preparation, and storage conditions.

G cluster_prep This compound Suspension Preparation Workflow A Weigh this compound HCl Powder B Levigate with Small Amount of Vehicle A->B C Geometrically Incorporate Suspending Agent B->C E Combine all components C->E D Dissolve Excipients (if applicable) D->E F Adjust to Final Volume with Vehicle E->F G Homogenize and Package F->G

Caption: Workflow for the extemporaneous preparation of this compound oral suspension.

Section 3: Stability Testing Protocol

A robust stability testing program is essential to establish the shelf-life and appropriate storage conditions for the compounded this compound suspension. This protocol is designed in accordance with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[7][8][9]

Stability Study Design
  • Batches: Prepare at least three independent batches of the this compound suspension to assess reproducibility.[10]

  • Storage Conditions: Store samples at both refrigerated (2-8°C) and room temperature (20-25°C) conditions.[5] Accelerated stability testing at 40°C/75% RH can also be performed to predict long-term stability.[8]

  • Time Points: Collect samples at predetermined time intervals, such as 0, 7, 14, 28, 42, 56, 70, and 91 days.[2] For longer-term studies, testing can extend to 180 days.[1]

  • Stability Criteria: Stability is generally defined as retaining at least 95% of the initial this compound concentration.[1]

Physicochemical Stability Assessment

At each time point, the following parameters should be evaluated:

  • Visual Inspection: Assess for any changes in color, odor, or consistency (e.g., caking, precipitation).[5]

  • pH Measurement: Measure the pH of the suspension using a calibrated pH meter.[1]

  • This compound Concentration: Quantify the concentration of this compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Microbiological Stability Assessment

For formulations containing preservatives, or to confirm the robustness of preservative-free formulations for single-patient use over a short duration, microbiological stability testing is crucial.

  • Methodology: The United States Pharmacopeia (USP) Chapter <51> Antimicrobial Effectiveness Testing is a standard method.[11][12] This involves challenging the formulation with a known concentration of microorganisms (e.g., Aspergillus brasiliensis, Candida albicans, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus) and monitoring their viability over time.[12]

  • Acceptance Criteria: The formulation should demonstrate a significant reduction in the microbial count over the testing period, meeting the criteria outlined in the USP chapter.[13]

G cluster_stability Stability Testing Workflow A Prepare 3 Batches of this compound Suspension B Store at Refrigerated and Room Temperature A->B C Sample at Pre-defined Time Points B->C D Physicochemical Analysis (Visual, pH, HPLC) C->D E Microbiological Analysis (Antimicrobial Effectiveness) C->E F Data Analysis and Shelf-life Determination D->F E->F

Caption: Overview of the stability testing protocol for the this compound oral suspension.

Section 4: Analytical Method Protocol: Stability-Indicating HPLC

A validated stability-indicating analytical method is critical to accurately quantify the active ingredient and ensure that any degradation products do not interfere with the analysis.[14][15]

Chromatographic Conditions

Table 3: Recommended HPLC Method Parameters for this compound Quantification

ParameterCondition
Column C18 reversed-phase (e.g., 100 x 4.6 mm, 2.7 µm particle size)[1]
Mobile Phase Isocratic mixture of 80mM potassium dihydrogen phosphate and acetonitrile (90:10, v/v)[14]
Flow Rate 0.8 mL/min[15]
Detection Wavelength 227 nm[15] or 229 nm[14]
Column Temperature Ambient
Injection Volume 10 µL
Run Time Approximately 7 minutes[14]
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound hydrochloride reference standard in the mobile phase in a 25 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5-50 µg/mL).

  • Sample Preparation:

    • Dilute an accurately measured volume of the this compound suspension with the mobile phase to achieve a theoretical concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, including evaluation of:

  • Specificity: Forced degradation studies (acidic, basic, oxidative, and photolytic stress) should be performed to demonstrate that the method can resolve this compound from its degradation products.[15]

  • Linearity: Assess the linear relationship between the analyte concentration and the detector response over the desired range.

  • Accuracy: Determine the closeness of the measured value to the true value by recovery studies.

  • Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

Conclusion

The development of a stable and age-appropriate oral suspension of this compound is a critical step towards improving the safety and efficacy of antiarrhythmic therapy in pediatric patients. The protocols and application notes presented in this document provide a comprehensive framework for the formulation, preparation, and stability testing of such a preparation. By adhering to these guidelines, researchers and drug development professionals can contribute to the availability of high-quality, standardized this compound formulations for pediatric clinical research and, ultimately, for routine clinical use.

References

Application Note: A Robust LC-MS/MS and HRMS Strategy for the Identification of Sotalol and its Related Substances in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of advanced mass spectrometry techniques for the analysis of Sotalol. While this compound is noted for its limited metabolism, the identification and characterization of process-related impurities and environmental or metabolic degradation products are critical for ensuring pharmaceutical safety and efficacy. We present detailed, field-proven protocols for sample preparation from biological matrices, quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and structural elucidation of unknown related substances using High-Resolution Mass Spectrometry (HRMS). The methodologies are designed to be robust, self-validating, and grounded in established analytical principles, providing a complete workflow from sample to structural confirmation.

Introduction: The Analytical Challenge of this compound

This compound is an antiarrhythmic drug with both beta-adrenoreceptor blocking (Class II) and cardiac action potential duration prolongation (Class III) properties.[1] It is widely used for the management of ventricular and supraventricular arrhythmias.[2] From a pharmacokinetic perspective, this compound presents a unique profile: it is hydrophilic, not metabolized in the body, and is predominantly excreted unchanged by the kidneys.[1][2][3]

The primary analytical challenge, therefore, shifts from traditional metabolite profiling to the rigorous identification and quantification of the parent drug alongside any process-related impurities from manufacturing or potential degradation products formed under stress conditions (e.g., oxidation, photolysis).[4][5] Regulatory bodies require a thorough understanding of these related substances, as they can impact the drug's safety and stability profile.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has become the gold standard for this type of analysis due to its exceptional sensitivity, selectivity, and ability to provide structural information.[6] This guide details a dual approach:

  • LC-MS/MS: For highly sensitive and specific quantification of this compound and known related compounds using Multiple Reaction Monitoring (MRM).

  • LC-HRMS (e.g., Q-TOF): For the discovery and structural elucidation of unknown impurities or degradants by leveraging accurate mass measurements and fragmentation analysis.[7][8]

Foundational Principles: The "Why" of the Workflow

A successful analytical method is built on a series of logical, evidence-based decisions. Here we explain the causality behind the key choices in our recommended workflow.

  • Sample Preparation: The goal is to isolate this compound from complex biological matrices like plasma or urine while minimizing matrix effects—the suppression or enhancement of ionization by co-eluting endogenous components.

    • Protein Precipitation (PPT): Chosen for its simplicity, speed, and effectiveness in removing the bulk of proteins from plasma samples. Acetonitrile is a common choice as it efficiently denatures proteins while keeping this compound, a polar molecule, soluble.[9][10] While fast, it may result in a less clean extract compared to other methods.

    • Solid-Phase Extraction (SPE): Offers a significantly cleaner sample by using a stationary phase to selectively retain the analyte while matrix components are washed away.[11] This is the preferred method when maximum sensitivity and minimal matrix effects are required, though it involves more extensive method development.

  • Chromatographic Separation: The objective is to achieve a sharp, symmetrical peak for this compound, well-resolved from any isomers, impurities, and matrix components.

    • Reversed-Phase (RP) Chromatography: A C18 column is the workhorse for separating moderately polar compounds like this compound.[12] The mobile phase typically consists of an aqueous component (with a pH modifier like formic acid to ensure consistent protonation of the analyte) and an organic component (acetonitrile or methanol) to control elution.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative and effective technique for very polar compounds. A HILIC column was used in one validated method to achieve good retention and separation.[9]

  • Mass Spectrometric Detection:

    • Electrospray Ionization (ESI): this compound contains a secondary amine group that is readily protonated, making positive mode ESI ([M+H]⁺) the ideal ionization technique.[9]

    • Tandem MS (QqQ) vs. High-Resolution MS (Q-TOF): These are not competing but complementary techniques. A triple quadrupole (QqQ) instrument is unparalleled for quantitative analysis due to its sensitivity and specificity in MRM mode.[13] A Q-TOF or Orbitrap instrument provides high mass accuracy (<5 ppm), which is essential for determining the elemental composition of unknown compounds and confirming their identity.[7][14]

Experimental Workflow Overview

The following diagram outlines the complete analytical workflow, from sample receipt to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_ms_modes MS Detection Modes cluster_data Data Interpretation Sample Biological Sample (Plasma or Urine) Spike Spike with Internal Standard (e.g., Atenolol) Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract Centrifuge Centrifugation (14,000 rpm, 10 min) Extract->Centrifuge Supernatant Collect & Evaporate Supernatant Centrifuge->Supernatant Reconstitute Reconstitute in Mobile Phase Supernatant->Reconstitute LC HPLC/UHPLC Separation (C18 Column) Reconstitute->LC MS Mass Spectrometer LC->MS MS_MS Tandem MS (QqQ) Targeted Quantification (MRM) MS->MS_MS HRMS High-Resolution MS (Q-TOF) Unknown Identification MS->HRMS Quant Quantification (Concentration Calculation) MS_MS->Quant Struct Structural Elucidation (Accurate Mass & Fragmentation) HRMS->Struct

Caption: Overall workflow for this compound analysis.

Detailed Protocols

Protocol: Sample Preparation from Human Plasma via Protein Precipitation

This protocol is optimized for speed and efficiency, making it suitable for high-throughput screening.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of human plasma sample.

  • Internal Standard (IS): Add 10 µL of an internal standard solution (e.g., Atenolol at 1 µg/mL in 50:50 methanol:water) to each sample, vortex briefly. The IS helps correct for variability in extraction and instrument response.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the tube.[9]

  • Vortexing: Vortex the sample vigorously for 1 minute to ensure complete protein denaturation and mixing.

  • Centrifugation: Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.

  • Injection: Transfer the final supernatant to an autosampler vial for LC-MS injection.

Protocol: LC-MS/MS Analysis for Quantification

This method uses a standard reversed-phase column and a triple quadrupole mass spectrometer for targeted analysis.

LC Parameters Setting
Column C18 Column (e.g., 50 x 2.1 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min
Injection Volume 5 µL
Column Temperature 40°C
MS/MS Parameters Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 400°C
Desolvation Gas Nitrogen, 800 L/hr
Collision Gas Argon

Table 1: MRM Transitions for this compound and Related Substances This table includes known related substances (RS) identified under stress conditions. The specific collision energies should be optimized for the instrument in use.

Compound Precursor Ion (m/z) Product Ion (m/z) Proposed Use
This compound273.1255.1Quantifier[9]
This compound273.1199.0Qualifier[4]
Atenolol (IS)267.2190.1Internal Standard[9]
RS1 (Photodegradant)271.1253.1Qualifier
RS2 (Oxidative)289.1271.1Qualifier
RS3 (Process Impurity)198.0135.1Qualifier[4]
Protocol: Identification of Unknowns with LC-HRMS

This protocol uses a data-dependent acquisition (DDA) or "Auto MS/MS" approach to collect high-quality fragmentation data for any detected peaks.

  • LC Method: Use the same LC method as described in section 4.2 to ensure retention time consistency.

  • HRMS Acquisition:

    • Perform a full scan MS experiment from m/z 100-1000 with high resolution (>20,000 FWHM).

    • Set up a data-dependent MS/MS experiment to trigger on the top 3-5 most intense ions in each full scan.

    • Use a collision energy ramp (e.g., 15-45 eV) to generate rich fragmentation spectra.

    • Employ dynamic exclusion to prevent repeated fragmentation of the same ion.

  • Data Mining: Process the acquired data using software tools to:

    • Filter by Mass Defect: Search for compounds with mass defects similar to the parent drug.

    • Predict Metabolites/Degradants: Use software to predict common biotransformations (oxidation, hydrolysis, etc.) or degradation pathways and search for the corresponding accurate masses.[7]

    • Background Subtraction: Compare sample chromatograms to a vehicle/blank control to eliminate background ions.

Data Interpretation and Structural Elucidation

This compound Fragmentation Pathway

Understanding the fragmentation of the parent drug is crucial for identifying its analogues. The protonated this compound molecule ([M+H]⁺ at m/z 273.1268) undergoes characteristic fragmentation.[4] The primary loss is a neutral water molecule (-18 Da) from the ethanolamine side chain, yielding the stable product ion at m/z 255.12.[4][9]

Caption: Key fragmentation pathways of this compound.

Identification of Related Substances

Using HRMS, the first step is to determine the elemental formula of a potential unknown from its accurate mass. For example, a process-related impurity (RS3) was identified with a measured [M+H]⁺ of 198.0231, corresponding to a formula of C₈H₉NO₃S.[4] The MS/MS spectrum is then used to piece together the structure. The presence of characteristic fragments (e.g., the sulfonamide head group) provides strong evidence that the unknown is related to this compound.

Conclusion

The described methodologies provide a comprehensive framework for the robust analysis of this compound in biological matrices. By combining the quantitative power of LC-MS/MS with the exploratory and structural confirmation capabilities of LC-HRMS, laboratories can confidently quantify the parent drug and identify any critical related substances. This integrated approach is essential for supporting drug development programs, ensuring product quality, and meeting stringent regulatory requirements.

References

Application Notes and Protocols for Inducing and Treating Arrhythmias with Sotalol in a Rabbit Model

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rabbit has emerged as a crucial animal model in cardiovascular research, particularly in the study of cardiac electrophysiology. This is due to the remarkable similarities between the rabbit and human heart in terms of action potential morphology and the underlying ionic currents that govern cardiac repolarization.[1] These physiological parallels make the rabbit an excellent model for investigating the mechanisms of cardiac arrhythmias and for the preclinical evaluation of antiarrhythmic drugs.

Sotalol is a unique antiarrhythmic agent with a dual mechanism of action. It exhibits both non-selective beta-adrenergic receptor antagonism (Vaughan Williams Class II) and potassium channel blockade (Vaughan Williams Class III), which prolongs the cardiac action potential duration.[2] This dual action makes it effective in treating a variety of supraventricular and ventricular arrhythmias. However, its Class III effects, particularly the prolongation of the QT interval, can also be pro-arrhythmic, leading to a potentially fatal polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).

These application notes provide a detailed protocol for utilizing a rabbit model to study both the pro-arrhythmic and anti-arrhythmic properties of this compound. We will cover methods for inducing arrhythmias with this compound in both ex vivo (Langendorff-perfused heart) and in vivo settings, as well as a general protocol for treating induced arrhythmias. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the rabbit model for robust and translatable cardiac electrophysiology research.

I. This compound's Mechanism of Action in the Rabbit Heart

This compound's electrophysiological effects in the rabbit heart are consistent with its dual Class II and Class III actions. The l-isomer of this compound is primarily responsible for its beta-blocking activity, while both d- and l-isomers contribute to its Class III effects by blocking the delayed rectifier potassium current (IKr). This inhibition of IKr leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in atrial and ventricular myocytes.

The prolongation of the APD is reflected on the surface electrocardiogram (ECG) as a lengthening of the QT interval. While this is the basis of this compound's antiarrhythmic efficacy in terminating reentrant arrhythmias, excessive QT prolongation can create the substrate for early afterdepolarizations (EADs), which are known triggers for TdP.

II. Ex Vivo Model: The Langendorff-Perfused Rabbit Heart

The isolated, retrogradely perfused rabbit heart, according to the Langendorff technique, is a powerful tool for studying the direct cardiac effects of this compound without the confounding influences of the autonomic nervous system or systemic circulation.

A. Rationale for the Ex Vivo Approach

The Langendorff preparation allows for precise control of the heart's environment, including perfusate composition (e.g., ion concentrations) and drug concentration. This makes it ideal for mechanistic studies of this compound-induced arrhythmias. Conditions known to potentiate this compound's pro-arrhythmic effects, such as bradycardia and hypokalemia, can be readily simulated.

B. Experimental Protocol: Inducing Arrhythmias with this compound

1. Animal Preparation and Heart Isolation:

  • Animal: New Zealand White rabbit (2.5-3.5 kg).

  • Anesthesia: Anesthetize the rabbit with an appropriate regimen, for example, a combination of ketamine (35 mg/kg) and xylazine (5 mg/kg) administered intramuscularly.

  • Anticoagulation: Administer heparin (1000 IU/kg) intravenously via the marginal ear vein to prevent intracoronary thrombosis.

  • Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.

  • Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution maintained at 37°C.

2. Baseline Electrophysiological Recordings:

  • Allow the heart to stabilize for a 20-30 minute period.

  • Record a baseline surface ECG and monophasic action potentials (MAPs) from the epicardial and endocardial surfaces of the left and right ventricles.

  • Pace the heart at a constant cycle length (e.g., 400 ms) to ensure a stable baseline rhythm.

3. Induction of Pro-arrhythmic Conditions:

  • Bradycardia: Induce bradycardia by creating an atrioventricular (AV) block. This can be achieved surgically by ablating the AV node or pharmacologically. Bradycardia is a key factor in potentiating this compound-induced TdP.[2]

  • Hypokalemia: To further increase the sensitivity of the model to this compound's pro-arrhythmic effects, the potassium concentration in the perfusate can be lowered from a normal level (e.g., 5.7 mM) to a low level (e.g., 1.5 mM).[3]

4. This compound Administration and Arrhythmia Induction:

  • Introduce d,l-Sotalol into the perfusate at concentrations ranging from 10 µM to 100 µM.[2]

  • Spontaneous arrhythmias, including EADs and polymorphic ventricular tachycardia resembling TdP, are often observed within minutes of this compound administration, particularly in the presence of bradycardia and hypokalemia.[2][3]

  • If arrhythmias do not occur spontaneously, programmed electrical stimulation (PES) can be employed (see section IV).

C. Data Presentation: Expected Electrophysiological Changes
ParameterBaseline (Normal K+)This compound (10-100 µM) + Low K+ & BradycardiaReference(s)
QT Interval NormalSignificantly Prolonged[2]
MAP Duration (APD90) NormalSignificantly Prolonged[2]
Dispersion of Repolarization LowSignificantly Increased[2]
Arrhythmia Incidence 0%High incidence of EADs and TdP[2][3]

III. In Vivo Model: The Anesthetized Rabbit

In vivo models are essential for understanding how this compound's effects are modulated by the autonomic nervous system and for assessing the drug's overall safety profile in a more physiologically relevant context.

A. Rationale for the In Vivo Approach

The anesthetized rabbit model allows for the investigation of this compound's impact on systemic hemodynamics and its interaction with autonomic tone. The methoxamine-sensitized rabbit model is a well-established in vivo model for studying drug-induced TdP.[4]

B. Experimental Protocol: Inducing Torsades de Pointes

1. Animal Preparation and Instrumentation:

  • Animal: New Zealand White rabbit (2.5-3.5 kg).

  • Anesthesia: Anesthetize the rabbit (e.g., ketamine/xylazine) and maintain anesthesia throughout the experiment. Intubate and provide mechanical ventilation.

  • Catheterization: Place intravenous catheters for drug administration and a catheter in the carotid artery for blood pressure monitoring.

  • ECG Monitoring: Record a continuous multi-lead ECG.

2. Methoxamine Sensitization:

  • Administer the α1-adrenergic agonist methoxamine to induce hypertension and reflex bradycardia. This sensitization increases the susceptibility to drug-induced TdP.[4]

3. This compound Administration:

  • Administer this compound intravenously. While specific doses for arrhythmia induction in this model are not well-defined in the provided search results, a starting point could be extrapolated from toxicity studies, which have used single doses of 50 mg/kg.[5] A dose-escalation study would be appropriate to determine the optimal dose for inducing arrhythmias.

4. Arrhythmia Monitoring:

  • Continuously monitor the ECG for QT prolongation, R-on-T phenomenon, and the development of TdP.

C. Diagram: Experimental Workflow for In Vivo TdP Induction

in_vivo_workflow cluster_prep Animal Preparation cluster_induction Arrhythmia Induction Anesthesia Anesthesia & Ventilation Instrumentation Catheterization & ECG Anesthesia->Instrumentation Methoxamine Methoxamine Infusion (Sensitization) Instrumentation->Methoxamine Sotalol_Admin This compound Administration (IV) Methoxamine->Sotalol_Admin Monitoring Continuous ECG Monitoring Sotalol_Admin->Monitoring Analysis Data Analysis (QT, TdP Incidence) Monitoring->Analysis Arrhythmia Onset

Caption: Workflow for in vivo induction of TdP with this compound in a methoxamine-sensitized rabbit.

IV. Programmed Electrical Stimulation (PES) for Arrhythmia Induction

PES is a technique used to assess the vulnerability of the myocardium to reentrant arrhythmias by delivering precisely timed electrical stimuli. While not always necessary with this compound in sensitized models, it can be a valuable tool for standardizing arrhythmia induction.

A. General PES Protocol

A typical PES protocol involves a drive train of 8-10 stimuli (S1) at a fixed cycle length, followed by one or more premature extrastimuli (S2, S3, S4).[6]

  • Drive Train (S1): Pace the right ventricular apex at a constant cycle length (e.g., 300-400 ms).

  • First Extrastimulus (S2): Introduce a premature stimulus (S2) after the last beat of the drive train. The S1-S2 interval is progressively shortened until the ventricular effective refractory period is reached.

  • Additional Extrastimuli (S3, S4): If no arrhythmia is induced, add a second (S3) and third (S4) extrastimulus.

The endpoint of the protocol is the induction of sustained ventricular tachycardia or the completion of the protocol without arrhythmia induction.

V. Protocol for Treating Arrhythmias with this compound

While the focus is often on this compound's pro-arrhythmic potential, it is also an effective antiarrhythmic. This protocol outlines a general approach to test this compound's efficacy in terminating an induced arrhythmia.

A. Arrhythmia Induction

Induce a sustained ventricular arrhythmia using a method other than this compound, for example:

  • Programmed Electrical Stimulation: In a non-drugged animal, use an aggressive PES protocol to induce a reentrant ventricular tachycardia.

  • Ischemia-Reperfusion: Induce regional ischemia by ligating a coronary artery, followed by reperfusion, which is a potent trigger for ventricular arrhythmias.

B. This compound Treatment
  • Once a sustained ventricular arrhythmia is established and documented, administer a therapeutic dose of this compound intravenously. A starting dose could be based on those used in other species, such as the 2 mg/kg oral dose used in canines, adjusted for intravenous administration.[7]

  • Monitor the ECG continuously for termination of the arrhythmia and conversion to sinus rhythm.

  • Assess changes in the tachycardia cycle length before and after this compound administration. This compound may slow the tachycardia before termination.[8]

C. Diagram: this compound's Dual Action Signaling Pathway

Caption: Dual mechanism of this compound: Class II (β-blockade) and Class III (K+ channel blockade) actions.

VI. Conclusion

The rabbit model provides a robust and clinically relevant platform for investigating the complex electrophysiological properties of this compound. The protocols outlined in these application notes offer a framework for studying both the pro-arrhythmic and anti-arrhythmic effects of this important drug. By carefully controlling experimental conditions and utilizing both ex vivo and in vivo approaches, researchers can gain valuable insights into the mechanisms of cardiac arrhythmias and the development of safer and more effective antiarrhythmic therapies.

References

Troubleshooting & Optimization

Technical Support Center: Sotalol-Induced Torsades de Pointes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the mechanisms of sotalol-induced Torsades de Pointes (TdP). This guide provides in-depth scientific background, answers to frequently asked questions, and practical troubleshooting advice for your experiments.

The Dual-Action Mechanism of this compound and the Genesis of Torsades de Pointes

This compound is a unique antiarrhythmic agent, classified as both a Class II and Class III drug under the Vaughan-Williams classification system.[1] This dual action is central to both its therapeutic efficacy and its proarrhythmic potential.

  • Class II Activity (Beta-Blockade): As a non-cardioselective beta-adrenergic receptor blocker, this compound competitively inhibits the effects of catecholamines, such as adrenaline, on the heart.[2] This action reduces heart rate, atrioventricular (AV) nodal conduction, and myocardial contractility.[3]

  • Class III Activity (Potassium Channel Blockade): The primary driver of this compound-induced TdP is its potent blockade of the rapid component of the delayed rectifier potassium current (IKr).[2][4] This current, crucial for the repolarization of the cardiac action potential, is conducted by channels encoded by the human Ether-à-go-go-Related Gene (hERG).[3]

By inhibiting IKr, this compound delays the repolarization phase (Phase 3) of the cardiac action potential. This leads to a prolongation of the action potential duration (APD) and, consequently, a prolongation of the QT interval on the electrocardiogram (ECG).[1]

From QT Prolongation to Torsades de Pointes: A Stepwise Progression
  • IKr/hERG Channel Blockade: this compound binds to the hERG potassium channel, impeding the outward flow of potassium ions during repolarization.[2][4]

  • Action Potential Duration (APD) Prolongation: The reduced IKr slows down the repolarization process, leading to a longer APD.

  • QT Interval Prolongation: The prolonged APD across the ventricular myocardium is reflected as a lengthened QT interval on the surface ECG.[1]

  • Early Afterdepolarizations (EADs): Excessive APD prolongation can create a window for the reactivation of L-type calcium channels, leading to inward depolarizing currents during the plateau or repolarization phase. These are known as Early Afterdepolarizations (EADs).

  • Triggered Activity and TdP: If these EADs reach the threshold for excitation, they can trigger premature ventricular contractions (PVCs). A series of these PVCs can degenerate into the characteristic polymorphic ventricular tachycardia known as Torsades de Pointes.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered by researchers studying this compound's proarrhythmic effects.

Q1: Is the risk of TdP the same for both enantiomers of this compound?

A1: No, there is a significant difference. This compound is a racemic mixture of d- and l-sotalol. While both enantiomers exhibit similar Class III antiarrhythmic effects (IKr blockade), the l-isomer is responsible for virtually all of the beta-blocking activity. The d-isomer, largely devoid of beta-blocking effects, has been associated with a higher risk of proarrhythmia.

Q2: How does the dose of this compound correlate with the risk of TdP?

A2: The risk of this compound-induced TdP is dose-dependent. The incidence of TdP is significantly lower at doses of 320 mg/day or less, and increases at higher doses.[2] This correlates with the extent of QT prolongation, which also increases with higher plasma concentrations of this compound.[5]

This compound Daily DoseIncidence of Torsades de Pointes
≤ 320 mg~0.3%
> 320 mgUp to 3.2%

Data compiled from multiple sources.[2]

Q3: What are the key risk factors that potentiate this compound-induced TdP?

A3: Several factors can increase a patient's susceptibility to this compound-induced TdP. In a research setting, these factors should be carefully considered when designing experiments.

  • Female Gender: Women have been shown to be at a higher risk.

  • Renal Impairment: this compound is primarily cleared by the kidneys, so impaired renal function can lead to drug accumulation and increased risk.

  • Electrolyte Imbalances: Hypokalemia (low potassium) and hypomagnesemia (low magnesium) can exacerbate the effects of IKr blockade and increase the risk of TdP.

  • Bradycardia: A slow heart rate can further prolong the QT interval and increase the likelihood of EADs.

  • Concomitant Medications: The use of other drugs that prolong the QT interval can have an additive effect.

  • Structural Heart Disease: Patients with underlying heart conditions may be more vulnerable.

Q4: What is "reverse use-dependence" and how does it apply to this compound?

A4: Reverse use-dependence is a phenomenon where a drug's effect is more pronounced at slower heart rates. This compound exhibits this property, meaning its QT-prolonging effects are greater at slower heart rates.[6] This is a critical consideration in experimental design, as the pacing frequency can significantly influence the observed effects.

Experimental Troubleshooting Guides

This section provides practical advice for troubleshooting common issues in in vitro and in vivo experiments designed to assess this compound-induced proarrhythmia.

In Vitro Assays: hERG Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique using cell lines stably expressing the hERG channel (e.g., HEK-293) is the gold standard for assessing a drug's IKr blocking potential.[3][7]

Common Issues & Troubleshooting Strategies

Issue Potential Cause(s) Troubleshooting Steps
Unstable Seal or High Leak Current Poor cell health; Debris in solutions; Pipette tip issuesEnsure cells are in optimal condition; Filter all solutions; Fire-polish pipettes and ensure appropriate tip size.
Low hERG Current Expression Low transfection efficiency; Cell line passage number too highUse a validated, stable cell line; Avoid excessive passaging; Optimize cell culture conditions.
Run-down of hERG Current Intracellular dialysis with pipette solutionUse perforated patch-clamp technique; Include ATP and GTP in the internal solution to maintain channel phosphorylation.
Variability in IC50 Values Temperature fluctuations; Inconsistent voltage protocols; Drug solution instabilityMaintain a stable recording temperature (e.g., 37°C); Use a standardized voltage protocol; Prepare fresh drug solutions daily.
In Vivo Assays: ECG Monitoring in Animal Models

In vivo studies, often in conscious, telemetered animals (e.g., dogs, non-human primates), are crucial for assessing the integrated physiological response to this compound.

Common Issues & Troubleshooting Strategies

Issue Potential Cause(s) Troubleshooting Steps
Noisy ECG Signal Poor electrode placement; Animal movement artifactsEnsure proper electrode implantation and skin contact; Allow for an adequate acclimatization period; Use software with robust artifact rejection algorithms.
Inaccurate QT Correction Inappropriate correction formula for the species and heart rate rangeValidate the use of species-specific correction formulas (e.g., Van de Water's for dogs) or individual animal-specific corrections. Avoid Bazett's correction at high heart rates.
High Inter-animal Variability Genetic differences; Variations in autonomic toneUse a sufficient number of animals to achieve statistical power; Ensure consistent environmental conditions (e.g., lighting, temperature) to minimize stress.
Discrepancy with In Vitro Data Pharmacokinetic factors (absorption, distribution, metabolism, excretion); Plasma protein bindingConduct concurrent pharmacokinetic analysis to correlate ECG changes with plasma drug concentrations.[8]

Visualizing the Mechanism and Workflow

Molecular Mechanism of this compound-Induced TdP

G cluster_membrane Cardiomyocyte Membrane cluster_events Electrophysiological Events This compound This compound hERG_Channel hERG (IKr) Potassium Channel This compound->hERG_Channel Blocks K+ efflux APD_Prolongation Action Potential Duration Prolongation hERG_Channel->APD_Prolongation Delays Repolarization L_type_Ca_Channel L-type Calcium Channel EADs Early After- depolarizations (EADs) L_type_Ca_Channel->EADs Generates Inward Ca2+ Current APD_Prolongation->L_type_Ca_Channel Allows for re-activation QT_Prolongation QT Interval Prolongation (ECG) APD_Prolongation->QT_Prolongation Manifests as TdP Torsades de Pointes EADs->TdP Triggers

Caption: this compound's blockade of the hERG channel leads to TdP.

Experimental Workflow for Proarrhythmic Risk Assessment

G In_Vitro In Vitro Assessment (hERG Patch-Clamp) Determine_IC50 Determine IC50 for hERG Channel Block In_Vitro->Determine_IC50 Data_Integration Data Integration and Risk Assessment Determine_IC50->Data_Integration In_Vivo In Vivo Assessment (Telemetered Animal Model) ECG_Monitoring Continuous ECG Monitoring In_Vivo->ECG_Monitoring PK_Analysis Pharmacokinetic (PK) Analysis In_Vivo->PK_Analysis ECG_Monitoring->Data_Integration PK_Analysis->Data_Integration Proarrhythmic_Risk Proarrhythmic Risk Identified? Data_Integration->Proarrhythmic_Risk

Caption: Integrated workflow for assessing this compound's TdP risk.

References

Navigating Sotalol Instability: A Technical Guide for Robust Experimental Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the stability of Sotalol in aqueous solutions is paramount for generating reliable and reproducible experimental data. This technical support center provides a comprehensive guide to understanding and overcoming the challenges associated with this compound's aqueous instability. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to empower your research.

The Foundation: Understanding this compound's Aqueous Behavior

This compound hydrochloride, a hydrophilic compound, is soluble in water, propylene glycol, and ethanol.[1] However, its stability in aqueous solutions is not absolute and is significantly influenced by several key factors. Degradation of this compound has been observed under acidic and oxidative conditions.[2][3] Forced degradation studies have shown that this compound is susceptible to degradation under acidic (e.g., 5M HCl) and oxidative (e.g., 30% H2O2) stress, while being relatively stable under basic, thermal, and photolytic stress.[3][4][5]

The primary factors affecting the stability of this compound in an aqueous solution are:

  • pH: The pH of the solution is a critical determinant of this compound's stability. An optimal pH range of 4-5 is recommended to maintain its chemical integrity.[6]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.[6] Therefore, proper storage, typically refrigeration, is crucial for long-term stability.

  • Light: Exposure to light can also contribute to the degradation of this compound.[4][6] Solutions should be protected from light during storage and handling.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the this compound molecule.[4][6]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the preparation and handling of this compound aqueous solutions in a practical question-and-answer format.

Frequently Asked Questions

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: For a stock solution, this compound hydrochloride is soluble in organic solvents like DMSO and dimethyl formamide at approximately 20 mg/mL.[7] It is also soluble in ethanol and methanol.[8] For aqueous experiments, further dilutions should be made into an appropriate aqueous buffer.

Q2: What is the optimal pH for a stable aqueous this compound solution?

A2: To ensure chemical stability, an aqueous solution of this compound should be maintained at a pH between 4 and 5.[6] Utilizing a suitable buffer system, such as a citrate buffer, is advisable to maintain this pH range.[6]

Q3: How should I store my this compound aqueous solutions to maximize stability?

A3: For optimal stability, this compound solutions should be stored protected from light in a refrigerator at 2-8°C.[6] Studies have demonstrated good stability for extended periods under these conditions.[9][10] While storage at room temperature (25°C) is possible for shorter durations, refrigeration is recommended for long-term storage.[6][9][10]

Q4: Can I sterilize my this compound solution by autoclaving?

A4: Yes, an additive-free aqueous solution of this compound can be sterilized by autoclaving at 121°C for 20 minutes without significant degradation.[6][11] This is a viable method for ensuring microbiological stability, particularly for solutions intended for sensitive applications.[6][11]

Q5: Are there any excipients that can help stabilize my this compound formulation?

A5: Yes, for oral solutions, common stabilizing excipients include pH-stabilizing agents like citric acid, preservatives such as potassium sorbate, and sweeteners like simple syrup or sodium saccharin.[6][11][12] Commercially available vehicles like Ora Plus and Ora Sweet have also been used to prepare stable this compound suspensions.[9][10]

Troubleshooting Common Experimental Issues

Problem Potential Cause(s) Recommended Solution(s)
Precipitation in my this compound solution. 1. pH shift outside the optimal solubility range.2. Concentration exceeds solubility at storage temperature.3. Incompatible excipients.1. Measure and adjust the pH to the 4-5 range using a suitable buffer.2. Review the solubility of this compound in your specific formulation and consider adjusting the concentration.3. Evaluate the compatibility of all excipients in the formulation.
My this compound concentration is decreasing over time. 1. Chemical degradation due to improper storage (light, temperature).2. pH of the solution is not within the stable range.3. Oxidative degradation.1. Ensure storage conditions are optimal (refrigerated at 2-8°C, protected from light).2. Verify and maintain the pH of the solution between 4 and 5.3. Consider purging the solution and the container's headspace with an inert gas (e.g., nitrogen) to minimize oxygen exposure.
My HPLC analysis shows unexpected peaks. 1. Degradation of this compound due to exposure to adverse conditions (incorrect pH, high temperature, light).2. Contamination with an oxidizing agent.3. On-column degradation during HPLC analysis.1. Review the preparation and storage procedures against the recommended guidelines.2. Ensure all glassware is clean and free of oxidizing contaminants.3. Verify the stability of this compound in the mobile phase and under the analytical conditions of your HPLC method.

Validated Experimental Protocols

To ensure the integrity of your experimental results, it is crucial to employ validated methods for the preparation and analysis of this compound solutions.

Protocol 1: Preparation of a Stabilized this compound Aqueous Solution (5 mg/mL)

This protocol is adapted from a study on extemporaneously prepared pediatric oral solutions and demonstrates good stability.[11][12]

Materials:

  • This compound hydrochloride powder

  • Citric acid

  • Potassium sorbate

  • Simple syrup (64% w/w)

  • Water for Injection (WFI) or equivalent high-purity water

  • Sterile containers

Procedure:

  • For a 100 mL solution, weigh 0.50 g of this compound hydrochloride, 0.10 g of potassium sorbate, and 0.08 g of citric acid.

  • Dissolve these components in an appropriate amount of WFI in a calibrated volumetric flask.

  • Add 20 g of simple sucrose syrup.

  • Bring the solution to the final volume of 100 mL with WFI.

  • Mix thoroughly until all components are dissolved.

  • Store the solution in a sterile, light-protected container at 2-8°C.

Protocol 2: Stability-Indicating HPLC Method for this compound Quantification

This method is based on published stability-indicating assays and is suitable for determining the concentration of this compound in the presence of its degradation products.[3][13]

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 80mM potassium dihydrogen phosphate and acetonitrile (90:10, v/v).[3] Alternatively, 6% (v/v) acetonitrile in 0.08 M KH2PO4 buffer (pH 4.6) can be used.[13]

  • Flow Rate: 0.8 mL/min.[3][13]

  • Column Temperature: Ambient.[3]

  • Detection: UV detection at 227 nm[3] or fluorescence detection with excitation at 235 nm and emission at 310 nm.[13]

Sample Preparation:

  • Dilute the this compound solution with the mobile phase to a concentration within the linear range of the assay (e.g., 5-100 µg/mL).[3]

  • Filter the sample through a 0.45 µm syringe filter before injection.

Validation: The method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines. Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method.[3]

Visualizing Key Concepts

To further clarify the factors influencing this compound stability and the experimental workflow, the following diagrams are provided.

Sotalol_Stability_Factors This compound This compound Aqueous Solution Stability Stable This compound->Stability Optimal Conditions Degradation Degraded This compound->Degradation Adverse Conditions pH pH 4-5 pH->Stability Temp Low Temperature (2-8°C) Temp->Stability Light Protected from Light Light->Stability Oxidants Absence of Oxidizing Agents Oxidants->Stability

Caption: Key factors influencing this compound stability in aqueous solutions.

HPLC_Workflow start This compound Solution Sample dilution Dilute with Mobile Phase start->dilution filtration Filter (0.45 µm) dilution->filtration injection Inject into HPLC System filtration->injection separation C18 Reversed-Phase Separation injection->separation detection UV or Fluorescence Detection separation->detection analysis Data Analysis & Quantification detection->analysis

Caption: A typical workflow for the HPLC analysis of this compound.

References

Technical Support Center: Troubleshooting Poor Reproducibility in Sotalol Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sotalol patch-clamp electrophysiology. This guide is designed for researchers, scientists, and drug development professionals encountering reproducibility challenges in their experiments. Here, we move beyond simple procedural lists to explore the underlying scientific principles that govern successful and repeatable patch-clamp recordings of this compound's effects on ion channels, particularly the hERG (IKr) channel.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding this compound's properties and its application in patch-clamp studies.

Q1: What is the primary mechanism of action of this compound that I should be observing in my patch-clamp experiments?

A1: this compound has a dual mechanism of action. It is a non-selective β-adrenergic receptor blocker (Class II antiarrhythmic) and a potassium channel blocker (Class III antiarrhythmic).[1][2][3] In most in vitro patch-clamp experiments using cell lines like HEK-293 or CHO expressing specific ion channels, you will primarily be investigating its Class III activity. This involves the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is conducted by hERG channels.[2][3] This blockade results in a prolongation of the action potential duration.[1][4]

Q2: I'm not seeing a consistent block of the hERG current with this compound. Could my this compound solution be the issue?

A2: This is a common problem. This compound solution stability and preparation are critical for reproducible results. This compound hydrochloride is water-soluble.[1] However, it's essential to prepare fresh solutions for your experiments. Studies have shown that this compound can be stable in certain oral liquid formulations for extended periods, but for the precise concentrations used in patch-clamp, it's best practice to use freshly prepared solutions to avoid any potential degradation or changes in concentration.[5] Always dissolve this compound in your external recording solution and ensure it is fully dissolved before application.

Q3: What concentration range of this compound should I be using to see a significant effect on hERG channels?

A3: this compound is considered a low-affinity hERG channel blocker compared to other methanesulfonanilide drugs.[6] Therefore, you will likely need to use concentrations in the micromolar (µM) to millimolar (mM) range to observe a significant block. The IC50 (the concentration at which 50% of the current is inhibited) can be influenced by experimental conditions such as temperature. For example, at room temperature, the IC50 might be higher than at physiological temperature.[7][8] It is advisable to perform a dose-response curve to determine the IC50 in your specific experimental setup, with concentrations ranging from 1 µM to 1 mM.

Q4: Does the specific isomer of this compound matter for my experiments?

A4: Yes, it can. This compound is a racemic mixture of d- and l-isomers. The l-isomer is responsible for the majority of the β-blocking activity, while both d- and l-isomers contribute to the Class III antiarrhythmic effects (hERG channel blockade).[2] If you are exclusively studying the hERG channel blocking properties, either the racemic mixture (dl-Sotalol) or d-Sotalol can be used. However, if you are working with cells that also express β-adrenergic receptors, the presence of the l-isomer could introduce confounding effects.

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that can lead to poor reproducibility in this compound patch-clamp experiments.

Issue 1: High Variability in Baseline hERG Current

Poor reproducibility often starts with an unstable baseline. If your initial hERG currents are inconsistent from cell to cell, the effects of this compound will be difficult to interpret.

Causality and Troubleshooting Steps:

  • Cell Health and Culture Conditions:

    • Problem: Unhealthy or overly confluent cells will not express ion channels consistently.[9]

    • Solution: Ensure your cell line (e.g., HEK-293 or CHO stably expressing hERG) is healthy and not passaged too many times.[10][11] Culture cells to a confluence of 70-80% before plating for experiments.[10] If using an inducible expression system, ensure consistent induction times and concentrations of the inducing agent.[12][13]

  • Inconsistent Pipette Resistance:

    • Problem: The resistance of your patch pipette affects the quality of your seal and the access resistance.[9]

    • Solution: Aim for a consistent pipette resistance, typically between 2-5 MΩ when filled with internal solution.[12] Use a high-quality pipette puller and check the resistance of each pipette before attempting to patch a cell.

  • Variable Seal Quality (Giga-seal Formation):

    • Problem: A poor seal between the pipette and the cell membrane (less than 1 GΩ) will result in a noisy recording and an unstable baseline.[9]

    • Solution:

      • Ensure your recording solutions are filtered (0.22 µm filter) to remove any particulate matter that could interfere with seal formation.[14]

      • Apply slight positive pressure to the pipette as you approach the cell to keep the tip clean.[15]

      • The osmolarity of your solutions can impact seal formation. A common practice is to have the internal solution osmolarity slightly lower (by about 10-20 mOsm) than the external solution.[15][16]

Issue 2: Inconsistent this compound Block

Even with a stable baseline, the degree of hERG channel block by this compound can vary significantly between experiments.

Causality and Troubleshooting Steps:

  • Temperature Sensitivity of this compound's Effects:

    • Problem: The potency of this compound as a hERG blocker is temperature-dependent.[7][8] Experiments conducted at room temperature will yield a different IC50 value than those at physiological temperature (35-37°C).[7][8][17]

    • Solution: Use a temperature-controlled recording chamber and maintain a consistent temperature throughout your experiments.[18] Be aware that hERG channel kinetics are also temperature-sensitive, with currents being larger and decaying faster at physiological temperatures.[7][17]

TemperatureThis compound IC50 (CHO-hERG cells)Reference
25°C681 µM[7]
35°C215 µM[7]
  • Use-Dependency of this compound Block:

    • Problem: The blocking effect of this compound on hERG channels can be use-dependent, meaning the degree of block can be influenced by the voltage protocol used (i.e., the frequency and duration of depolarizing pulses).[19]

    • Solution: Employ a standardized voltage-clamp protocol for all experiments. A typical protocol to elicit hERG currents involves a holding potential of -80 mV, a depolarizing step to a positive potential (e.g., +20 to +40 mV) to activate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to measure the tail current.[2][7] Ensure that you apply this compound for a sufficient duration to reach a steady-state block.

  • Inadequate Solution Exchange:

    • Problem: If your perfusion system does not efficiently exchange the solution in the recording chamber, the actual concentration of this compound reaching the cell may be lower than intended or may take a long time to equilibrate.

    • Solution: Ensure your perfusion system has an adequate flow rate (typically 1-2 mL/min) and that the inflow and outflow are positioned to allow for complete and rapid exchange of the bath solution.[9]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of hERG Currents

This protocol is adapted for HEK-293 or CHO cells stably expressing the hERG channel.[2][12]

  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours before the experiment.

    • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with the external solution.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ.[12]

    • Fill the pipette with the internal solution and ensure there are no air bubbles.

  • Establishing a Whole-Cell Configuration:

    • Approach a cell with the patch pipette while applying gentle positive pressure.

    • Once the pipette touches the cell membrane (observed as a slight dimple and an increase in resistance), release the positive pressure and apply gentle suction to form a giga-seal (>1 GΩ).[9]

    • After achieving a stable giga-seal, apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a voltage-step protocol to elicit hERG currents. A standard protocol is a depolarizing step to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV to record the tail current.[2][7]

    • Record baseline currents in the external solution.

    • Apply this compound-containing external solution and record the blocked currents until a steady-state effect is achieved.

Solution Compositions

SolutionComponentConcentration (mM)
External NaCl140
KCl5.4
CaCl21.8
MgCl21
Glucose10
HEPES10
Internal KCl120
MgCl25
CaCl21
EGTA10
Mg-ATP5
HEPES10

Adjust pH of external solution to 7.4 with NaOH and internal solution to 7.3 with KOH. Check and adjust osmolarity as needed.

Visualizing Experimental Workflows and Mechanisms

Diagram 1: this compound Patch-Clamp Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Cell Culture & Plating giga_seal Giga-seal Formation cell_prep->giga_seal sol_prep Solution Preparation sol_prep->giga_seal pip_prep Pipette Pulling pip_prep->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell baseline Baseline IKr Recording whole_cell->baseline sotalol_app This compound Application baseline->sotalol_app sotalol_rec This compound IKr Recording sotalol_app->sotalol_rec data_analysis Data Analysis (% Block, IC50) sotalol_rec->data_analysis

Caption: Workflow for this compound patch-clamp experiments.

Diagram 2: this compound's Effect on Cardiac Action Potential

Caption: this compound's blockade of IKr prolongs Phase 3 of the action potential.

References

Technical Support Center: Sotalol-Induced Negative Inotropy in Isolated Heart Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researcher. This guide is designed to provide you with in-depth technical support for a common challenge encountered in ex vivo cardiac studies: the negative inotropic (contractility-reducing) effects of Sotalol. Our goal is to equip you with the mechanistic understanding and practical strategies to anticipate, troubleshoot, and mitigate this effect in your isolated heart preparations, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Before delving into detailed protocols, let's address the most common queries our team receives regarding this compound's effects on cardiac contractility in isolated heart models.

Q1: Why does this compound decrease the contractility of my isolated heart preparation?

A1: this compound possesses two primary pharmacological actions: it's a non-selective β-adrenergic receptor blocker (Class II antiarrhythmic) and a potassium channel (IKr) blocker (Class III antiarrhythmic).[1] The negative inotropic effect you're observing is predominantly due to its β-blocking activity.[2][3] By blocking β-adrenergic receptors, this compound prevents endogenous catecholamines (like norepinephrine released from nerve endings within the heart tissue) from stimulating the heart muscle, leading to a decrease in contractile force.[4]

Q2: I thought the Class III activity of this compound was supposed to increase contractility. Why am I not seeing this?

A2: You are correct in theory. The Class III action of this compound, which prolongs the action potential duration (APD), can lead to a modest increase in calcium influx and, consequently, a positive inotropic effect.[4][5] However, in most experimental settings, the negative inotropic effect from its potent β-blockade is more pronounced and often masks any potential positive inotropic effect.[2][6] Studies in isolated human ventricular myocardium have shown that racemic DL-Sotalol does not exhibit a net positive inotropic effect.[6]

Q3: Is the negative inotropic effect of this compound dose-dependent?

A3: Yes, the negative inotropic effect of racemic (d,l)-Sotalol is dose-dependent.[3] As you increase the concentration of this compound in your perfusate, you can expect a greater reduction in contractile force. A study on isolated rat hearts demonstrated that this compound decreased contractility by an average of 24% over the infusion period.[7][8][9]

Q4: Can I use the d-isomer of this compound to avoid the β-blocking effect?

A4: Using d-Sotalol is a valid strategy to isolate the Class III effects. d-Sotalol has significantly less β-blocking activity compared to the racemic mixture.[2][6] However, it's important to note that even d-Sotalol is not entirely devoid of β-blocking effects, which may become apparent at higher concentrations.[3] Furthermore, some studies suggest that d-Sotalol may not exert a significant positive inotropic effect in ventricular tissue.[6][10]

Troubleshooting Guide: Managing this compound-Induced Negative Inotropy

This section provides a structured approach to identifying and addressing the negative inotropic effects of this compound in your experiments.

Issue 1: Unexpectedly Severe Drop in Contractility

Symptoms:

  • A rapid and profound decrease in left ventricular developed pressure (LVDP) or dP/dtmax immediately following this compound administration.

  • Difficulty in maintaining a stable heart rhythm.

Potential Causes & Solutions:

  • High this compound Concentration: You may be using a concentration of this compound that is too high for your specific preparation.

    • Solution: Perform a dose-response curve to determine the optimal concentration that achieves the desired electrophysiological effect with an acceptable level of negative inotropy. Start with a lower concentration and titrate upwards.

  • Baseline Sympathetic Tone: Your isolated heart preparation may have a high baseline sympathetic tone, making it more susceptible to the β-blocking effects of this compound.

    • Solution: Ensure a sufficient equilibration period before drug administration to allow for the washout of endogenous catecholamines.

Issue 2: Inability to Isolate Class III Effects

Symptom:

  • The negative inotropic effects are confounding the interpretation of this compound's effects on repolarization.

Potential Cause & Solution:

  • Dominant β-Blockade: The β-blocking properties of racemic this compound are masking the more subtle Class III effects.

    • Solution: As mentioned in the FAQs, consider using d-Sotalol to minimize β-blockade and better isolate the IKr blocking effects.[2][6]

Mitigation Strategies & Experimental Protocols

Here we provide detailed protocols for actively mitigating this compound's negative inotropic effects.

Strategy 1: Competitive Displacement with a β-Agonist

This is the most direct approach to counteract the β-blocking effects of this compound. By introducing a β-agonist, you can competitively displace this compound from the β-adrenergic receptors and restore contractility.

Recommended Agent: Isoproterenol

Rationale: Isoproterenol is a non-selective β-agonist that potently stimulates both β1 and β2 receptors, leading to a robust increase in heart rate and contractility.

  • Preparation: Prepare a standard Langendorff-perfused isolated heart from your chosen animal model (e.g., rat, rabbit, guinea pig).[11]

  • Equilibration: Allow the heart to equilibrate for at least 20-30 minutes with standard Krebs-Henseleit buffer until a stable baseline is achieved for heart rate, LVDP, and dP/dtmax.

  • This compound Administration: Introduce this compound into the perfusate at your desired concentration (e.g., 10 µM). Monitor the expected decrease in contractility.

  • Isoproterenol Rescue: Once the this compound-induced negative inotropic effect has stabilized, begin a cumulative concentration-response curve for Isoproterenol. Start with a low concentration (e.g., 1 nM) and increase in logarithmic steps (e.g., 10 nM, 100 nM, 1 µM) every 5-10 minutes.

  • Data Analysis: Record the recovery of LVDP and dP/dtmax at each Isoproterenol concentration.

Expected Outcome: You should observe a dose-dependent reversal of this compound's negative inotropic effect.

G cluster_membrane Cardiomyocyte Membrane Beta_Receptor β-Adrenergic Receptor AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to This compound This compound This compound->Beta_Receptor Blocks Isoproterenol Isoproterenol Isoproterenol->Beta_Receptor Activates ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx ↑ Ca²⁺ Influx Ca_Channel->Ca_Influx Contractility ↑ Contractility Ca_Influx->Contractility

Caption: β-Adrenergic signaling pathway and points of intervention.

Strategy 2: Augmenting Intracellular Calcium

If directly counteracting β-blockade is not desirable for your experimental design, an alternative is to bypass the β-adrenergic pathway and directly increase intracellular calcium availability.

Recommended Agent: Calcium Chloride (CaCl2)

Rationale: Increasing the extracellular calcium concentration will enhance the driving force for calcium entry through L-type calcium channels, thereby increasing the calcium available for myofilament activation and improving contractility.

  • Preparation & Equilibration: Follow steps 1 and 2 from the Isoproterenol protocol.

  • This compound Administration: Administer this compound as described in step 3 of the Isoproterenol protocol.

  • Calcium Chloride Administration: After the this compound effect has stabilized, increase the calcium concentration in the perfusate. This can be done by switching to a buffer with a higher CaCl2 concentration or by a bolus injection of a concentrated CaCl2 solution into the perfusion line. A typical starting point is to increase the concentration from a baseline of 2.5 mM to 3.5 mM or 4.5 mM.

  • Data Analysis: Monitor the restoration of LVDP and dP/dtmax.

Caution: Be mindful that excessive calcium can lead to arrhythmias and diastolic dysfunction.

Data Summary: Expected Effects of Mitigation Strategies
ParameterBaselineAfter this compound (e.g., 10 µM)After Isoproterenol (e.g., 100 nM)After Increased CaCl₂ (e.g., to 4.5 mM)
LVDP (mmHg) 100 ± 1075 ± 8110 ± 1295 ± 9
dP/dtmax (mmHg/s) 2500 ± 2001800 ± 1502800 ± 2502300 ± 180
Heart Rate (bpm) 300 ± 20250 ± 18320 ± 22305 ± 20

Note: These are representative values and will vary depending on the animal model and experimental conditions.

Advanced Considerations

  • Phosphodiesterase Inhibitors: In some contexts, phosphodiesterase (PDE) inhibitors like milrinone could be considered. They increase cAMP levels independently of β-receptor stimulation, leading to positive inotropy. However, their use is often limited by vasodilatory effects which can be problematic in some experimental setups.[12]

  • Glucagon: Glucagon can increase cAMP and has been used in cases of beta-blocker overdose.[13] It may be a useful tool in severe cases of this compound-induced cardiodepression, though its effects can be transient.[12]

G Start Start Experiment Equilibrate Equilibrate Isolated Heart Start->Equilibrate Administer_this compound Administer this compound Equilibrate->Administer_this compound Monitor_Contractility Monitor Contractility (LVDP, dP/dtmax) Administer_this compound->Monitor_Contractility Check_Severity Is Negative Inotropy Severe? Monitor_Contractility->Check_Severity Proceed Proceed with Experiment Check_Severity->Proceed No Mitigate Choose Mitigation Strategy Check_Severity->Mitigate Yes Analyze Analyze Data Proceed->Analyze Beta_Agonist Administer β-Agonist (Isoproterenol) Mitigate->Beta_Agonist Option 1 Increase_Calcium Increase Extracellular Ca²⁺ Mitigate->Increase_Calcium Option 2 Monitor_Recovery Monitor Recovery of Contractility Beta_Agonist->Monitor_Recovery Increase_Calcium->Monitor_Recovery Monitor_Recovery->Analyze

Caption: Decision-making workflow for managing this compound's effects.

References

Adjusting Sotalol concentration for studies in hyperkalemic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Cardiovascular Research

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers investigating the effects of sotalol in hyperkalemic conditions. As a Senior Application Scientist, I understand that navigating the complexities of drug-ion interactions is paramount to the integrity of your research. Hyperkalemia significantly alters cardiac electrophysiology, creating a challenging experimental environment where standard drug concentrations may not only be ineffective but potentially misleading or proarrhythmic.

This guide is structured to move beyond simple protocols. It is designed to provide you with the foundational knowledge, practical troubleshooting steps, and logical frameworks necessary to design robust, self-validating experiments. We will explore the causal mechanisms behind the observed phenomena, ensuring you can confidently adjust your experimental parameters and interpret your results with precision.

Core Scientific Principles: The this compound-Hyperkalemia Interaction

Before addressing specific questions, it is crucial to understand the opposing electrophysiological forces at play.

  • Hyperkalemia: Elevated extracellular potassium ([K⁺]o) makes the resting membrane potential of cardiomyocytes less negative (depolarizes the cell).[1][2] This depolarization leads to several key effects:

    • Inactivation of sodium channels, which slows the action potential upstroke and conduction velocity.[3][4]

    • Increased potassium conductance, which shortens the action potential duration (APD) by accelerating phase 3 repolarization.[1][4][5]

  • This compound: this compound is a class III antiarrhythmic agent that also possesses non-selective beta-blocking properties.[6][7][8] Its primary class III action is the blockade of the rapid component of the delayed rectifier potassium current (IKr).[8][9]

    • By blocking this key repolarizing current, this compound prolongs the APD and the effective refractory period (ERP).[3][4][9]

The central challenge of your research lies at the intersection of these two effects: hyperkalemia drives a shorter APD, while this compound drives a longer APD. Understanding this dynamic is key to adjusting concentrations and interpreting outcomes.

Visualizing the Interaction on the Cardiac Action Potential

cluster_0 Cellular State cluster_1 Electrophysiological Effects cluster_2 Net Outcome & Risk Hyperkalemia Hyperkalemia (Elevated [K⁺]o) RMP Less Negative Resting Membrane Potential Hyperkalemia->RMP Depolarizes This compound This compound Application IKr_Block IKr Potassium Channel Blockade This compound->IKr_Block Inhibits APD_Short APD Shortening RMP->APD_Short Accelerates Repolarization APD_Long APD Prolongation IKr_Block->APD_Long Delays Repolarization Net_Effect Complex Net Effect on Repolarization APD_Short->Net_Effect APD_Long->Net_Effect Risk Altered Proarrhythmic Risk Net_Effect->Risk

Caption: Logical relationship between hyperkalemia and this compound on action potential duration.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does my standard this compound concentration appear less effective at prolonging the action potential duration (APD) in my hyperkalemic model?

This is an expected and important observation. The potent APD-shortening effect of hyperkalemia directly counteracts the APD-prolonging effect of this compound's IKr blockade.[4] While this compound is still blocking potassium channels, the overall repolarization process is accelerated by the increased potassium conductance caused by hyperkalemia.

Expert Insight: Research conducted on rabbit ventricular papillary muscles demonstrated that hyperkalemia causes a shortening of the APD.[3][4] However, the study also found that the increase in the effective refractory period (ERP) produced by this compound was preserved even in elevated potassium concentrations (8 and 12 mmol·litre⁻¹).[3][4] This suggests that while the absolute APD may be shorter than in normokalemic conditions, this compound's Class III antiarrhythmic effect is not eliminated. Your focus should shift from achieving a specific absolute APD to characterizing the change in APD and ERP relative to the hyperkalemic control.

Q2: How should I determine an appropriate starting concentration of this compound for my hyperkalemic experiments?

A rigid, one-size-fits-all concentration is not advisable. The appropriate concentration is dependent on the severity of hyperkalemia in your model. A systematic approach is required.

Recommended Workflow:

  • Establish a Baseline: First, perform a dose-response curve for this compound in your model under normokalemic conditions (e.g., 4-5 mM [K⁺]o) to determine the EC₅₀ for APD prolongation. This validates your model and technique.

  • Introduce Hyperkalemia: Select clinically relevant levels of hyperkalemia (e.g., Mild: 6.0-7.0 mM; Moderate: 7.1-8.0 mM; Severe: >8.0 mM).

  • Perform a Matrix Titration: For each level of hyperkalemia, test a range of this compound concentrations around your previously determined EC₅₀. You will likely need to use higher concentrations of this compound to achieve a similar magnitude of APD prolongation as you observed in normokalemic conditions.

Data Summary Table:

Hyperkalemia LevelExtracellular K⁺ (mM)Typical Electrophysiological StateSuggested this compound Conc. Adjustment (In Vitro)Primary Endpoint to Monitor
Normokalemia 4.0 - 5.4Normal Resting Potential & APDEstablish baseline EC₅₀ (e.g., 10-100 µM)APD Prolongation
Mild Hyperkalemia 5.5 - 7.0Peaked T-waves (APD shortening)[1]Start at 1.5x - 2x baseline EC₅₀Change in APD (ΔAPD) vs. hyperkalemic control
Moderate Hyperkalemia 7.1 - 8.5APD shortening, slowed conduction[3][10]Use 2x - 5x baseline EC₅₀, monitor for toxicityΔAPD and preservation of ERP
Severe Hyperkalemia > 8.5Significant depolarization, loss of excitability[2]High concentrations may be needed; high proarrhythmic riskAssess for EADs, DADs, and conduction block

Note: These concentrations are suggestions for in vitro models and must be empirically determined for your specific preparation (e.g., isolated myocytes, tissue preparations).

Q3: What are the critical controls I must include to ensure my data is interpretable?

To isolate the effects of the this compound-hyperkalemia interaction, a four-group experimental design is essential. This creates a self-validating system.

Prep Cell / Tissue Preparation Group1 Group 1: Normokalemia + Vehicle Prep->Group1 Group2 Group 2: Normokalemia + this compound Prep->Group2 Group3 Group 3: Hyperkalemia + Vehicle Prep->Group3 Group4 Group 4: Hyperkalemia + this compound Prep->Group4 Analysis Data Acquisition & Analysis Group1->Analysis Group2->Analysis Group3->Analysis Group4->Analysis

Caption: Mandatory four-group experimental design for robust data.

  • Group 1 (Absolute Control): Normokalemic solution + Vehicle. Defines baseline electrophysiology.

  • Group 2 (this compound Effect): Normokalemic solution + this compound. Isolates the effect of your chosen this compound concentration.

  • Group 3 (Hyperkalemia Effect): Hyperkalemic solution + Vehicle. Isolates the effect of elevated potassium.

  • Group 4 (Interaction Effect): Hyperkalemic solution + this compound. This is your test group, and its results can only be interpreted by comparison to the other three.

Q4: Beyond APD, what other parameters should I measure to assess proarrhythmic risk?

While this compound's therapeutic effect is APD prolongation, its toxicity is also concentration-dependent and linked to excessive QT prolongation, which can lead to Torsades de Pointes (TdP).[6] Hyperkalemia creates a volatile substrate.

Key Proarrhythmic Markers:

  • Early Afterdepolarizations (EADs): Look for voltage oscillations during Phase 2 or 3 of the action potential. These are a key trigger for TdP.

  • Beat-to-Beat Variability of APD (APD Alternans): Increased variability or alternans is a sign of repolarization instability.

  • Post-Repolarization Refractoriness: In some cases, the ERP can extend beyond the APD. While a study showed this compound's effect on ERP was preserved in hyperkalemia, this relationship should be carefully measured in your model.[4]

  • Conduction Velocity: Measure conduction velocity across tissue preparations. Severe hyperkalemia will slow conduction, and this compound is not expected to alter this significantly.[3][4] A profound decrease in conduction can contribute to re-entrant arrhythmias.

Experimental Protocols

Protocol 1: Preparation of Hyperkalemic Tyrode's Solution

This protocol describes how to modify a standard Tyrode's solution to achieve a target extracellular potassium concentration while maintaining osmolarity and ionic balance.

Materials:

  • Stock Salts: NaCl, KCl, CaCl₂, MgCl₂, NaH₂PO₄, Glucose, HEPES

  • Deionized water (18 MΩ·cm)

  • pH meter, stir plate, volumetric flasks

Procedure:

  • Prepare a K⁺-free Tyrode's Base: Create a 1L stock solution containing all components of your standard Tyrode's solution except for KCl.

    • Example Composition (in mM): 140 NaCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 5 HEPES. Adjust NaCl as needed to achieve desired osmolarity.

  • Create a High-K⁺ Stock: Prepare a concentrated stock of KCl (e.g., 1 M). This allows for precise additions without significantly altering the total volume.

  • Calculate Required Volumes: To create your final working solutions, you will mix the K⁺-free base, the high-K⁺ stock, and deionized water. To maintain osmolarity, you must reduce the NaCl concentration as you increase the KCl concentration. Use the following principle: for every 1 mM of KCl added, remove 1 mM of NaCl.

  • Example Calculation for 100 mL of 8 mM [K⁺]o Solution:

    • Start with a base solution containing 140 mM NaCl. The target is 8 mM KCl.

    • You will need to reduce NaCl by 8 mM to a final concentration of 132 mM.

    • Calculate the volumes of stock solutions needed to achieve these final concentrations in 100 mL.

  • Final Steps:

    • Combine the calculated volumes of stock solutions and deionized water.

    • Adjust pH to 7.4 using NaOH.

    • Warm the solution to the experimental temperature (e.g., 37°C) and bubble with appropriate gas (e.g., 95% O₂ / 5% CO₂) if using bicarbonate buffer.

Protocol 2: Application of this compound and Electrophysiological Recording

Procedure:

  • Tissue Equilibration: Mount the cardiac preparation (e.g., papillary muscle, ventricular wedge) in the tissue bath and perfuse with normokalemic Tyrode's solution for at least 60 minutes to allow it to stabilize.

  • Baseline Recording (Group 1): Record baseline electrophysiological parameters (APD, ERP, etc.) for 15-20 minutes while perfusing with normokalemic solution containing the vehicle (e.g., 0.1% DMSO).

  • Induce Hyperkalemia (Group 3): Switch the perfusion to the target hyperkalemic solution (e.g., 8 mM K⁺) containing the vehicle. Allow the preparation to equilibrate for at least 30 minutes, or until a new stable baseline is achieved. Record all parameters.

  • Apply this compound (Group 4): Switch the perfusion to the hyperkalemic solution now containing the desired concentration of this compound.

  • Monitor for Effect: Continuously record parameters. This compound's effect may take 20-30 minutes to reach a steady state. Monitor for both therapeutic effects (APD/ERP changes) and proarrhythmic events.

  • Washout: After data acquisition, switch the perfusion back to the normokalemic control solution to determine if the effects are reversible.

References

Addressing analytical challenges in Sotalol detection in complex biological matrices

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Navigating Analytical Challenges in Sotalol Detection

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the bioanalysis of this compound. As a Senior Application Scientist, I've designed this guide to be a practical resource for overcoming the common hurdles encountered when quantifying this compound in complex biological matrices. This center is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your method development, validation, and sample analysis.

Troubleshooting Guide: From Sample to Signal

This section addresses specific, common problems that can arise during the analysis of this compound. Each issue is broken down into potential causes and actionable solutions, grounded in established analytical principles.

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)

A symmetrical, sharp peak is crucial for accurate integration and quantification. Deviations from the ideal Gaussian shape can compromise your results.[1][2][3]

Q: My this compound peak is tailing significantly. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue, often indicating secondary interactions between the analyte and the stationary phase or other components of the HPLC/UHPLC system.[2][3]

  • Causality & Troubleshooting Steps:

    • Column Contamination or Degradation: Over time, irreversible adsorption of matrix components can create active sites on the column that interact with this compound.

      • Solution: First, try flushing the column with a strong solvent. If that fails, remove the guard column (if present) and re-inject. If the peak shape improves, replace the guard column. If the problem persists, the analytical column may need to be replaced.[2][4]

    • Mobile Phase pH: this compound is a basic compound. An inappropriate mobile phase pH can lead to interactions with residual silanols on the silica-based stationary phase.

      • Solution: Ensure the mobile phase pH is sufficiently low (e.g., pH 3) to keep this compound fully protonated. This minimizes secondary interactions with the stationary phase.[5]

    • Insufficient Buffer Concentration: A low buffer concentration may not be adequate to maintain a consistent pH on the column surface, leading to peak tailing.[2]

      • Solution: Increase the buffer concentration in your mobile phase. A concentration of 10-20 mM is typically sufficient for reversed-phase chromatography.[2]

Q: I'm observing peak fronting for this compound. What does this indicate?

A: Peak fronting is less common than tailing and often points to column overloading or an issue with the sample solvent.

  • Causality & Troubleshooting Steps:

    • Column Overloading: Injecting too much analyte can saturate the stationary phase, leading to a distorted peak shape.[1]

      • Solution: Reduce the injection volume or dilute the sample.[1]

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.

      • Solution: If possible, reconstitute your final extract in the mobile phase or a weaker solvent.

Issue 2: Low or Inconsistent Analyte Recovery

Low recovery of this compound during sample preparation can lead to poor sensitivity and inaccurate quantification.

Q: My this compound recovery after Liquid-Liquid Extraction (LLE) is poor and variable. How can I improve it?

A: Inefficient extraction from the biological matrix is a common cause of low recovery. The pH of the aqueous phase is a critical parameter for the extraction of ionizable compounds like this compound.

  • Causality & Troubleshooting Steps:

    • Suboptimal pH for Extraction: this compound is a basic drug. To ensure it is in its neutral, more organic-soluble form, the pH of the biological sample must be adjusted above its pKa.

      • Solution: Adjust the sample pH to 9.0 or higher before extraction with an organic solvent.[5][6]

    • Inappropriate Extraction Solvent: The polarity of the extraction solvent must be suitable for this compound.

      • Solution: A mixture of n-pentanol and chloroform (1:3) has been shown to be effective.[6] Experiment with different solvent systems to find the optimal one for your method.

    • Insufficient Mixing or Emulsion Formation: Inadequate mixing will lead to incomplete extraction, while overly vigorous mixing can cause emulsions that are difficult to break.

      • Solution: Use a vortex mixer for a consistent and controlled mixing process. If emulsions form, centrifugation can help to separate the layers.

Q: I'm using Solid-Phase Extraction (SPE), but my this compound recovery is still low. What should I check?

A: SPE involves several steps, and a problem at any stage can affect recovery.

  • Causality & Troubleshooting Steps:

    • Incorrect SPE Sorbent: The choice of sorbent is critical. For a basic compound like this compound, a cation-exchange sorbent is often effective.[7]

    • Inadequate Conditioning or Equilibration: Failure to properly prepare the SPE cartridge will result in poor retention of the analyte.

      • Solution: Ensure the cartridge is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent.

    • Improper Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent.

      • Solution: For a cation-exchange sorbent, an elution solvent containing an acid or a high concentration of a counter-ion is typically required. A mixture of ethyl acetate and acetonitrile has also been used successfully.[8]

Issue 3: Significant Matrix Effects in LC-MS/MS Analysis

Matrix effects, particularly ion suppression, are a major challenge in bioanalysis, leading to inaccurate and imprecise results.[9][10]

Q: I'm observing significant ion suppression for this compound in my LC-MS/MS method. How can I mitigate this?

A: Ion suppression occurs when co-eluting endogenous components from the matrix interfere with the ionization of the analyte in the mass spectrometer source.[10][11]

  • Causality & Troubleshooting Steps:

    • Co-elution with Phospholipids: Phospholipids are a common cause of ion suppression in plasma and blood samples.

      • Solution 1: Chromatographic Separation: Optimize your chromatographic method to separate this compound from the phospholipid elution region. This can be achieved by using a longer gradient or a different stationary phase.

      • Solution 2: Sample Preparation: Employ a sample preparation technique that effectively removes phospholipids. Protein precipitation is a simple but often less effective method for removing phospholipids compared to LLE or SPE.[12]

    • Inadequate Sample Cleanup: The more complex the matrix, the more critical the cleanup.

      • Solution: If you are using protein precipitation, consider switching to a more rigorous technique like LLE or SPE to achieve a cleaner extract.[6][8]

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects.[13]

      • Explanation: A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By using the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be normalized.[13]

Caption: A systematic workflow for identifying, investigating, and mitigating matrix effects in bioanalysis.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the development and validation of analytical methods for this compound.

Q1: What is the best internal standard (IS) for this compound analysis?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d6).[13] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and chromatographic separation, and experience the same degree of matrix effects.[13] If a SIL-IS is not available, a structural analog with similar properties, such as Atenolol, can be used.[5][6]

Q2: What are the key parameters to consider when developing an LC-MS/MS method for this compound?

A:

  • Ionization Mode: this compound readily forms a positive ion, so electrospray ionization (ESI) in positive mode is typically used.[12]

  • MRM Transitions: The most common multiple reaction monitoring (MRM) transition for this compound is m/z 273.2 -> 255.1.[12] However, it is essential to optimize the precursor and product ions, as well as collision energy, on your specific instrument.

  • Chromatography: Reversed-phase chromatography with a C18 or similar column is commonly employed. A gradient elution with an acidic mobile phase (e.g., containing 0.1% formic acid) is often used to ensure good peak shape and separation from endogenous interferences.

Q3: How should I prepare my samples for this compound analysis in plasma?

A: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix.

Method Principle Advantages Disadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[12]Simple, fast, and inexpensive.Less effective at removing phospholipids and other interferences, leading to potential matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of this compound between an aqueous and an immiscible organic phase.[6]Provides a cleaner extract than PPT.More labor-intensive and requires larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Retention of this compound on a solid sorbent followed by elution.[8]Can provide the cleanest extracts and allows for sample concentration.More complex and expensive than PPT and LLE.

Q4: What are the regulatory requirements for validating a bioanalytical method for this compound?

A: Bioanalytical method validation should be performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[14][15][16] The validation process demonstrates that the method is suitable for its intended purpose and includes the assessment of the following parameters:[15][17]

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

  • Recovery

  • Matrix Effect

  • Stability of the analyte in the biological matrix under different storage and handling conditions.[18][19][20]

Method_Validation_Workflow Method Development Method Development Pre-Validation Pre-Validation Method Development->Pre-Validation Optimize parameters Validation Plan Validation Plan Pre-Validation->Validation Plan Define acceptance criteria Execution of Validation Experiments Execution of Validation Experiments Validation Plan->Execution of Validation Experiments Accuracy, Precision, Stability, etc. Data Analysis & Reporting Data Analysis & Reporting Execution of Validation Experiments->Data Analysis & Reporting Summarize results Method Implementation for Sample Analysis Method Implementation for Sample Analysis Data Analysis & Reporting->Method Implementation for Sample Analysis If validation is successful

Caption: A streamlined workflow for the validation of a bioanalytical method.

References

Validation & Comparative

Comparative Efficacy of Sotalol and Dofetilide in Preventing Ventricular Tachycardia: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive comparison of Sotalol and Dofetilide, two prominent Class III antiarrhythmic agents, in their efficacy and safety for the prevention of ventricular tachycardia (VT). While both drugs function by prolonging the cardiac action potential, their distinct pharmacological profiles lead to important differences in clinical application, efficacy, and adverse event profiles. A head-to-head, double-blind randomized crossover study demonstrated that Dofetilide is as efficacious as this compound in preventing the induction of sustained VT.[1][2] Notably, Dofetilide was better tolerated during the acute phase of treatment.[1] This guide will delve into the mechanistic nuances, compare clinical trial data, outline experimental protocols for their evaluation, and provide insights for drug development professionals.

Introduction to Ventricular Tachycardia and Class III Antiarrhythmics

Ventricular tachycardia is a life-threatening cardiac arrhythmia characterized by a rapid heartbeat originating from the ventricles. If left untreated, it can lead to ventricular fibrillation (VF) and sudden cardiac death. Antiarrhythmic drugs are a cornerstone of VT management, often used in conjunction with implantable cardioverter-defibrillators (ICDs).[1]

This compound and Dofetilide belong to the Class III category of the Vaughan-Williams classification system.[3][4] These agents primarily exert their effect by blocking potassium channels involved in cardiac repolarization, thereby prolonging the action potential duration (APD) and the effective refractory period of cardiac tissue.[5][6][7] This mechanism helps to terminate re-entrant ventricular arrhythmias and prevent their recurrence.

Pharmacological Profiles: A Tale of Two Potassium Channel Blockers

While both drugs target potassium channels, their selectivity and additional properties differ significantly, influencing their clinical use.

This compound: A Dual-Action Agent

This compound is unique in that it possesses both Class II (beta-adrenergic blockade) and Class III (potassium channel blockade) antiarrhythmic properties.[4][5][6] Its non-selective beta-blocking activity reduces heart rate and myocardial oxygen demand, which can be beneficial in patients with ischemic heart disease.[4] The Class III effects, which are responsible for APD prolongation, become more prominent at higher doses.[5] this compound is approved by the FDA for the treatment of hemodynamically stable ventricular tachycardia.[3]

Dofetilide: A Pure IKr Blocker

Dofetilide is a highly selective blocker of the rapid component of the delayed rectifier potassium current (IKr).[5][6][7] This specificity results in a "pure" Class III effect, prolonging the APD and QT interval without the beta-blocking properties of this compound.[5][6] While primarily approved for atrial fibrillation and atrial flutter, it is used off-label for ventricular arrhythmias, particularly in patients who have failed other therapies.[7][8]

Mechanism of Action: A Comparative View

The differing mechanisms of this compound and Dofetilide have direct implications for their efficacy and safety. This compound's beta-blockade can be advantageous in managing VT triggered by adrenergic stimulation. Conversely, Dofetilide's pure IKr blockade provides a more targeted approach to prolonging repolarization.

cluster_AP Ventricular Action Potential cluster_drugs Drug Action Phase 0 Phase 0 (Na+ influx) Phase 1 Phase 1 (K+ efflux) Phase 0->Phase 1 Phase 2 Phase 2 (Ca2+ influx, K+ efflux) Phase 1->Phase 2 Phase 3 Phase 3 (K+ efflux) Phase 2->Phase 3 Phase 4 Phase 4 (Resting potential) Phase 3->Phase 4 Prolonged APD Prolonged APD Phase 3->Prolonged APD This compound This compound This compound->Phase 3 Blocks IKr Beta-Adrenergic\nReceptors Beta-Adrenergic Receptors This compound->Beta-Adrenergic\nReceptors Blocks Dofetilide Dofetilide Dofetilide->Phase 3 Selectively Blocks IKr

Caption: Comparative mechanism of action of this compound and Dofetilide on the ventricular action potential.

Comparative Clinical Efficacy in VT Prevention

Direct head-to-head comparisons of this compound and Dofetilide for VT prevention are limited, but available data suggest comparable efficacy.

A multicenter, double-blind, randomized crossover study in patients with inducible sustained VT and ischemic heart disease found no statistically significant difference in the suppression of inducible VT between the two drugs.[1] In the acute phase, 35.9% of patients responded to Dofetilide, compared to 33.6% for this compound.[1] During long-term follow-up, withdrawal due to lack of efficacy was also similar between the two groups (4.8% for Dofetilide vs. 11.1% for this compound).[1][9]

In patients with ICDs and recurrent VT/VF who had failed other antiarrhythmic drugs, Dofetilide has been shown to reduce the frequency of VT/VF episodes.[7][10] One study demonstrated a reduction in monthly VT/VF episodes from 1.8 to 1.0.[7][10]

Efficacy EndpointThis compoundDofetilideSource
Suppression of Inducible VT (Acute) 33.6%35.9%[1]
Long-Term Withdrawal (Lack of Efficacy) 11.1%4.8%[1][9]
Reduction in VT/VF Episodes (ICD Patients) Not directly comparedSignificant reduction[7][10]

Comparative Safety and Tolerability

The primary safety concern for both this compound and Dofetilide is the risk of proarrhythmia, specifically Torsades de Pointes (TdP), a polymorphic ventricular tachycardia associated with QT interval prolongation.[5][11]

Torsades de Pointes Risk

Both drugs prolong the QT interval in a dose-dependent manner.[5] The risk of TdP is a significant consideration and necessitates in-hospital initiation with continuous electrocardiographic monitoring for both agents.[5][11]

  • Dofetilide: The risk of TdP is estimated to be between 0.8% and 3.3%.[12][13]

  • This compound: The risk of TdP is reported to be between 1% and 4%.[11]

One study found that Dofetilide was associated with a significantly greater dose-dependent QTc prolongation compared to this compound, although this did not translate into a higher incidence of ventricular arrhythmias in that particular study.[5]

Other Adverse Events

In the head-to-head crossover study, Dofetilide was significantly better tolerated during the acute phase, with treatment-related adverse events occurring in 2.3% of patients on Dofetilide compared to 8.6% on this compound.[1] this compound's beta-blocking properties can lead to side effects such as bradycardia, fatigue, and bronchospasm.[6] Dofetilide, lacking these effects, generally has minimal non-cardiac side effects.[5]

Safety/Tolerability EndpointThis compoundDofetilideSource
Torsades de Pointes (TdP) Risk 1-4%0.8-3.3%[11][12][13]
Acute Phase Adverse Events 8.6%2.3%[1]
Bradycardia More commonLess common[6]
Non-cardiac Side Effects Fatigue, bronchospasmMinimal[5][6]

Experimental Protocols for Evaluation

Evaluating the comparative efficacy of antiarrhythmic drugs requires rigorous preclinical and clinical study designs.

Preclinical Evaluation in an Animal Model

Animal models are crucial for the initial assessment of a drug's antiarrhythmic potential and proarrhythmic risk.[14][15] A common model involves inducing ventricular arrhythmias in a canine model of sudden coronary death.[14]

Step-by-Step Protocol:

  • Model Creation: Surgically create a myocardial infarction in canines to provide a substrate for arrhythmias.

  • Baseline Electrophysiological Study (EPS): After a recovery period, perform a baseline EPS to assess the inducibility of VT through programmed electrical stimulation.

  • Drug Administration: Administer the test compounds (e.g., this compound or Dofetilide) intravenously or orally.

  • Repeat EPS: After achieving steady-state drug concentrations, repeat the programmed electrical stimulation to determine if the drug suppresses the induction of VT.

  • Telemetry Monitoring: Continuously monitor the ECG to assess for proarrhythmic events, such as TdP, and to measure changes in the QT interval.

  • Data Analysis: Compare the rates of VT inducibility and the incidence of proarrhythmia between the drug-treated groups and a placebo control.

Head-to-Head Clinical Trial Workflow

A randomized, double-blind, crossover study design is a robust method for comparing two active treatments in a clinical setting.

cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization & Treatment Period 1 cluster_crossover Phase 3: Washout & Crossover cluster_followup Phase 4: Long-Term Follow-up A Patient Screening (Inclusion/Exclusion Criteria) B Informed Consent A->B C Baseline EPS (Inducible Sustained VT) B->C D Randomization C->D E Group 1: Receive Dofetilide D->E Arm A F Group 2: Receive this compound D->F Arm B G Repeat EPS (Assess VT Suppression) E->G F->G H Washout Period G->H I Group 1: Receive this compound H->I J Group 2: Receive Dofetilide H->J K Repeat EPS (Assess VT Suppression) I->K J->K L Long-Term Treatment (Based on EPS results) K->L M Monitor for VT Recurrence & Adverse Events L->M

Caption: Workflow for a randomized, double-blind, crossover clinical trial comparing this compound and Dofetilide.

Discussion and Future Directions

The available evidence suggests that this compound and Dofetilide have comparable efficacy in preventing ventricular tachycardia. The choice between these two agents may therefore depend on patient-specific factors.

  • Ischemic Heart Disease: this compound's beta-blocking properties may offer an advantage in patients with ischemic heart disease.

  • Heart Failure: Dofetilide has been shown to be safe in patients with left ventricular dysfunction and post-myocardial infarction, making it a potential option in this population.[7]

  • Tolerability: Dofetilide's favorable acute-phase tolerability profile may be beneficial for some patients.[1]

Future research should focus on larger, prospective, randomized controlled trials to more definitively compare the long-term efficacy and safety of this compound and Dofetilide in diverse patient populations with ventricular arrhythmias. Furthermore, investigations into biomarkers that can predict both response and proarrhythmic risk for each drug would be invaluable for personalizing therapy.

References

A Comparative Guide to the Cross-Species Electrophysiological Effects of Sotalol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual-Action Profile of Sotalol

This compound is an antiarrhythmic agent distinguished by its unique dual mechanism of action, exhibiting both non-selective β-adrenergic blockade (Vaughan Williams Class II) and potassium channel blockade (Vaughan Williams Class III) properties.[1] This dual action results in a complex electrophysiological profile that has been a subject of extensive research. The l-enantiomer of this compound is primarily responsible for its β-blocking activity, while both d- and l-enantiomers contribute to the Class III effects by blocking the rapid component of the delayed rectifier potassium current (IKr).[2] This guide will delve into the species-specific nuances of these effects, providing a framework for robust preclinical evaluation.

Mechanistic Insights: this compound's Interaction with Cardiac Ion Channels

This compound's primary Class III antiarrhythmic effect is the prolongation of the cardiac action potential duration (APD), which is a direct consequence of its blockade of potassium channels, particularly the IKr current encoded by the human Ether-à-go-go-Related Gene (hERG).[1][2] This blockade delays the repolarization phase of the action potential, thereby increasing the effective refractory period of cardiac tissue.

dot

cluster_cell Cardiomyocyte This compound This compound beta_receptor β-Adrenergic Receptor This compound->beta_receptor Blocks (Class II) ikr_channel IKr (hERG) Channel This compound->ikr_channel Blocks (Class III) camp ↓ cAMP beta_receptor->camp repolarization Delayed Repolarization ikr_channel->repolarization Inhibits pka ↓ PKA camp->pka ca_current ↓ ICa,L pka->ca_current apd ↑ Action Potential Duration (APD) repolarization->apd erp ↑ Effective Refractory Period (ERP) apd->erp cluster_workflow In Vitro AP Measurement Workflow start Start dissect Dissect Purkinje Fiber start->dissect mount Mount in Chamber dissect->mount equilibrate Equilibrate & Stimulate mount->equilibrate impalement Impalement with Microelectrodes equilibrate->impalement baseline Record Baseline AP impalement->baseline apply_this compound Apply this compound baseline->apply_this compound record_effect Record AP Changes apply_this compound->record_effect analyze Analyze Data (APD, IC50) record_effect->analyze end End analyze->end

References

Sotalol Versus Pure Class III Antiarrhythmics: A Mechanistic and Efficacy Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the management of cardiac arrhythmias, clinicians and researchers navigate a landscape of therapeutic agents with distinct electrophysiological profiles. Among these, Class III antiarrhythmics, which prolong the cardiac action potential, represent a cornerstone of therapy. However, within this class, a critical distinction exists between agents with "pure" Class III effects and those with mixed pharmacological properties. Sotalol, a compound with both Class II (beta-adrenergic blockade) and Class III (potassium channel blockade) actions, stands as a unique entity.[1][2][3] This guide provides a comparative analysis of this compound versus pure Class III antiarrhythmics, delving into their mechanisms of action, electrophysiological consequences, and clinical implications, supported by experimental data.

The Electrophysiological Landscape: Understanding Class II and Class III Actions

The Vaughan-Williams classification categorizes antiarrhythmic drugs based on their primary mechanism of action.[4] Class II agents are beta-adrenergic receptor blockers, which primarily exert their effects by antagonizing the actions of catecholamines on the heart. This leads to a decrease in heart rate, atrioventricular (AV) nodal conduction, and myocardial contractility.[2]

Class III antiarrhythmics, on the other hand, prolong the repolarization phase of the cardiac action potential.[4][5] They achieve this by blocking potassium channels, particularly the delayed rectifier potassium current (IKr), which is crucial for returning the cardiac cell to its resting state.[2][6] This prolongation of the action potential duration (APD) increases the effective refractory period (ERP) of cardiac tissue, making it less susceptible to re-entrant arrhythmias.[6][7]

This compound: A Hybrid Agent with a Dual Mechanism

This compound is a racemic mixture of d- and l-isomers. Both isomers contribute to its Class III effects by blocking the IKr potassium current, thereby prolonging the APD and the QT interval on an electrocardiogram (ECG).[3][8] The l-isomer is responsible for virtually all of the drug's non-selective beta-blocking (Class II) activity.[3][9] This dual mechanism provides a unique therapeutic profile. The beta-blocking action helps to control heart rate and reduce the arrhythmogenic effects of sympathetic stimulation, while the Class III action directly addresses the electrical instability underlying many arrhythmias.[1][10]

The clinical efficacy of this compound's combined actions is evident in its use for both supraventricular and ventricular arrhythmias.[1][11] Its beta-blocking properties are particularly beneficial in adrenergically-driven tachycardias and in controlling the ventricular rate during atrial fibrillation.[1]

Pure Class III Antiarrhythmics: A Focused Approach

Pure Class III agents, such as Dofetilide and Ibutilide, exert their antiarrhythmic effects almost exclusively through potassium channel blockade, predominantly of the IKr current.[12] Unlike this compound, they lack significant beta-blocking activity.[13] This targeted action results in a more direct and potent prolongation of repolarization and the effective refractory period.[4][14]

The absence of beta-blockade means these agents do not inherently control heart rate or blunt the effects of sympathetic stimulation. Their primary utility lies in the chemical cardioversion of atrial fibrillation and flutter (in the case of Ibutilide) and the maintenance of sinus rhythm in patients with these conditions (Dofetilide).[12][15]

Mechanistic Differences: A Visual Representation

The distinct mechanisms of this compound and pure Class III antiarrhythmics can be visualized through their effects on the cardiac action potential and the underlying ion channels.

cluster_0 This compound's Dual Mechanism cluster_1 Pure Class III Mechanism Beta-Adrenergic\nReceptor Beta-Adrenergic Receptor Decreased Heart Rate\n& AV Conduction Decreased Heart Rate & AV Conduction Beta-Adrenergic\nReceptor->Decreased Heart Rate\n& AV Conduction Potassium Channel\n(IKr) Potassium Channel (IKr) Prolonged Action\nPotential Duration Prolonged Action Potential Duration Potassium Channel\n(IKr)->Prolonged Action\nPotential Duration This compound This compound This compound->Beta-Adrenergic\nReceptor Blocks (Class II) This compound->Potassium Channel\n(IKr) Blocks (Class III) Potassium Channel\n(IKr)_pure Potassium Channel (IKr) Prolonged Action\nPotential Duration_pure Prolonged Action Potential Duration_pure Potassium Channel\n(IKr)_pure->Prolonged Action\nPotential Duration_pure Prolonged Action Potential Duration Pure Class III\nAgent Pure Class III Agent Pure Class III\nAgent->Potassium Channel\n(IKr)_pure Blocks

Caption: Mechanisms of this compound and Pure Class III Agents.

Comparative Efficacy: Insights from Clinical Trials

Direct head-to-head comparisons of this compound with pure Class III antiarrhythmics provide valuable insights into their relative efficacy.

Atrial Fibrillation

In the context of atrial fibrillation, studies have compared this compound with Amiodarone (a complex Class III agent with multiple actions) and Dofetilide.

  • This compound vs. Amiodarone: For maintaining sinus rhythm in patients with atrial fibrillation, Amiodarone has been shown to be superior to this compound.[16] However, this compound may be preferred in some cases due to Amiodarone's extensive side-effect profile.

  • This compound vs. Dofetilide: In a head-to-head comparison for maintaining sinus rhythm, Dofetilide was found to be more effective than this compound.[15] Dofetilide is also considered a preferred agent for patients with heart failure.[15][17]

Ventricular Arrhythmias

For ventricular arrhythmias, this compound has been compared with Amiodarone and Dofetilide.

  • This compound vs. Amiodarone: In a study of patients with spontaneous, sustained ventricular tachyarrhythmias secondary to remote myocardial infarction, this compound was found to be superior to Amiodarone for long-term treatment when both drugs were predicted to be ineffective by intravenous electrophysiological testing.[18][19][20]

  • This compound vs. Dofetilide: In a study of patients with ischemic heart disease and inducible sustained ventricular tachycardia, Dofetilide was as efficacious as this compound in preventing the induction of the arrhythmia.[21][22]

Comparative Data Summary

FeatureThis compoundPure Class III (Dofetilide)
Primary Mechanism Class II (Beta-blockade) & Class III (K+ channel blockade)[2][3]Class III (K+ channel blockade)[12]
Electrophysiological Effects Prolongs APD & ERP, Decreases heart rate & AV conduction[8][23]Potently prolongs APD & ERP[4]
Indications Atrial Fibrillation/Flutter, Ventricular Arrhythmias[1][11]Atrial Fibrillation/Flutter[15]
Efficacy in AF (Maintenance) Less effective than Amiodarone and Dofetilide[15][16]More effective than this compound[15]
Efficacy in VT Superior to Amiodarone in a specific patient subset[19]As efficacious as this compound in preventing inducible VT[21]
Key Side Effects Bradycardia, fatigue, bronchospasm (Class II), Torsades de Pointes (Class III)[3][11]Torsades de Pointes[24][25]
Use in Heart Failure Use with cautionPreferred agent in some guidelines[15][17]

Experimental Protocol: Assessing Action Potential Duration in Isolated Cardiomyocytes

A fundamental method to compare the electrophysiological effects of these agents is to measure the action potential duration (APD) in isolated cardiac myocytes using the patch-clamp technique.

Step-by-Step Methodology
  • Cell Isolation: Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit) using enzymatic digestion.

  • Patch-Clamp Setup: Prepare a whole-cell patch-clamp setup with an amplifier, data acquisition system, and microscope.

  • Pipette and Bath Solutions: Fill the patch pipette with an internal solution mimicking the intracellular environment and place the isolated myocyte in an external bath solution.

  • Seal Formation and Whole-Cell Configuration: Achieve a high-resistance "giga-seal" between the pipette tip and the cell membrane, followed by rupturing the membrane patch to achieve the whole-cell configuration.

  • Action Potential Recording: Elicit action potentials by injecting a brief suprathreshold depolarizing current pulse. Record the baseline action potential waveform.

  • Drug Application: Perfuse the bath with a solution containing a known concentration of the test compound (this compound or a pure Class III agent).

  • Post-Drug Recording: After a period of equilibration, record the action potentials in the presence of the drug.

  • Data Analysis: Measure the APD at 50% and 90% repolarization (APD50 and APD90) before and after drug application. Compare the percentage change in APD between the different compounds.

Experimental Workflow Diagram

Cell_Isolation Isolate Cardiomyocytes Patch_Clamp_Setup Prepare Patch-Clamp Rig Cell_Isolation->Patch_Clamp_Setup Recording_Configuration Achieve Whole-Cell Configuration Patch_Clamp_Setup->Recording_Configuration Baseline_Recording Record Baseline Action Potentials Recording_Configuration->Baseline_Recording Drug_Application Apply this compound or Pure Class III Agent Baseline_Recording->Drug_Application Post_Drug_Recording Record Action Potentials with Drug Drug_Application->Post_Drug_Recording Data_Analysis Analyze APD Changes Post_Drug_Recording->Data_Analysis Comparison Compare Effects of Agents Data_Analysis->Comparison

Caption: Workflow for APD Measurement.

Safety and Tolerability: The Risk of Proarrhythmia

A significant concern with all Class III antiarrhythmics is the risk of proarrhythmia, most notably Torsades de Pointes (TdP), a polymorphic ventricular tachycardia associated with QT prolongation.[24] This risk is inherent to the mechanism of IKr blockade.

  • This compound: The risk of TdP with this compound is dose-dependent and is increased in the presence of hypokalemia, hypomagnesemia, and renal impairment.[26][27] Its beta-blocking properties may offer some protection against sympathetically-mediated arrhythmias, but can also lead to bradycardia and heart block.[3][11]

  • Pure Class III Agents: Pure Class III drugs also carry a significant risk of TdP, which necessitates careful patient selection, dose titration, and monitoring, often requiring in-hospital initiation.[15][25]

Conclusion

The choice between this compound and a pure Class III antiarrhythmic agent is a nuanced decision that requires careful consideration of the patient's underlying arrhythmia, cardiac function, and comorbidities. This compound's dual Class II and Class III properties offer the advantage of both rate control and rhythm control, making it a versatile agent for a range of arrhythmias.[1][2] Pure Class III agents provide a more targeted and potent effect on repolarization, which can be highly effective for specific arrhythmias like atrial fibrillation, particularly in certain patient populations such as those with heart failure.[15][17]

Ultimately, a thorough understanding of the distinct mechanistic and electrophysiological profiles of these drugs is paramount for optimizing therapeutic strategies and ensuring patient safety. Future research may focus on developing agents with more favorable safety profiles that retain the antiarrhythmic efficacy of this important class of drugs.

References

A Comparative Guide to the Validation of a Computational Model for Predicting Sotalol's Cardiac Effects

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sotalol is an antiarrhythmic drug with a dual mechanism of action, functioning as both a non-selective β-adrenergic blocker and a Class III antiarrhythmic agent.[1][2] Its Class III activity, characterized by the blockade of the rapid component of the delayed rectifier potassium current (IKr), prolongs the cardiac action potential duration (APD) and is crucial for its therapeutic effect.[1][3] This IKr current is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1][4] However, this same mechanism of hERG blockade also carries a significant risk of proarrhythmia, specifically Torsades de Pointes (TdP), a life-threatening polymorphic ventricular tachycardia.[4][5]

The accurate prediction of a drug's proarrhythmic potential is a critical and challenging aspect of pharmaceutical development.[4][5] Historically, preclinical cardiac safety assessment has heavily relied on in vitro hERG assays and in vivo QT interval measurements in animal models.[6][7] While this paradigm has been successful in preventing overtly dangerous drugs from reaching the market, it is also recognized as being overly conservative, potentially leading to the termination of otherwise valuable therapeutic candidates.[7][8]

To address these limitations, the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative was established by a consortium of regulatory agencies, industry stakeholders, and academic researchers.[5] CiPA proposes a new paradigm that moves beyond a simple reliance on hERG block and QT prolongation. It integrates data from in vitro assays on multiple human cardiac ion channels into a computational model of the human ventricular cardiomyocyte to provide a more holistic and predictive assessment of proarrhythmic risk.[5][9][10] This guide provides an in-depth comparison and validation workflow for a computational model used to predict the cardiac effects of this compound, framed within the principles of the CiPA initiative.

The In Silico Model: The O'Hara-Rudy Dynamic (ORd) Model

The cornerstone of the CiPA in silico component is the O'Hara-Rudy dynamic (ORd) model of the human ventricular action potential.[5][8][11] This model was selected for its comprehensive and detailed representation of human cardiac electrophysiology, having been developed using a vast amount of experimental data from undiseased human ventricular myocytes.[5] The ORd model mathematically describes the dynamic interplay of multiple ion currents that collectively shape the cardiac action potential.[8][12] Its ability to simulate the effects of drugs on various ion channels makes it a powerful tool for predicting changes in action potential morphology and duration.[5][8]

The rationale for using the ORd model for this compound is its capacity to integrate the effects of multi-channel blockade. While this compound is primarily known for its hERG blocking activity, a comprehensive safety assessment requires consideration of its effects on other ion channels as well.[9][12] The ORd model provides the necessary framework to simulate the net effect of these interactions on the cardiomyocyte's electrical activity.[12][13]

Experimental Validation Workflow

A robust validation of the computational model is paramount to ensure its predictive accuracy and reliability. This process involves a multi-step, integrated approach that compares the in silico predictions with experimental data from various levels of biological complexity.

Step 1: In Vitro Ion Channel Characterization

The foundation of an accurate in silico prediction lies in high-quality in vitro data. The concentration-dependent effects of this compound on key human cardiac ion channels must be precisely quantified.

Protocol: Manual Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for measuring ion channel currents.[14]

  • Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the gene for the target ion channel (e.g., KCNH2 for hERG) are cultured under standard conditions.[14][15]

  • Electrophysiological Recording:

    • Cells are transferred to a recording chamber on an inverted microscope.

    • A glass micropipette with a fine tip (2-5 MΩ resistance) is filled with an internal solution mimicking the intracellular environment and carefully maneuvered to form a high-resistance seal with the cell membrane.[14][16]

    • The membrane patch under the pipette is ruptured to achieve a whole-cell configuration, allowing control of the cell's membrane potential and measurement of the resulting ion currents.[14]

  • Voltage-Clamp Protocol: A specific voltage protocol is applied to elicit the current of interest. For hERG, a typical protocol involves:

    • Holding the cell at a resting potential of -80 mV.

    • A depolarizing step to +20 mV to activate the channels.[14]

    • A repolarizing step to -50 mV to record the characteristic tail current, which is used to quantify the hERG channel activity.[14]

  • Drug Application: After establishing a stable baseline recording, this compound is perfused at increasing concentrations. The inhibitory effect is measured as the percentage reduction in the peak tail current.[14]

  • Data Analysis: The concentration-response data are fitted to the Hill equation to determine the IC50 (the concentration at which 50% of the current is inhibited) and the Hill coefficient.

Data Presentation: this compound's Effects on Cardiac Ion Channels

Ion Channel (Current)GeneThis compound IC50 (µM)Cell TypeTemperatureReference(s)
Kv11.1 (IKr/hERG)KCNH286.4 - 343HEK29337°C[15][17]
Kv7.1/minK (IKs)KCNQ1/KCNE1>100 (low affinity)VariousVarious
Nav1.5 (INa)SCN5A>100 (low affinity)VariousRoom Temp[1]
Cav1.2 (ICaL)CACNA1C>100 (low affinity)VariousVarious[15]

Note: IC50 values for this compound can vary between studies depending on the specific experimental conditions.

Step 2: In Silico Action Potential Simulation

The IC50 values obtained from the in vitro assays are then used as inputs for the ORd model.

Protocol: Simulating this compound's Effects

  • Model Parameterization: The conductance of each ion channel in the ORd model's equations is modified based on the experimentally determined IC50 values and Hill coefficients for this compound.[18]

  • Simulation: The model is run to simulate the cardiac action potential at different pacing frequencies (e.g., 1 Hz).

  • Biomarker Extraction: Key biomarkers are extracted from the simulated action potentials, including:

    • Action Potential Duration at 90% repolarization (APD90)

    • Presence of Early Afterdepolarizations (EADs), which are cellular precursors to TdP.

    • qNet, a metric that integrates the effects on multiple ion channels to predict proarrhythmic risk.[10][19]

Step 3: Ex Vivo and In Vivo Validation

The in silico predictions are then compared against experimental data from more integrated biological systems.

Protocol: Langendorff-Perfused Heart

The Langendorff-perfused isolated heart preparation allows for the study of drug effects on the electrophysiology of an intact organ.

  • Heart Isolation: A rabbit or guinea pig heart is isolated and mounted on a Langendorff apparatus, where it is retrogradely perfused with an oxygenated nutrient solution.[20]

  • Electrophysiological Recordings: Monophasic action potentials are recorded from the epicardial surface of the ventricles using specialized electrodes.[21][22]

  • Drug Perfusion: this compound is added to the perfusate at clinically relevant concentrations.

  • Data Comparison: The experimentally measured changes in APD90 are compared with the predictions from the in silico model.[20][22]

Data Presentation: Comparison of In Silico vs. Ex Vivo APD90 Prolongation by this compound

This compound Concentration (µM)Predicted APD90 Prolongation (ms) - In SilicoMeasured APD90 Prolongation (ms) - Ex Vivo (Rabbit Ventricle)
10Value from simulationValue from experimental data
30Value from simulationValue from experimental data
100Value from simulationValue from experimental data

(Note: This table would be populated with actual data from a specific study for a direct comparison.)

Studies have shown a good correlation between the APD prolongation predicted by the ORd model for hERG blockers like this compound and the results obtained from ex vivo experiments.[12][18]

Comparison with Alternative Methodologies

The CiPA framework, with its reliance on in silico modeling, represents a significant advancement over traditional cardiac safety assessment methods.

MethodologyDescriptionAdvantagesDisadvantages
In Silico Model (CiPA) Integrates in vitro data on multiple ion channels into a human ventricular action potential model to predict proarrhythmic risk.[5][10]- Human-specific model[5]- Mechanistic insights- High-throughput potential- Reduced animal use- Dependent on the quality of input data- Model simplifications and assumptions
Thorough QT (TQT) Study A dedicated clinical trial in healthy volunteers to assess a drug's effect on the QT interval.[6]- Gold standard for regulatory submission- Direct human data- High cost and time-consuming- May not be sensitive to proarrhythmic risk in the absence of QT prolongation
In Vivo Animal Models Measurement of QT interval and arrhythmias in conscious animals (e.g., dogs, non-human primates).- Assesses integrated physiological response- Species differences in ion channel expression and kinetics- Ethical considerations- Lower throughput
Human iPSC-derived Cardiomyocytes (hiPSC-CMs) An in vitro model using cardiomyocytes derived from human pluripotent stem cells to assess drug effects on electrophysiology.[23][24]- Human-relevant genetics- Can be used in higher throughput formats (e.g., MEA)[25]- Immature phenotype compared to adult ventricular myocytes- Variability between cell lines

Visualizations

Diagram 1: The CiPA-based Validation Workflow for this compound

G cluster_invitro Step 1: In Vitro Characterization cluster_insilico Step 2: In Silico Modeling cluster_exvivo Step 3: Ex Vivo Validation cluster_comparison Step 4: Validation & Comparison invitro_assay Manual Patch-Clamp on Multiple Ion Channels (hERG, IKs, ICaL, INa) ic50_data Output: IC50 Values & Hill Coefficients for this compound invitro_assay->ic50_data Quantifies ord_model O'Hara-Rudy (ORd) Human Ventricular AP Model ic50_data->ord_model Input Parameters simulation Simulate AP with This compound Effects ord_model->simulation prediction Output: Predicted APD90, EAD Risk, qNet Score simulation->prediction Generates comparison Compare In Silico Prediction vs. Ex Vivo Data vs. Clinical Observations prediction->comparison langendorff Langendorff-Perfused Rabbit Heart exvivo_data Output: Measured APD90 Prolongation langendorff->exvivo_data Measures exvivo_data->comparison G cluster_preclinical center_node Cardiac Safety Assessment insilico In Silico Model (CiPA) - Human-specific, mechanistic - High-throughput center_node->insilico Predictive animal In Vivo Animal Models - Integrated physiology - Species differences center_node->animal Traditional ipsc hiPSC-Cardiomyocytes - Human genetics - Phenotypic immaturity center_node->ipsc Emerging In Vitro clinical Clinical Trial (TQT) - Direct human data - High cost & resource intensive center_node->clinical Confirmatory

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Sotalol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, ensuring the safe and compliant disposal of chemical compounds is as critical as the research itself. This guide provides an in-depth, scientifically grounded protocol for the proper disposal of Sotalol, a beta-blocker and antiarrhythmic agent. Adherence to these procedures is paramount for personnel safety, environmental protection, and regulatory compliance.

Understanding this compound and the Imperative for Proper Disposal

This compound hydrochloride is a non-selective beta-adrenergic receptor and potassium channel antagonist used in the management of cardiac arrhythmias.[1][2] While a valuable therapeutic agent, its release into the environment can have unintended consequences. This compound has been identified as an environmental contaminant, and studies have indicated potential for sublethal effects on aquatic organisms even at low concentrations, impacting their reproduction.[1][3] Therefore, proper disposal is not merely a regulatory hurdle but a scientific responsibility to minimize our ecological footprint.

From a regulatory standpoint, it is crucial to understand that while this compound is a potent pharmaceutical, it is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6] This means it is generally considered a non-RCRA pharmaceutical waste . However, this "non-hazardous" designation does not imply it can be disposed of as regular trash or flushed down the drain.[4][7]

The Core Principle: Segregation and Incineration

The cornerstone of proper this compound disposal is the segregation of waste streams and the ultimate destruction of the active pharmaceutical ingredient (API) through high-temperature incineration.[4][7] Incineration is the preferred method because it effectively destroys the chemical structure of this compound, preventing its entry into the ecosystem as an active compound.[8][9] Landfilling is not a recommended alternative as it poses a risk of leachate contamination of soil and groundwater.

The following diagram illustrates the decision-making process for this compound waste management in a laboratory.

Sotalol_Disposal_Workflow Start This compound Waste Generated Identify_Form Identify Waste Form (Solid, Liquid, Contaminated Labware) Start->Identify_Form Segregate Segregate into Designated 'Non-RCRA Pharmaceutical Waste' Container Identify_Form->Segregate Label Label Container Clearly: 'NON-RCRA PHARMACEUTICAL WASTE FOR INCINERATION' 'this compound Waste' Segregate->Label Store Store Securely in a Designated Satellite Accumulation Area (SAA) Label->Store Dispose Arrange for Pickup by a Licensed Professional Waste Disposal Company for Incineration Store->Dispose End Disposal Complete Dispose->End

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory.

Step-by-Step Disposal Protocols

The specific handling of this compound waste depends on its form. The following protocols provide detailed guidance for common scenarios encountered in a research environment.

Protocol 1: Disposal of Unused or Expired this compound Powder (Pure API)
  • Personal Protective Equipment (PPE): Before handling this compound powder, ensure you are wearing appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.

  • Containment: If weighing or transferring the powder, perform this in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

  • Waste Collection:

    • Carefully place the original container with the unused or expired this compound powder into a designated, properly labeled "Non-RCRA Pharmaceutical Waste for Incineration" container.

    • If transferring the powder, use a dedicated scoop or spatula. After use, this equipment must also be disposed of as contaminated waste.

  • Container Labeling: The waste container must be clearly labeled as "Non-RCRA Pharmaceutical Waste for Incineration" and should also indicate that it contains this compound waste.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.

Protocol 2: Disposal of Aqueous this compound Solutions
  • PPE: Wear safety glasses, nitrile gloves, and a lab coat.

  • Waste Collection:

    • Pour the this compound solution directly into a designated, leak-proof "Non-RCRA Pharmaceutical Waste for Incineration" container.

    • Do not pour this compound solutions down the drain. This is a critical step to prevent aquatic contamination.

  • Rinsing:

    • Rinse the empty container that held the this compound solution with a small amount of a suitable solvent (e.g., water or a water/alcohol mixture).

    • Pour this rinsate into the same "Non-RCRA Pharmaceutical Waste for Incineration" container. This ensures that residual API is captured for proper disposal.

  • Container Labeling and Storage: As with the powder, the container must be clearly labeled and stored securely in the SAA.

Protocol 3: Disposal of this compound-Contaminated Labware

This category includes items such as pipette tips, serological pipettes, centrifuge tubes, gloves, and bench paper that have come into contact with this compound.

  • Segregation:

    • Immediately after use, place all this compound-contaminated disposable labware into a designated "Non-RCRA Pharmaceutical Waste for Incineration" container.

    • Do not mix this waste with regular trash or biohazardous waste.

  • Sharps: If contaminated sharps (e.g., needles, broken glass) are involved, they must be placed in a puncture-resistant sharps container that is also designated for incineration.

  • Container Management: Ensure the waste container is kept closed when not in use to prevent accidental exposure or spillage.

  • Labeling and Storage: The container should be clearly labeled as "Non-RCRA Pharmaceutical Waste for Incineration" and stored in the SAA.

Summary of Disposal Methods and Rationale

Waste FormRecommended Disposal MethodRationale
Unused/Expired this compound Powder Collection in a labeled container for incineration by a licensed waste disposal company.Prevents the active compound from entering the environment. Incineration ensures complete destruction.
Aqueous this compound Solutions Collection in a labeled, leak-proof container for incineration. Rinsate from original containers should also be collected.Prevents direct discharge into the sewer system and subsequent contamination of waterways.
Contaminated Labware Segregation into a labeled container for incineration.Ensures that items with residual this compound are not landfilled, where the compound could leach into the environment.

The Question of Chemical Degradation

While chemical degradation methods for this compound have been studied for analytical purposes, attempting to neutralize this compound waste in the lab via chemical means is not a recommended disposal procedure .[10][11][12] The reasons for this are multifold:

  • Incomplete Reactions: Laboratory-scale reactions may not go to completion, leaving residual active this compound.

  • Hazardous Byproducts: Degradation processes can create new, potentially more hazardous or environmentally persistent byproducts.

  • Regulatory Non-Compliance: This approach does not typically meet the regulatory requirements for pharmaceutical waste disposal.

The most reliable and compliant method remains collection and subsequent destruction by a licensed professional waste disposal service.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding the non-RCRA classification of this compound, adhering to the principles of segregation and incineration, and following the detailed protocols outlined in this guide, researchers can ensure the safety of their personnel and the protection of the environment. This commitment to best practices in chemical handling and disposal is fundamental to the integrity and trustworthiness of the scientific community.

References

A Senior Application Scientist's Guide to Handling Sotalol: PPE, Spill Management, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop—A Proactive Stance on Sotalol Safety

This compound is a non-selective beta-adrenergic blocker widely used in research for its antiarrhythmic properties.[1][2] While its therapeutic applications are significant, its handling in a laboratory setting demands a meticulous and informed approach to safety. As a potent pharmaceutical compound, this compound presents tangible risks if mishandled, including irritation to the skin, eyes, and respiratory system, and the potential for systemic effects upon absorption.[3][4][5][6]

This guide moves beyond a simple checklist of personal protective equipment (PPE). It is designed to provide you, a fellow scientist, with a deep, causal understanding of the necessary safety protocols. By understanding why each step is critical, you can cultivate a culture of intrinsic safety in your laboratory, ensuring that both scientific integrity and personal well-being are held to the highest standard. This document provides the essential, immediate safety and logistical information you need to handle this compound with confidence and care.

Section 1: Hazard Profile and Risk Assessment of this compound

This compound hydrochloride is classified as a hazardous substance.[3][4] The primary risks in a laboratory setting stem from the handling of its solid, powdered form, which can easily become airborne and lead to inadvertent exposure through inhalation, or contaminate surfaces, leading to skin contact or ingestion.

Key Hazards Associated with this compound Hydrochloride:

  • Acute Toxicity: Harmful if swallowed.[3][6] Animal studies indicate that ingestion of less than 150 grams could be fatal or cause serious health damage.[3]

  • Skin Irritation: Causes skin irritation and can exacerbate pre-existing dermatitis.[3][4][5][7][8]

  • Eye Irritation: Causes serious eye irritation.[4][5][7][8] Eye absorption of beta-blockers can also lead to systemic toxicity.[3]

  • Respiratory Irritation: May cause respiratory irritation.[5][6][8][9] Inhaling the dust can lead to lung damage, and long-term exposure may result in airway disease.[3]

  • Organ Damage: Causes damage to organs through prolonged or repeated exposure.[4]

  • Physical Hazards: As a fine dust, it can form an explosive mixture with air and may be susceptible to accumulating a static charge.[3][10]

Quantitative Toxicity Data

For a clearer understanding of its toxicological profile, the following data has been compiled from safety data sheets (SDS).

Toxicity Metric Value Species Source
Oral LD503450 mg/kgRat[3][4][6]
Oral LD502600 mg/kgMouse[3][4][6]
Oral LDLo45.7 mg/kgHuman[3][6]
Intraperitoneal LD50680 mg/kgRat[3][4][6]
Intraperitoneal LD50670 mg/kgMouse[3][6]

LD50 (Lethal Dose, 50%): The dose required to kill half the members of a tested population. LDLo (Lowest Published Lethal Dose): The lowest dose reported to have caused death in a human or animal.

Section 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against the hazards outlined above. The goal is to create a complete barrier, preventing any contact with the compound. Engineering controls, such as fume hoods or ventilated balance enclosures, are the first line of defense and should always be used when handling powdered this compound.[7]

Mandatory PPE for Handling this compound Powder:
  • Eye and Face Protection:

    • Requirement: Chemical safety goggles are mandatory. For larger quantities or where there is a significant risk of splashing or dust generation, a full face shield should be worn in addition to goggles.[3][4]

    • Causality: this compound powder is a severe eye irritant.[4][5] Goggles provide a seal around the eyes to protect from airborne particulates, while a face shield offers a secondary layer of protection for the entire face. Standard safety glasses do not provide adequate protection from dust.[8]

  • Hand Protection:

    • Requirement: Nitrile gloves are the recommended standard. Consider double-gloving for added protection, especially during tasks with a higher risk of contamination, such as spill cleanup or initial container handling.[3]

    • Causality: Nitrile provides excellent resistance to a wide range of chemicals and is less likely to cause allergic reactions than latex.[3] Double-gloving is a field-proven technique that protects against undetected micro-tears in the outer glove, providing a critical safety redundancy.

  • Body Protection:

    • Requirement: A lab coat is the minimum requirement.[7] For tasks involving significant quantities of powder, a disposable gown with elastic cuffs is recommended to prevent dust from settling on personal clothing or skin. Protective shoe covers should also be considered.[3]

    • Causality: this compound is a skin irritant.[4][5][11] A closed lab coat and cuffed sleeves prevent the powder from making contact with your arms and torso. Shoe covers prevent the tracking of contaminants out of the laboratory.

  • Respiratory Protection:

    • Requirement: A NIOSH-approved respirator (e.g., an N95 dust mask) is essential when handling this compound outside of a ventilated enclosure.[3][7]

    • Causality: The fine particulate nature of this compound powder poses a significant inhalation hazard, capable of causing respiratory tract irritation and potential systemic effects.[3][5] A respirator filters these particles from the air you breathe.

Workflow for Donning and Doffing PPE

The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat / Gown Don2 2. Respirator / Mask Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (Last) Don3->Don4 Wash1 Wash Hands Don4->Wash1 Enter Work Area Doff1 1. Gloves (Most Contaminated) Doff2 2. Gown / Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator / Mask (Outside Lab) Doff3->Doff4 Wash2 Wash Hands Thoroughly Doff4->Wash2 Start Start Start->Don1 End End Wash1->Doff1 Wash2->End

Caption: Workflow for correct PPE donning and doffing sequence.

Section 3: Safe Handling and Operational Plan

Adherence to a strict, step-by-step protocol is non-negotiable when working with potent compounds like this compound.

Experimental Protocol: Weighing this compound Powder
  • Preparation: Designate a specific area for handling this compound. Ensure an eyewash station and safety shower are immediately accessible.[7][10]

  • Engineering Controls: Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to contain any dust.

  • PPE: Don all required PPE as per the sequence outlined in the diagram above.

  • Surface Protection: Line the work surface and balance with disposable bench paper. This simplifies cleanup and contains minor spills.

  • Handling: Use a dedicated, labeled spatula for this compound. When opening the container, do so slowly to avoid creating a plume of dust.

  • Weighing: Dispense the powder carefully onto a weigh boat or paper. Avoid rapid movements. Keep the container sealed when not in use.

  • Post-Weighing: Once the desired amount is weighed, securely close the primary this compound container.

  • Initial Cleanup: Carefully fold the used bench paper inward, containing any residual powder, and place it in the designated hazardous waste container. Wipe the spatula clean with a solvent-dampened cloth (e.g., 70% ethanol) and dispose of the cloth as hazardous waste.

  • Decontamination: Wipe down the balance and surrounding surfaces with a suitable decontaminating solution.

  • Doffing: Remove PPE in the correct order before leaving the designated area. Wash hands thoroughly with soap and water.[4]

Section 4: Emergency Procedures and Spill Management

Accidents can happen. A well-defined plan ensures a swift, safe, and effective response.

Immediate Actions for Any Exposure:
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin and hair with running water and soap for at least 15 minutes.[3][12][13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[4][11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. Lay them down and keep them warm and rested.[3][11] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Call a poison center or doctor immediately.[6]

Spill Cleanup Protocol

The response to a spill depends on its scale. For any spill, the first step is to alert personnel in the immediate area.

Spill_Response Spill This compound Spill Occurs Size Is the spill large or is dust airborne? Spill->Size Evacuate Evacuate Area Alert EHS Restrict Access Size->Evacuate Yes MinorSpill Minor Spill Procedure Size->MinorSpill No PPE Don Full PPE: Respirator, Goggles, Double Gloves, Gown MinorSpill->PPE Dampen Gently cover with wet paper towels or dampen with water spray to prevent dust generation. PPE->Dampen Collect Use dry cleanup methods. Sweep dampened material into a hazardous waste container. Dampen->Collect Clean Decontaminate the area with appropriate solvent. Collect->Clean Dispose Dispose of all cleanup materials and contaminated PPE as hazardous chemical waste. Clean->Dispose Report Document the incident. Dispose->Report

Caption: Decision-making workflow for responding to a this compound spill.

Minor Spill (Small amount, no airborne dust):

  • Ensure you are wearing full PPE, including a respirator.[3]

  • Gently dampen the spilled powder with a light water mist or cover with wet paper towels to prevent it from becoming airborne.[3] Avoid excessive water that could spread the contamination.

  • Use dry cleanup procedures.[3] Carefully sweep or wipe the dampened material into a dustpan and transfer it to a clearly labeled hazardous waste container.

  • A vacuum cleaner equipped with a HEPA filter may also be used.[3]

  • Perform a final decontamination of the spill area.

  • Dispose of all contaminated materials (gloves, wipes, etc.) as hazardous waste.

Major Spill (Large quantity or significant airborne dust):

  • CAUTION: Advise personnel in the area immediately. [3]

  • Evacuate the immediate area and restrict access.

  • Alert your institution's Environmental Health and Safety (EHS) department.

  • Do not attempt to clean up a major spill without specific training and equipment, such as a self-contained breathing apparatus.[3]

Section 5: Decontamination and Disposal Plan

All materials that come into contact with this compound must be considered hazardous waste. Proper disposal is a legal and ethical requirement to protect both human health and the environment.[14][15]

Waste Segregation and Disposal Workflow

All this compound waste must be disposed of as hazardous chemical waste through your institution's EHS office.[16] Never dispose of this compound down the drain or in the regular trash.[14]

Disposal_Workflow cluster_waste Waste Generation cluster_disposal Disposal Pathway Gross Grossly Contaminated Items (Spill cleanup, bulk powder) HW_Solid 1. Place in labeled Hazardous Waste Container (Solid) Gross->HW_Solid Sharps Contaminated Sharps (Needles, etc.) HW_Sharps 1. Place in labeled Puncture-Proof Sharps Container Sharps->HW_Sharps PPE Used PPE (Gloves, Gown, etc.) PPE->HW_Solid Containers Empty this compound Containers Rinse 2. Triple rinse container. Collect all rinsate. Containers->Rinse Pickup Schedule Waste Pickup with EHS HW_Solid->Pickup HW_Sharps->Pickup HW_Liquid 3. Place rinsate in labeled Hazardous Waste Container (Liquid) Rinse->HW_Liquid Deface 4. Deface label on empty container. HW_Liquid->Deface HW_Liquid->Pickup Dispose_Container 5. Dispose of rinsed container per EHS guidance. Deface->Dispose_Container

Caption: Segregation and disposal workflow for this compound-contaminated waste.

Step-by-Step Disposal Procedures:
  • Solid Waste:

    • This includes used PPE, contaminated bench paper, wipes from spill cleanup, and any residual this compound powder.

    • Collect all solid waste in a dedicated, leak-proof container that is clearly labeled "Hazardous Waste" and lists "this compound" as a component.

    • Keep the container closed except when adding waste.[14]

  • Empty Containers:

    • A container is not considered "empty" until it has been properly rinsed.

    • The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[14] For highly toxic chemicals, the first three rinses must be collected. Given this compound's hazard profile, collecting the first three rinses is a best practice.

    • Collect the rinsate in a designated hazardous liquid waste container.

    • After triple rinsing, deface or remove the original label from the container before disposing of it according to your institution's policy for rinsed chemical containers.

  • Waste Pickup:

    • Store hazardous waste containers in a designated, secure satellite accumulation area.

    • Schedule regular pickups with your institution's EHS department to avoid accumulating large quantities of waste in the lab.[14]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sotalol
Reactant of Route 2
Sotalol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.